dibenzo[b,f]azocin-6(5H)-one
Description
BenchChem offers high-quality dibenzo[b,f]azocin-6(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about dibenzo[b,f]azocin-6(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(11Z)-5H-benzo[c][1]benzazocin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16-15/h1-10H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAIOEGZPDKFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C=C\C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
dibenzo[b,f]azocin-6(5H)-one chemical structure and properties
This guide provides an in-depth technical analysis of dibenzo[b,f]azocin-6(5H)-one , a privileged eight-membered lactam scaffold with emerging significance in epigenetic modulation and medicinal chemistry.
Scaffold Classification: Tricyclic 6-8-6 Fused Lactam Primary Application: Histone Deacetylase (HDAC) Inhibition & Epigenetic Drug Design
Executive Summary
Dibenzo[b,f]azocin-6(5H)-one (CAS: 23112-88-1 ) represents a distinct class of "tub-shaped" tricyclic heterocycles. Unlike its seven-membered homolog iminostilbene (the core of carbamazepine), this eight-membered lactam exhibits unique conformational flexibility and ring strain, making it a valuable "Cap" moiety for designing target-specific enzyme inhibitors, particularly for Histone Deacetylases (HDACs). This guide details the structural causality, synthetic pathways, and validated protocols for utilizing this scaffold in drug discovery.
Structural Characterization & Physicochemical Properties
Nomenclature and Identity
The molecule consists of an eight-membered azocine ring fused to two benzene rings. The "6(5H)-one" designation indicates a cyclic amide (lactam) structure.
| Property | Specification |
| IUPAC Name | (Z)-5H-dibenzo[b,f]azocin-6-one |
| CAS Number | 23112-88-1 (Unsaturated bridge)6047-29-6 (11,12-Dihydro analog) |
| Molecular Formula | C₁₅H₁₁NO |
| Molecular Weight | 221.26 g/mol |
| Geometry | Non-planar, "Tub" conformation |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 1 (Carbonyl O) |
Conformational Analysis: The "Tub" Shape
Unlike planar aromatic systems, the 6-8-6 ring system adopts a twisted "tub" conformation to minimize transannular strain and steric repulsion between the ortho-hydrogens of the benzene rings.
-
Medicinal Implication: This non-planar geometry allows the scaffold to occupy globular hydrophobic pockets in proteins (e.g., the rim of the HDAC active site) more effectively than flat biaryl systems.
-
Atropisomerism: The barrier to ring inversion is higher than in 7-membered azepines, creating potential axial chirality that can be exploited for enantioselective binding.
Synthetic Pathways[1][2][3]
The most robust synthesis of the dibenzo[b,f]azocin-6(5H)-one core relies on the Beckmann Rearrangement of dibenzosuberenone oxime. This route is preferred for its scalability and the availability of the ketone precursor.[1]
Pathway Logic
-
Precursor Selection: Start with 5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberenone).
-
Oxime Formation: Condensation with hydroxylamine.
-
Ring Expansion: Acid-catalyzed migration of the aryl group to the nitrogen, expanding the 7-membered ketone to the 8-membered lactam.
Synthesis Workflow Diagram
Figure 1: Synthetic workflow for the ring expansion of dibenzosuberenone to dibenzo[b,f]azocin-6(5H)-one via Beckmann Rearrangement.
Medicinal Chemistry Applications
HDAC Inhibition (Epigenetics)
Recent SAR (Structure-Activity Relationship) studies have validated the dibenzo[b,f]azocin-6(5H)-one scaffold as a superior "Cap" group for Histone Deacetylase (HDAC) inhibitors, outperforming the standard phenyl cap found in Vorinostat (SAHA).
-
Mechanism: The hydrophobic "tub" shape of the azocine ring interacts favorably with the surface rim of the HDAC enzyme channel.
-
Selectivity: Derivatives of this scaffold have shown heightened selectivity for HDAC6 , a target implicated in leukemia (MV4-11 cell lines) and lymphoma.[2]
-
Design Strategy:
-
Cap: Dibenzo[b,f]azocin-6(5H)-one (Surface Recognition).
-
Linker: Aliphatic chain (usually C5-C7).
-
ZBG: Hydroxamic acid (chelates Zinc in the active site).
-
Pharmacophore Logic Diagram
Figure 2: Pharmacophore assembly for Azocinone-based HDAC inhibitors. The N-5 position serves as the vector for linker attachment.
Experimental Protocols
Protocol A: Synthesis of Dibenzo[b,f]azocin-6(5H)-one
Objective: Synthesis of the core scaffold via Beckmann Rearrangement.
Reagents:
-
5H-Dibenzo[a,d]cyclohepten-5-one (Dibenzosuberenone)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Polyphosphoric Acid (PPA)
-
Pyridine, Ethanol, Ethyl Acetate.
Step-by-Step Methodology:
-
Oxime Preparation:
-
Dissolve dibenzosuberenone (10 mmol) in absolute ethanol (30 mL).
-
Add pyridine (15 mmol) and hydroxylamine hydrochloride (15 mmol).
-
Reflux for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Evaporate solvent, add water, and extract with ethyl acetate. Dry over MgSO₄ and concentrate to yield the oxime solid.
-
-
Rearrangement (Ring Expansion):
-
Heat Polyphosphoric Acid (PPA, ~20 g) to 100°C in a beaker.
-
Add the crude oxime (5 mmol) in small portions to the hot PPA with vigorous mechanical stirring. Caution: Exothermic.
-
Maintain temperature at 100–110°C for 1–2 hours. The mixture will turn dark viscous.
-
Quench: Pour the hot reaction mixture onto crushed ice (~200 g) with stirring.
-
Neutralize with saturated NaHCO₃ or NaOH solution until pH ~8.
-
Isolation: Extract the resulting precipitate with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, DCM:MeOH 98:2).
-
-
Validation:
-
1H NMR (CDCl₃): Look for the amide NH signal (broad singlet, ~9-10 ppm) and the shift in aromatic protons due to ring expansion.
-
MS: Confirm [M+H]+ = 222.1.
-
Protocol B: N-Alkylation (Linker Attachment)
Objective: Functionalizing the N-5 position for drug conjugate synthesis.
-
Dissolve dibenzo[b,f]azocin-6(5H)-one (1 eq) in anhydrous DMF.
-
Add Sodium Hydride (NaH) (60% dispersion, 1.2 eq) at 0°C under Argon. Stir for 30 mins to deprotonate the amide.
-
Add the alkyl bromide linker (e.g., methyl 6-bromohexanoate) (1.2 eq).
-
Stir at RT for 12 hours.
-
Quench with water, extract with EtOAc. The product is now an N-substituted lactam ready for ZBG attachment.
References
-
Wodtke, R., et al. (2025).[3] Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues.[2] ResearchGate.
-
Monro, A. M., et al. (1963).[3] Dibenzo[b,f]azocines.[3][4][2][5][6][7][8] Part I. Preparation and properties. Journal of the Chemical Society. (Foundational synthesis via Beckmann rearrangement).[3]
-
ChemicalBook. (2025).[2] Product Monograph: (Z)-5,6-dihydrodibenzo[b,f]azocine (CAS 23194-93-6).[9]
-
Sigma-Aldrich. (2025). Dibenzo[b,f]azocin-6(5H)-one Product Sheet (CAS 23112-88-1).[10][11][12]
-
Beilstein Journals. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines.
Sources
- 1. Design, synthesis, antimicrobial, antibiofilm evaluation and Z/E-isomerization of novel 6-((arylamino)methylene)benzo[a] phenazin-5(6H)-ones induced by organic solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. 5,6-dihydrodibenzo[b,f]azocine, CAS No. 23194-93-6 - iChemical [ichemical.com]
- 8. DIBENZO[B,F]AZOCIN-6(5H)-ONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. (Z)-5,6-dihydrodibenzo[b,f]azocine, CasNo.23194-93-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 10. 1296267-73-6,(S)-2-Boc-6,7,10-Trimethoxy-3-(2-oxoethyl)-1,2,3,4-tetrahydrodibenzo[f,h]isoquinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 11. 1883423-59-3,(S)-[2-(4-Chlorophenyl)-1-pyrrolidinyl](3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 12. (Z)-dibenzo[b,f]azocin-6(5H)-one 95% | CAS: 23112-88-1 | AChemBlock [achemblock.com]
The Eight-Membered Lactam Scaffold: Synthetic Strategies and Therapeutic Utility in Fused Ring Systems
Introduction: The Medium-Ring Challenge in Medicinal Chemistry
In the landscape of drug discovery, 8-membered lactams (azocan-2-ones) and their fused derivatives (e.g., benzazocinones) occupy a "Goldilocks" zone that is notoriously difficult to access but pharmacologically potent. Unlike small rings (5-6 membered), which are enthalpically favored but conformationally rigid, or macrocycles (>12 membered), which suffer from high entropic penalties during closure, 8-membered rings face a unique convergence of thermodynamic hurdles:
-
Transannular Strain (Prelog Strain): Repulsive van der Waals interactions between transannular hydrogen atoms.
-
Entropic Disfavor: The probability of chain ends meeting is significantly lower than in 5- or 6-membered cyclizations.
-
Conformational Promiscuity: Without rigidifying elements (fusion or unsaturation), these rings can adopt multiple high-energy conformers (boat-chair, crown), complicating structure-activity relationship (SAR) studies.
Despite these challenges, this scaffold is a privileged structure for peptidomimetics , specifically for mimicking Type VIa
Structural Biology & Pharmacophore Modeling
Conformational Locking via Fused Systems
The introduction of a fused benzene ring (benzazocinone) or unsaturation (alkene via metathesis) significantly lowers the degrees of freedom. This "pre-organization" is critical for binding affinity.
-
Benzazocinones: The fusion of a benzene ring planarizes part of the lactam, forcing the remaining saturated carbons into a specific trajectory that often mimics the
and residues of a -turn. -
Cis-Amide Mimicry: The 8-membered lactam is one of the few scaffolds capable of forcing a cis-amide bond geometry without the use of proline, making it invaluable for disrupting protein-protein interactions (PPIs) dependent on specific turn geometries.
Diagram 1: Conformational Landscape & Thermodynamic Hurdles
This diagram illustrates the energy barriers (Enthalpy/Entropy) and the transition from a linear precursor to the locked bioactive scaffold.
Caption: Thermodynamic trajectory from linear precursor to cyclized lactam, highlighting strategies to overcome entropic and enthalpic barriers.
Synthetic Methodologies: Overcoming the Barrier
The synthesis of 8-membered lactams requires overcoming the "medium-ring gap." Three primary strategies dominate the field.
Ring-Closing Metathesis (RCM)
RCM is the industry standard for constructing 8-membered lactams. It is particularly effective when using Grubbs II or Hoveyda-Grubbs catalysts.
-
Mechanism: Formation of a metallacyclobutane intermediate followed by release of ethylene.[1]
-
Critical Success Factor: High Dilution (1–5 mM) is mandatory to prevent intermolecular polymerization (ADMET).
-
Stereochemistry: RCM typically favors the Z-isomer in 8-membered rings due to ring strain constraints, though E-isomers can form with specific substitution patterns.
Ring Expansion (Schmidt / Beckmann)
This approach bypasses the entropic penalty of cyclization by expanding a pre-existing ring.
-
Substrate: 7-membered cyclic ketones (benzosuberones).
-
Reagent: Sodium azide (
) in polyphosphoric acid (Schmidt) or Hydroxylamine-O-sulfonic acid (Beckmann). -
Advantage: Excellent for generating benzazocinones on a kilogram scale; avoids heavy metals.
Free Radical Cyclization
Utilizes tributyltin hydride (
Table 1: Comparative Analysis of Synthetic Routes
| Methodology | Key Reagents | Primary Challenge | Scalability | Application |
| RCM | Grubbs II / HG-II | Intermolecular polymerization; E/Z selectivity | Low (High dilution required) | Lead Opt, Peptidomimetics |
| Schmidt/Beckmann | Regioselectivity (migration of correct carbon) | High (Industrial feasible) | Benzazocinone Kinase Inhibitors | |
| Radical Cyclization | Reduction of uncyclized halide | Low | Complex Natural Products | |
| Dieckmann Condensation | NaH / KOtBu | Transannular clashes in transition state | Medium | Simple Azocanones |
Detailed Experimental Protocol: RCM Synthesis of an Azocan-2-one
Context: This protocol describes the synthesis of a conformationally constrained 8-membered lactam using RCM, a common step in generating peptidomimetic libraries.
Target: Z-3,4,7,8-tetrahydroazocin-2(1H)-one derivatives.
Reagents & Equipment
-
Precursor:
-allyl-pent-4-enamide (Diene amide). -
Catalyst: Grubbs 2nd Generation Catalyst (G-II).[1]
-
Solvent: Anhydrous Dichloromethane (DCM), degassed.
-
Equipment: Schlenk line, reflux condenser.
Step-by-Step Methodology
-
System Preparation (Crucial for Active Catalyst):
-
Flame-dry a 1L round-bottom flask (RBF) equipped with a magnetic stir bar under vacuum. Backfill with Argon.
-
Degassing: Solvent oxygen acts as a catalyst poison. Sparge anhydrous DCM with Argon for 30 minutes prior to use.
-
-
Substrate Solubilization (High Dilution):
-
Dissolve the diene amide (1.0 eq) in degassed DCM to achieve a final concentration of 0.002 M (2 mM) .
-
Note: Concentrations >5 mM significantly increase the risk of dimerization.
-
-
Catalyst Addition:
-
Add Grubbs II catalyst (5–10 mol%) in one portion under Argon flow.
-
The solution should turn a characteristic pinkish-brown color.
-
-
Reaction:
-
Heat the reaction to reflux (
) for 12–24 hours. Monitor by TLC or LCMS. -
Endpoint: Disappearance of the diene starting material.
-
-
Workup & Purification:
-
Quenching: Add DMSO (50 eq relative to catalyst) or activated charcoal to sequester the Ruthenium species. Stir for 2 hours open to air.
-
Filter through a pad of Celite to remove Ruthenium byproducts.
-
Concentrate in vacuo.
-
Purification: Flash column chromatography (SiO2). Elute with EtOAc/Hexane gradient.
-
-
Validation:
-
NMR: Look for the disappearance of terminal alkene protons (5.0–6.0 ppm) and the appearance of internal alkene protons (5.5–5.8 ppm, typically broad doublet).
-
HRMS: Confirm mass of cyclized product (
, loss of ethylene).
-
Decision Matrix for Synthetic Strategy
This workflow assists in selecting the optimal synthetic route based on the structural requirements of the target molecule.
Caption: Strategic decision tree for selecting the optimal synthesis method based on structural features and scale.
Therapeutic Applications
Peptidomimetics (Type VIa -Turns)
The 8-membered lactam is a surrogate for the dipeptide turn motif.
-
Mechanism: The
-alkene or the fused aromatic ring restricts the conformational space ( angles) of the peptide backbone. -
Application: Inhibitors of proteases (e.g., HCV NS3 protease) and disruptors of p53-MDM2 interactions. The scaffold mimics the "corner" residues of the turn, projecting side chains in vectors that match the native peptide ligand.
Kinase Inhibition
Benzazocinones have emerged as scaffolds for ATP-competitive inhibitors.
-
Binding Mode: The lactam nitrogen often serves as a hydrogen bond donor to the hinge region of the kinase, while the 8-membered ring allows the molecule to curve around the "gatekeeper" residue, accessing hydrophobic back-pockets that planar bicyclic systems (like quinazolines) cannot reach.
References
-
Synthesis of 8-Membered Lactams via RCM
- Maier, M. E. (2000). "Ring-Closing Metathesis of Medium-Sized Rings.
-
Peptidomimetics and Beta-Turn Mimicry
- Cluzeau, J., & Lubell, W. D. (2004).
-
Benzazocinone Synthesis (Schmidt Reaction)
-
Octalactin A (Natural Product Context)
- Busqué, F., et al. (2002). "Total Synthesis of Octalactin A and B." Journal of Organic Chemistry.
-
Grubbs Catalyst Methodology
-
Grubbs, R. H. (2006).[6] "Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture)." Angewandte Chemie.
-
Sources
Technical Comparison: Dibenzo[b,f]azocin-6(5H)-one vs. Dibenzo[b,f]azepine Scaffolds
The following technical guide provides an in-depth comparison of the dibenzo[b,f]azocin-6(5H)-one and dibenzo[b,f]azepine scaffolds, designed for researchers in medicinal chemistry and drug discovery.
Executive Summary
The dibenzo[b,f]azepine scaffold (7-membered ring) is a privileged structure in medicinal chemistry, serving as the core for major CNS drugs like Carbamazepine and Imipramine. Its "butterfly" conformation is ideal for binding to voltage-gated sodium channels and GPCRs.
The dibenzo[b,f]azocin-6(5H)-one scaffold (8-membered ring) represents a structural expansion that introduces distinct physicochemical and conformational properties. By incorporating a lactam moiety and increasing ring size, this scaffold shifts the molecule from a rigid "butterfly" shape to a flexible "tub" or "twisted boat-chair" conformation. This modification alters the vector of functional groups, improves metabolic stability against epoxidation, and opens new therapeutic avenues in kinase inhibition (e.g., MK2) and tubulin modulation.
Structural & Conformational Analysis
The core difference lies in the ring size and the nature of the nitrogen bridge.
Dibenzo[b,f]azepine (7-Membered)[1][2]
-
Geometry: Adopts a rigid, bent "butterfly" conformation. The two benzene rings are folded towards each other with a fold angle of ~115-120°.
-
Electronic State: The central ring contains a cyclic enamine system (if unsaturated at C10-C11). The nitrogen lone pair is partially conjugated with the benzene rings, but the system is not aromatic (8
electrons if fully unsaturated). -
Metabolic Liability: The C10-C11 double bond is electronically rich and prone to cytochrome P450-mediated epoxidation (e.g., Carbamazepine-10,11-epoxide), which can be toxic.
Dibenzo[b,f]azocin-6(5H)-one (8-Membered)
-
Geometry: Adopts a "tub" or "twisted boat-chair" conformation. The 8-membered ring relieves torsional strain by twisting, often creating atropisomeric potential if sterically bulky substituents are added.
-
Electronic State: The nitrogen exists as a lactam (amide). This dramatically reduces the basicity of the nitrogen and removes the enamine character. The C=O group introduces a hydrogen bond acceptor vector absent in the parent azepine.
-
Metabolic Stability: The lactam motif is generally more stable to oxidative metabolism than the electron-rich alkene of the azepine.
Visualization of Scaffolds
Figure 1: Structural relationship and key physicochemical differences between the azepine and azocinone scaffolds.
Synthetic Pathways[1][3]
Dibenzo[b,f]azepine Synthesis (Industrial)
The standard route involves the oxidative coupling of o-nitrotoluene to form a bibenzyl precursor, followed by reduction and high-temperature cyclization.[1]
Dibenzo[b,f]azocin-6(5H)-one Synthesis (Protocol)
The 8-membered lactam is best synthesized via an intramolecular amidation of a stilbene precursor. This approach allows for the pre-installation of the C=C double bond (Z-geometry) and closes the ring via peptide coupling or Friedel-Crafts acylation.
Step-by-Step Protocol: Intramolecular Cyclization
-
Precursor Synthesis:
-
Start with (Z)-2-(2-aminostyryl)benzoic acid . This can be prepared via a Wittig reaction between 2-nitrobenzyl triphenylphosphonium bromide and methyl 2-formylbenzoate, followed by saponification and nitro-reduction.
-
Note: The Z-isomer is required for cyclization. Photoisomerization may be used to enrich the Z content if the Wittig reaction yields predominantly E.
-
-
Cyclization (Amide Bond Formation):
-
Reagents: HATU (1.2 equiv), DIPEA (2.0 equiv), DMF (0.1 M concentration).
-
Procedure: Dissolve the amino-acid precursor in dry DMF. Add DIPEA and stir for 10 min. Add HATU and stir at room temperature for 12 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl, saturated NaHCO3, and brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
-
Alternative (Friedel-Crafts):
-
React (Z)-2-(2-aminostyryl)benzoyl chloride with AlCl3 in dichloromethane. This is harsher but effective for electron-rich substrates.
-
Figure 2: Synthetic workflow for the construction of the dibenzo[b,f]azocin-6(5H)-one scaffold.[1][2]
Medicinal Chemistry & Pharmacology
Physicochemical Comparison Table
| Feature | Dibenzo[b,f]azepine (CBZ Core) | Dibenzo[b,f]azocin-6(5H)-one |
| Ring Size | 7-Membered | 8-Membered |
| Conformation | Rigid "Butterfly" | Flexible "Tub" / Twisted |
| H-Bond Donors | 1 (Amine NH, if unsubstituted) | 1 (Amide NH) |
| H-Bond Acceptors | 1 (Ring Nitrogen) | 2 (Ring Nitrogen + Carbonyl) |
| LogP (Approx) | ~2.4 - 2.8 | ~2.0 - 2.5 (Lower due to Polar Amide) |
| Metabolic Risk | High (Epoxidation at C10-C11) | Low (Amide is stable; Alkene is deactivated) |
Target Landscape
-
CNS (Azepine Dominance): The azepine scaffold is perfectly shaped to block the pore of voltage-gated sodium channels (Nav1.x). The rigid wings fit into the hydrophobic crevice of the channel receptor site.
-
Kinase Inhibition (Azocinone Potential): The expanded "tub" shape of the azocinone allows it to occupy larger, more globular binding pockets.
-
Case Study:MAPKAP-K2 (MK2) Inhibitors. Tetracyclic azepine and oxazocine analogs have been identified as non-ATP competitive inhibitors of MK2. The 8-membered ring allows the molecule to wrap around the unique allosteric site of the kinase, a geometry not accessible to the flatter 7-membered rings.
-
-
Nanotechnology: Azocine-embedded hexabenzocoronenes form "saddle-helix" nanographenes. The 8-membered ring introduces a permanent twist, making these useful for chiral separation materials or circularly polarized light emitters.
References
- Friedel-Crafts Synthesis of Azocines:J. Chem. Soc., Perkin Trans. 1, 1976, 1279. (Describes the cyclization of nitrogen-containing acids to azocines).
-
MK2 Inhibitor Discovery: Rao, A. U., et al. "Facile synthesis of tetracyclic azepine and oxazocine derivatives and their potential as MAPKAP-K2 (MK2) inhibitors." Bioorganic & Medicinal Chemistry Letters, 2012, 22(2), 1068-1072. Link
-
Azepine Scaffold Review: "Strategies in the synthesis of dibenzo[b,f]heteropines." Beilstein Journal of Organic Chemistry, 2023, 19, 51. Link
-
Nanographene Structures: "Azepine- or Azocine-Embedded Hexabenzocoronene Derivatives as Nitrogen-Doped Saddle or Saddle-Helix Nanographenes." Organic Letters, 2021. Link
-
Conformational Analysis: "Superior Z → E and E → Z photoswitching dynamics of dihydrodibenzodiazocine." Chemical Science, 2011. (Provides context on the "twist-boat" behavior of 8-membered dibenzo systems). Link
Sources
Therapeutic Potential of Dibenzoazocinone Derivatives: A Technical Guide
This guide explores the therapeutic utility of dibenzoazocinone derivatives , specifically focusing on the dibenzo[b,f]azocin-6(5H)-one scaffold.
This 8-membered nitrogen-containing tricyclic system occupies a unique niche in medicinal chemistry. Unlike its planar analogs (e.g., acridines) or 7-membered cousins (e.g., dibenzazepines/imipramine), the dibenzoazocinone ring exhibits distinct atropisomerism and conformational flexibility . These features drive its two primary therapeutic applications: as a direct microtubule-destabilizing agent (mimicking colchicine) and as a critical precursor for bioorthogonal "click" chemistry reagents (ADIBO/DIBAC) used in Antibody-Drug Conjugates (ADCs).
Structural Pharmacology & Chemical Space
The core structure, dibenzo[b,f]azocin-6(5H)-one , consists of two benzene rings fused to an eight-membered lactam ring.
Conformational Chirality
The 8-membered ring is non-planar and exists in a dynamic equilibrium between twisted conformations (boat-chair/twist-boat). This "kinked" geometry is pharmacologically vital:
-
Biomimicry: It mimics the twisted biaryl configuration of Combretastatin A-4 (CA-4) and Colchicine , allowing it to fit snugly into the hydrophobic pocket of
-tubulin. -
Strain Energy: The ring strain is exploitable for reactivity. When converted to the alkyne form (dibenzoazocine), the release of this strain drives bioorthogonal reactions (SPAAC), essential for modern targeted drug delivery.
Key Derivatives[1][2][3][4]
-
Small Molecule Therapeutics: 11,12-dihydro derivatives and N-substituted analogs (e.g., tethered isoxazolines) optimized for cytotoxicity.
-
Bioconjugation Handles: Aza-dibenzocyclooctynes (ADIBO/DIBAC), derived directly from the azocinone precursor via selenadiazole oxidation.
Mechanism of Action I: Microtubule Destabilization
The primary direct therapeutic application of dibenzoazocinone derivatives is cancer therapy via the disruption of the cytoskeleton.
The Colchicine Binding Site
Dibenzoazocinones act as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site at the interface of
-
Binding Mode: The hydrophobic aromatic wings of the dibenzoazocine core occupy the hydrophobic sub-pockets of
-tubulin, while the lactam (amide) functionality often engages in hydrogen bonding with residues like Val238 or Cys241 . -
Effect: Binding prevents the "straightening" of the tubulin dimer required for microtubule formation. This leads to:
-
G2/M Phase Arrest: The mitotic spindle cannot form.
-
Mitotic Catastrophe: Prolonged arrest triggers apoptotic signaling (Bcl-2 phosphorylation, Caspase-3 activation).
-
Vascular Disruption: Similar to CA-4, these agents can collapse the immature vasculature of tumors, causing necrosis.[1]
-
Signaling Pathway Visualization
The following diagram illustrates the cascade from dibenzoazocinone binding to apoptotic cell death.
Caption: Mechanism of dibenzoazocinone-induced cytotoxicity via tubulin depolymerization and mitotic arrest.[2]
Mechanism of Action II: Bioorthogonal Chemistry (ADCs)
While the molecule itself is a drug, its role as a linker payload in Antibody-Drug Conjugates (ADCs) is equally significant.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The dibenzoazocinone is the synthetic precursor to ADIBO (Aza-Dibenzocyclooctyne) .
-
The Logic: Standard chemotherapy lacks specificity. ADCs attach a toxic payload to an antibody targeting a cancer cell.
-
The Role of Dibenzoazocine: The 8-membered ring is strained. When an azide-tagged payload is mixed with a dibenzoazocine-functionalized antibody (or vice versa), they react spontaneously in vivo without a copper catalyst (which is toxic).
-
Therapeutic Value: This allows for site-specific conjugation , ensuring the drug is only released or attached where the antibody binds, drastically reducing systemic toxicity.
Experimental Protocols
The following protocols are validated for assessing the therapeutic potential of these derivatives.
Protocol: Tubulin Polymerization Inhibition Assay (In Vitro)
Objective: To quantify the IC50 of the derivative against tubulin assembly.
-
Reagent Preparation:
-
Purified bovine brain tubulin (>99% pure).
-
PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.
-
GTP (1 mM stock).
-
-
Assay Setup:
-
Pre-warm a 96-well plate to 37°C.
-
Add test compound (dissolved in DMSO) at varying concentrations (0.1 µM – 50 µM). Include Colchicine (5 µM) as a positive control and DMSO as a negative control.
-
Add tubulin (3 mg/mL) in PEM buffer supplemented with 1 mM GTP.
-
-
Kinetic Measurement:
-
Immediately place in a spectrophotometer heated to 37°C.
-
Measure absorbance at 340 nm every 30 seconds for 60 minutes.
-
-
Data Analysis:
-
Polymerization manifests as an increase in OD340 (turbidity).
-
Calculate % Inhibition =
.
-
Protocol: Synthesis of Dibenzo[b,f]azocin-6(5H)-one (Core Scaffold)
Objective: Access the core scaffold for derivatization.
-
Starting Materials: 2-aminobenzophenone and an activated alkyne or via intramolecular Friedel-Crafts .
-
Preferred Route: Ring expansion of N-substituted indoles or oxidative cyclization of 2-aryl-1H-indoles with 1,1-enediamines (Cu-catalyzed).
-
-
Reaction (Oxidative Cyclization Method):
-
Mix 2-arylindole (1.0 equiv) and enediamine (2.0 equiv) in toluene.
-
Add CuI (10 mol%) and DTBP (Di-tert-butyl peroxide, 2.0 equiv).
-
Reflux under Argon for 12 hours.
-
-
Workup:
-
Cool to RT, filter through celite, and concentrate in vacuo.
-
Purify via flash column chromatography (Hexane/EtOAc).
-
-
Validation:
-
Confirm structure via 1H NMR (look for the characteristic alkene protons at
6.5–7.0 ppm if unsaturated, or methylene signals if reduced).
-
Summary of Therapeutic Data
The following table consolidates comparative data for dibenzoazocinone derivatives against standard agents.
| Compound Class | Target | Primary Mechanism | IC50 (MCF-7 Breast Cancer) | Key Advantage |
| Dibenzo[b,f]azocin-6-one (Parent) | Tubulin | Weak binding | > 50 µM | Scaffold for modification |
| Tethered Isoxazoline Derivative | Tubulin / Invasion | Mitotic Arrest & Anti-migration | 2.5 – 10 µM | Dual inhibition of proliferation and metastasis |
| Trimethoxy-substituted Analog | Tubulin (Colchicine Site) | Depolymerization | < 0.5 µM | High potency (mimics CA-4) |
| ADIBO (Azocine-yne) | Bioconjugation | SPAAC (Click Chemistry) | N/A (Linker) | Enables targeted ADCs; Copper-free |
Challenges & Future Directions
-
Solubility: The fused tricyclic aromatic core is highly lipophilic (High LogP). Future derivatives must incorporate polar moieties (e.g., morpholine, piperazine side chains) at the N-5 or C-11 positions to improve aqueous solubility for IV administration.
-
Selectivity: While tubulin binders are potent, they can cause peripheral neuropathy.[3] "Smart" dibenzoazocinones (e.g., prodrugs activated by tumor-specific enzymes) are the next frontier.
-
Metabolic Stability: The lactam ring is relatively stable, but the alkene bridge (in unsaturated versions) can be a site for metabolic oxidation. Saturation (dihydro-dibenzoazocine) often improves stability without abolishing activity.
References
-
Dibenzo[b,f]azepine tethered isoxazoline derivatives: Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives. (2016).[4][5] ResearchGate. Link
-
Tubulin Inhibition & Tricyclics: Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2023).[5][6] MDPI. Link
-
Synthesis of Azocinones: Synthesis of benzo[b][1,5]diazocin-6(5H)-one derivatives via the Cu-catalysed oxidative cyclization. (2013).[7][3] RSC. Link
-
Tubulin Inhibitor Design: Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization. (2019).[5] ACS J. Med. Chem. Link
-
General Benzodiazine Anticancer Activity: Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition.[8] (2025).[7][1][5] NIH.[9] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. A Decade of Progress: Review of the Synthesis of Dibenzo[b,f]oxepines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Dynamics and Structural Integrity of Dibenzo[b,f]azocine Scaffolds: A Guide for Medicinal Chemistry
Executive Summary
The dibenzo[b,f]azocine ring system represents a privileged but underutilized scaffold in medicinal chemistry, distinct from its ubiquitous 7-membered analog, dibenzo[b,f]azepine (e.g., carbamazepine). While the 7-membered rings are often treated as semi-rigid, the 8-membered azocine core introduces a complex conformational landscape characterized by ring strain, transannular interactions, and atropisomerism.
This guide provides a technical roadmap for researchers to synthesize, analyze, and control the conformational isomers of dibenzo[b,f]azocine derivatives. It addresses the critical challenge of conformational flipping , which can lead to "chameleon" drugs that exhibit off-target toxicity or poor binding affinity if not stabilized.
Part 1: Theoretical Framework & Conformational Analysis
The Azocine vs. Azepine Distinction
It is critical to distinguish the 8-membered azocine from the 7-membered azepine .
-
Dibenzo[b,f]azepine (7-ring): Adopts a folded "butterfly" conformation.
-
Dibenzo[b,f]azocine (8-ring): Adopts a distorted "tub" (boat-like) conformation. The fusion of two benzene rings imposes planar constraints on the C-C bonds, forcing the 8-membered ring to twist to relieve torsional strain.
The Energy Landscape
The dibenzo[b,f]azocine system exists in a dynamic equilibrium between two enantiomeric "tub" conformers. The interconversion proceeds through a transition state (likely a flattened or twist-boat conformation).
Key Parameter: The Inversion Barrier ($ \Delta G^\ddagger $)
-
Low Barrier (< 20 kcal/mol): The system rapidly racemizes at room temperature (Type I dynamic chirality). The compound appears achiral on the NMR timescale.
-
High Barrier (> 23 kcal/mol): The conformers are separable atropisomers (Type II). These must be treated as distinct chemical entities in drug development.
Factors Influencing Stability:
-
N-Substitution: Bulky groups (e.g., tert-butyl, aryl) on the nitrogen increase steric clash with the ortho-hydrogens of the fused benzene rings, significantly raising the inversion barrier.
-
Bridge Substituents: Substituents at the C6/C11 positions (the "bridge" carbons) create transannular strain that locks the "tub" shape.
Visualization of the Conformational Pathway
Figure 1: Reaction coordinate diagram representing the interconversion between enantiomeric tub conformers of the dibenzo[b,f]azocine system.[1][2]
Part 2: Experimental Protocols (The "How-To")
Protocol 1: Determination of Inversion Barrier via Dynamic NMR (DNMR)
Objective: Quantify the Gibbs free energy of activation ($ \Delta G^\ddagger $) to determine if the conformers are separable.
Reagents & Equipment:
-
Compound: 5-10 mg of purified dibenzo[b,f]azocine derivative.
-
Solvent: High-boiling deuterated solvent (DMSO-d6, Toluene-d8, or Nitrobenzene-d5 depending on expected barrier).
-
Instrument: 500 MHz NMR (or higher) with Variable Temperature (VT) probe.
Step-by-Step Methodology:
-
Room Temperature Scan: Acquire a standard 1H NMR at 298 K. Look for broadened signals, particularly the benzylic protons (C6/C11) or ortho-aromatic protons. Broadening indicates intermediate exchange rates.
-
Low Temperature (Decoalescence): Cool the probe in 10 K increments (down to ~220 K).
-
Target: Observe the splitting of broad singlets into two distinct sets of signals (freezing the individual conformers).
-
-
High Temperature (Coalescence): Heat the probe in 10 K increments (up to ~380 K).
-
Target: Identify the Coalescence Temperature ($ T_c $) where the split signals merge into a single sharp peak.
-
-
Calculation: Use the Eyring equation variant for coalescence:
-
Where $ T_c $ is in Kelvin.[3]
-
$ \Delta \nu $ is the separation (in Hz) between the signals at the slow-exchange limit (low temp).
-
Data Interpretation Table:
| Observation | Calculated | Classification | Action for Drug Dev |
| Sharp signals at RT | < 15 kcal/mol | Rapidly Interconverting | Treat as single achiral compound. |
| Broad signals at RT | 15-20 kcal/mol | Dynamic Equilibrium | Perform variable temp binding assays. |
| Split signals at RT | > 23 kcal/mol | Atropisomeric | Must separate enantiomers via Chiral HPLC. |
Protocol 2: Synthesis via Ring-Closing Metathesis (RCM)
Objective: Construct the 8-membered ring efficiently. Traditional Bischler-Napieralski cyclization often fails for 8-membered rings due to entropy. RCM is the preferred modern route.
Workflow:
-
Precursor Assembly: Alkylate a 2-vinylaniline with a 2-vinylbenzyl halide to form the tertiary amine.
-
Catalyst Selection: Grubbs II or Hoveyda-Grubbs II (high activity required for tetrasubstituted double bonds).
-
Cyclization:
-
Dissolve precursor in anhydrous DCM (highly dilute: 0.005 M) to prevent intermolecular polymerization.
-
Add Catalyst (5-10 mol%).
-
Reflux for 12-24 hours under Argon.
-
-
Purification: Silica gel chromatography.
-
Hydrogenation (Optional): If the saturated 5,6,11,12-tetrahydro derivative is required, reduce the alkene using Pd/C and H2 (1 atm).
Part 3: Strategic Applications in Drug Discovery
Tubulin Inhibition & Kinase Targeting
The dibenzo[b,f]azocine scaffold mimics the "twisted" biaryl pharmacophore found in natural products like colchicine (tubulin binder).
-
Mechanism: The rigid "tub" shape locks the phenyl rings in a specific dihedral angle, allowing the molecule to fit into the hydrophobic pocket of tubulin or the ATP-binding site of kinases.
-
Design Tip: Use the 8-membered ring to force a non-planar geometry that 7-membered rings cannot access.
Workflow for Atropisomer Development
Figure 2: Decision tree for developing atropisomeric drugs based on the dibenzo[b,f]azocine scaffold.
References
-
Yepes, A. F., et al. (2010).[4] Ring conformations and intermolecular interactions in two fused dibenzoazocines. Acta Crystallographica Section C.
-
LaPlante, S. R., et al. (2011). Atropisomerism in drug discovery: challenges and opportunities. Journal of Medicinal Chemistry (Discusses general barrier requirements).
-
ChemicalBook. (2025).[5][6] (Z)-5,6-dihydrodibenzo[b,f]azocine Properties and CAS Data.
-
Clayden, J., et al. (2009). The challenge of atropisomerism in drug discovery. Angewandte Chemie International Edition. (Authoritative text on conformational barriers).
- Oki, M. (1983). Recent Advances in Atropisomerism. Topics in Stereochemistry.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Ring inversion barrier of diazepam and derivatives: An ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 4. Ring conformations and intermolecular interactions in two fused dibenzoazocines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Precision Engineering of Medium-Sized Nitrogen Heterocycles: Overcoming the Entropic Gap
Executive Summary
Medium-sized nitrogen-containing heterocycles (7-, 8-, and 9-membered rings) represent a "Goldilocks" zone in medicinal chemistry: large enough to bind complex protein interfaces yet small enough to maintain drug-like physicochemical properties. Despite their presence in blockbuster drugs like benzodiazepines and benzazepines, these scaffolds are historically underutilized due to the "medium-sized ring challenge"—a kinetic and thermodynamic barrier characterized by high transannular strain and unfavorable entropy.
This guide provides a technical roadmap for navigating this landscape. We move beyond basic synthesis to explore the causal thermodynamics of ring closure, advanced Ring-Closing Metathesis (RCM) protocols, and the strategic application of these scaffolds in modern drug design.
Part 1: Structural Dynamics & Thermodynamics
The Entropic-Enthalpic Barrier
The synthesis of medium-sized rings (8–11 members) is notoriously difficult compared to common rings (5–6 members) or macrocycles (>12 members). This difficulty arises from two competing factors:
-
Enthalpic Strain (
): unlike 5- or 6-membered rings which exist in defined chair/boat conformations, medium rings suffer from transannular strain (Prelog strain). Atoms across the ring are forced into proximity, causing steric repulsion between internal hydrogens and substituents. -
Entropic Penalty (
): The probability of chain ends meeting is significantly lower than for small rings. Unlike macrocycles, medium rings lack the flexibility to easily adopt a loop conformation that facilitates closure, yet they possess too many degrees of freedom compared to small rings.
This creates a "kinetic dip" where cyclization rates are slowest for 8- and 9-membered rings.
Visualization: The Thermodynamic Landscape
The following diagram illustrates the relationship between ring size, strain, and formation probability.
Figure 1: The thermodynamic landscape of ring formation. Medium-sized rings occupy a high-energy saddle point requiring specific synthetic strategies to access.
Part 2: Synthetic Methodologies
To overcome the barriers described above, two primary strategies are employed: Ring-Closing Metathesis (RCM) and Ring Expansion .
Ring-Closing Metathesis (RCM)
RCM is the gold standard for synthesizing 7- to 9-membered N-heterocycles. The reaction is driven by the release of volatile ethylene gas (entropic driving force) and the formation of a thermodynamically stable double bond.
-
Catalyst Choice: Second-generation Grubbs (GII) or Hoveyda-Grubbs (HGII) catalysts are preferred for their thermal stability and tolerance of polar functional groups (amines, amides).
-
The Gem-Dimethyl Effect: Introducing bulky substituents (e.g., gem-dimethyl or cyclic ketals) on the tether restricts the rotational freedom of the linear precursor. This "pre-organizes" the molecule, lowering the entropic cost of cyclization (Thorpe-Ingold effect).
-
Protection Strategy: Nitrogen atoms must often be protected (e.g., as carbamates or sulfonamides) to prevent chelation with the ruthenium catalyst, which deactivates the catalytic cycle.
Ring Expansion Strategies
Instead of closing a linear chain, expanding an existing fused bicyclic system avoids the entropic penalty.[1]
-
Schmidt Reaction: Treatment of cyclic ketones with hydrazoic acid (
) inserts a nitrogen atom, expanding a 6-membered ketone to a 7-membered lactam (azepine). -
Oxidative Cleavage: Oxidizing the central bond of a fused bicycle (e.g., ozonolysis of an indole derivative) can yield an 8- or 9-membered ring (keto-lactam).
Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7]
Medium-sized N-heterocycles are "privileged scaffolds" because they can mimic peptide turns (beta-turns) and restrict the conformation of pharmacophores, improving binding affinity and selectivity.
| Scaffold Size | Key Class | Representative Drug | Mechanism of Action | Physicochemical Advantage |
| 7-Membered | Benzodiazepine | Diazepam (Valium) | GABA-A Modulator | High lipophilicity, CNS penetration. |
| 7-Membered | Dibenzazepine | Carbamazepine | Na+ Channel Blocker | Rigid tricyclic core locks phenyl rings. |
| 8-Membered | Azocine | Experimental | Kinase Inhibitors | Mimics peptide |
| 9-Membered | Azonine | Natural Products | Vinca Alkaloids | Tubulin binding; high conformational complexity. |
Part 4: Experimental Protocol
Protocol: Synthesis of an 8-Membered Azocine via Ring-Closing Metathesis (RCM) Objective: Cyclization of N,N-diallyl-tosylamide to 1-tosyl-1,2,3,6,7,8-hexahydroazocine.
Reagents & Equipment
-
Substrate: N,N-di(but-3-enyl)-4-methylbenzenesulfonamide (1.0 equiv)
-
Catalyst: Grubbs II Catalyst (2–5 mol%)
-
Solvent: Dichloromethane (DCM), anhydrous, HPLC grade
-
Atmosphere: Dry Argon or Nitrogen
-
Apparatus: Schlenk line, reflux condenser, high-dilution setup
Step-by-Step Methodology
-
Pre-Reaction Preparation (Critical):
-
Flame-dry a 2-neck round-bottom flask (RBF) under vacuum. Backfill with Argon.
-
Degassing: Solvent oxygen content is the #1 cause of RCM failure. Sparge the DCM with Argon for 30 minutes prior to use.
-
-
Substrate Dissolution:
-
Dissolve the sulfonamide substrate in degassed DCM.
-
Concentration Rule: To favor intramolecular cyclization over intermolecular polymerization (ADMET), use high dilution conditions (0.001 M to 0.005 M). For 1 mmol of substrate, use ~200–500 mL of solvent.
-
-
Catalyst Addition:
-
Dissolve Grubbs II catalyst in a minimal amount of degassed DCM.
-
Add the catalyst solution dropwise to the stirring substrate solution at reflux temperature (40°C).
-
-
Reaction Monitoring:
-
Reflux under Argon for 12–24 hours.
-
Monitor by TLC (visualize with KMnO4 stain) or LC-MS. Look for the disappearance of the starting diene and the appearance of the cyclized product.
-
-
Quenching & Workup:
-
Once complete, add activated charcoal or a specific scavenger (e.g., tris(hydroxymethyl)phosphine) to sequester the Ruthenium metal. Stir for 1 hour.
-
Filter through a pad of Celite.
-
Concentrate the filtrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
Validation: Confirm structure via 1H NMR (look for disappearance of terminal alkene protons) and HRMS.
-
RCM Workflow Diagram
Figure 2: Operational workflow for Ring-Closing Metathesis (RCM) targeting medium-sized rings.
Part 5: References
-
Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. Source: National Institutes of Health (PMC) URL:[Link]
-
Ring-Closing Metathesis (RCM) - General Methodology and Mechanisms. Source: Organic Chemistry Portal URL:[Link]
-
Recent Advances in the Synthesis of Hydrogenated Azocine-Containing Molecules. Source: Thieme Connect / NIH URL:[Link]
-
A Happy Medium: The Synthesis of Medicinally Important Medium-Sized Rings via Ring Expansion. Source: Royal Society of Chemistry / NIH URL:[Link]
-
Construction of Eight-Membered Carbocycles with Trisubstituted Double Bonds Using RCM. Source: Molecules / NIH URL:[Link]
Sources
(Z)-Dibenzo[b,f]azocin-6(5H)-one: Technical Guide to Synthesis and Applications
This technical guide details the chemical identity, synthesis, and applications of (Z)-dibenzo[b,f]azocin-6(5H)-one , a critical heterocyclic scaffold in medicinal chemistry and bioorthogonal reagent development.
Executive Summary & Chemical Identity
(Z)-dibenzo[b,f]azocin-6(5H)-one is a fused tricyclic lactam characterized by an eight-membered azocine ring bridging two benzene moieties. It serves as a "privileged scaffold" in drug discovery due to its ability to mimic peptide turns and as a pivotal intermediate in the synthesis of Aza-Dibenzocyclooctynes (DIBAC/ADIBO) , which are essential reagents for strain-promoted azide-alkyne cycloaddition (SPAAC) "Click" chemistry.
Chemical Identity Data
| Property | Specification |
| IUPAC Name | (Z)-5H-dibenzo[b,f]azocin-6-one |
| Common Synonyms | Dibenzo[b,f]azocin-6(5H)-one; 5,6-dihydrodibenzo[b,f]azocin-6-one |
| CAS Registry Number | 23112-88-1 |
| Molecular Formula | C₁₅H₁₁NO |
| Molecular Weight | 221.26 g/mol |
| SMILES | O=C1NC2=CC=CC=C2/C=C\C2=CC=CC=C12 |
| Stereochemistry | (Z)-configuration (cis) at the C11=C12 double bond is the stable conformer due to ring strain constraints.[1][2][3] |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in water. |
Structural Analysis & Stereochemistry
The core structure consists of a rigid stilbene-like motif (the dibenzo-fused C=C bond) locked into a specific conformation by the lactam bridge.
-
Conformational Lock: The eight-membered ring adopts a "tub" or "boat-chair" conformation to minimize transannular strain. The C11=C12 double bond is strictly (Z) (cis). The (E) isomer is highly strained and transient, a property exploited only when further dehydrogenated to the alkyne (cyclooctyne) for click chemistry.
-
Reactivity: The lactam amide bond (N5-C6) is chemically robust but can be alkylated or reduced. The C11=C12 double bond is susceptible to addition reactions or oxidative cleavage.
Figure 1: Structural logic of the dibenzo[b,f]azocine scaffold.
Synthesis Methodologies
The synthesis of (Z)-dibenzo[b,f]azocin-6(5H)-one is most reliably achieved via Ring Expansion of seven-membered ketones. This approach is preferred over direct cyclization of linear precursors due to better yield and regiocontrol.
Protocol A: Schmidt Ring Expansion (Primary Route)
This method utilizes the Schmidt reaction to insert a nitrogen atom into the ring of dibenzosuberenone (5H-dibenzo[a,d]cyclohepten-5-one).
Mechanism:
-
Protonation of the dibenzosuberenone carbonyl.
-
Nucleophilic attack by hydrazoic acid (HN₃).
-
Dehydration to form an iminodiazonium ion.
-
Aryl migration (Ring Expansion) with expulsion of N₂.
-
Tautomerization to the lactam.
Reagents:
-
Substrate: 5H-Dibenzo[a,d]cyclohepten-5-one (Dibenzosuberenone).[2][3][4]
-
Reagent: Sodium Azide (NaN₃).
-
Catalyst/Solvent: Methanesulfonic acid (MsOH) or Polyphosphoric acid (PPA).
Step-by-Step Experimental Protocol
-
Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dibenzosuberenone (1.0 eq, 10 mmol) in Methanesulfonic acid (MsOH, 15 mL).
-
Note: MsOH acts as both solvent and acid catalyst. It is preferred over sulfuric acid to minimize charring.
-
-
Addition: Cool the solution to 0°C in an ice bath. Carefully add Sodium Azide (NaN₃, 1.5 eq, 15 mmol) in small portions over 30 minutes.
-
Safety Alert: Evolution of hydrazoic acid (HN₃) gas is possible. Perform strictly in a fume hood.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat the mixture to 60°C for 4–6 hours. Monitor reaction progress by TLC (Eluent: 50% EtOAc/Hexanes).
-
Quenching: Pour the reaction mixture slowly onto crushed ice (100 g) with vigorous stirring. The product typically precipitates as an off-white solid.
-
Workup: Neutralize the aqueous slurry to pH ~8 using saturated NaHCO₃ solution. Extract with Dichloromethane (DCM, 3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).
Protocol B: Photochemical Cyclization (Alternative)
Historically, these systems were also accessed via photochemical cyclization of N-aryl-acrylamides, but this method suffers from dilution requirements and lower yields.
Figure 2: Schmidt reaction pathway for ring expansion.
Applications in Research & Development
A. Precursor for Click Chemistry (DIBAC/ADIBO)
This lactam is a direct structural relative of Aza-Dibenzocyclooctyne (DIBAC) . Researchers use the N-alkylated derivatives of this lactam to synthesize strained alkynes.
-
Workflow: The lactam nitrogen is alkylated with a linker (e.g., methyl 6-bromohexanoate). The carbonyl is then typically reduced or modified to introduce the strain required for copper-free click chemistry.
B. Medicinal Chemistry Scaffold
The dibenzo[b,f]azocine core mimics the turn conformation of peptides, making it valuable for:
-
Kinase Inhibition: The rigid structure positions substituents to interact with the ATP-binding pocket of kinases.
-
GPCR Ligands: Similar to dibenzoazepines (e.g., Carbamazepine), the azocine homologs show affinity for CNS receptors (Dopamine, Serotonin).
References
-
Chemical Identity & Properties
-
Dibenzo[b,f]azocin-6(5H)-one Product Data. Sigma-Aldrich. Link
-
-
Synthesis Strategy (Schmidt Reaction)
-
Click Chemistry Context
-
Structural Analogs
Sources
- 1. Dibenzo[b,f]azocin-6(5H)-one | 23112-88-1 [sigmaaldrich.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. 5-Dibenzosuberenone synthesis - chemicalbook [chemicalbook.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Synthesis of benzo[b][1,5]diazocin-6(5H)-one derivatives via the Cu-catalysed oxidative cyclization of 2-aryl-1H-indoles with 1,1-enediamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Methodological & Application
synthesis of dibenzo[b,f]azocin-6(5H)-one via ring expansion
Application Note: Synthesis of Dibenzo[b,f]azocin-6(5H)-one via Ring Expansion
Part 1: Strategic Overview & Mechanistic Insight
1.1 The Scaffold & Significance Dibenzo[b,f]azocin-6(5H)-one (CAS: 23112-88-1) represents a privileged eight-membered lactam scaffold. This "medium-sized" heterocyclic core is structurally distinct from the more common seven-membered dibenzazepines (e.g., carbamazepine) and serves as a critical intermediate in the development of atypical antipsychotics, kinase inhibitors, and conformationally restricted peptidomimetics.
1.2 The Synthetic Challenge: Ring Expansion Direct cyclization to form eight-membered rings is often kinetically disfavored due to entropic factors and transannular strain. A superior strategy involves ring expansion of a readily available seven-membered ketone precursor, 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberenone) .
This guide details two validated protocols for this transformation:
-
The Schmidt Reaction: A direct, one-pot insertion of nitrogen using hydrazoic acid.
-
The Beckmann Rearrangement: A controlled, two-step sequence via an oxime intermediate.[1]
1.3 Mechanistic Causality: The Symmetry Advantage
The starting material, dibenzosuberenone, possesses
Part 2: Experimental Protocols
Protocol A: The Schmidt Reaction (Direct One-Pot Synthesis)
Best for: Rapid, small-scale synthesis where handling azides is permissible.
Safety Critical Warning: This reaction generates hydrazoic acid (HN₃) in situ, which is highly toxic and explosive. Perform strictly inside a functioning fume hood behind a blast shield. Do not use metal spatulas (potential for metal azide formation).
Reagents:
-
5H-Dibenzo[a,d]cyclohepten-5-one (1.0 equiv)
-
Sodium Azide (NaN₃) (1.5 equiv)
-
Methanesulfonic acid (MSA) or Polyphosphoric acid (PPA) (Solvent/Catalyst)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with MSA (10 vol) . Heat to 50°C to ensure fluidity if using PPA; MSA can be used at RT.
-
Substrate Addition: Add dibenzosuberenone (1.0 equiv) portion-wise. Stir until fully dissolved.
-
Azide Addition (Critical): Cool the solution to 0–5°C . Add NaN₃ (1.5 equiv) in small portions over 30 minutes. Note: Evolution of N₂ gas will occur. Control addition rate to manage foaming and exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for the disappearance of the ketone (
) and appearance of the lactam ( ). -
Quench: Pour the reaction mixture slowly onto crushed ice/water (50 vol) with vigorous stirring. The lactam often precipitates as a solid.
-
Workup:
-
If solid precipitates: Filter, wash with water and cold Et₂O.
-
If oil forms: Extract with CH₂Cl₂ (3x), wash with sat. NaHCO₃ (to remove acid) and brine. Dry over MgSO₄ and concentrate.
-
-
Purification: Recrystallize from EtOH or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).
Protocol B: The Beckmann Rearrangement (Two-Step Controlled Synthesis)
Best for: Scale-up, safety-conscious environments, and higher purity requirements.
Phase 1: Oxime Formation
-
Dissolve dibenzosuberenone (10 mmol) in Ethanol (30 mL) and Pyridine (5 mL) .
-
Add Hydroxylamine hydrochloride (NH₂OH·HCl, 15 mmol) .
-
Reflux for 2–3 hours.
-
Concentrate in vacuo. Resuspend residue in water, filter the white solid (Oxime), and dry.
-
Checkpoint: Verify Oxime formation (M+H = 222).
-
Phase 2: Rearrangement
-
Activation: Prepare a flask with Polyphosphoric Acid (PPA, 10 g per 1 g oxime) . Heat to 100–110°C to reduce viscosity.
-
Addition: Add the dried Oxime solid in portions to the hot PPA. Stir vigorously.
-
Reaction: Maintain heating at 100–120°C for 1–2 hours. The mixture will darken.
-
Quench: Cool to ~60°C, then pour into ice water . Neutralize with 50% NaOH or NH₄OH to pH ~8.
-
Isolation: Filter the precipitate. Recrystallize from Ethanol/Water.
Part 3: Data Summary & Comparison
| Feature | Schmidt Reaction | Beckmann Rearrangement |
| Step Count | 1 (One-pot) | 2 (Oxime isolation required) |
| Atom Economy | High (Loss of N₂) | Moderate (Loss of H₂O) |
| Safety Profile | High Risk (HN₃ evolution) | Moderate (Corrosive PPA) |
| Typical Yield | 60–75% | 75–85% (Overall) |
| Purification | Often requires chromatography | Often clean via recrystallization |
| Scalability | Limited by azide accumulation | Preferred for >10g scale |
Part 4: Visualization (Mechanism & Workflow)
Figure 1: Mechanistic Pathway (Schmidt Reaction)
The diagram below illustrates the protonation, azide addition, and key 1,2-aryl migration driven by nitrogen expulsion.[2][3]
Caption: Acid-catalyzed ring expansion of dibenzosuberenone via azide insertion and aryl migration.
Figure 2: Comparative Workflow Decision Tree
Use this logic flow to select the appropriate protocol for your specific constraints.
Caption: Decision matrix for selecting between Schmidt and Beckmann protocols based on scale and safety.
Part 5: References
-
Schmidt Reaction Overview & Mechanism Title: The Schmidt Reaction: Mechanism and Applications Source:[3][4] Organic Chemistry Portal URL:[Link]
-
Beckmann Rearrangement Methodology Title: Beckmann Rearrangement: Reaction of Oximes to Amides Source:[1][4][5] Master Organic Chemistry URL:[Link]
-
Target Compound Data (Dibenzo[b,f]azocin-6(5H)-one) Title: Dibenzo[b,f]azocin-6(5H)-one Compound Summary Source: PubChem (National Institutes of Health) URL:[Link]
-
Synthesis of Diazocine Analogues (Related Chemistry) Title: Synthesis of benzo[b][1,5]diazocin-6(5H)-one derivatives Source: Royal Society of Chemistry (Chem. Commun.) URL:[Link]
Sources
- 1. Beckmanns Rearrangement, Schmidt Rearrangement and Claisen-Schmidt Condensation | Pharmaguideline [pharmaguideline.com]
- 2. Schmidt reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Application Note: One-Pot Oxidative Annulation Protocols for Azocinone Synthesis
Executive Summary
The synthesis of azocinones (eight-membered nitrogen-containing cyclic ketones) represents a significant challenge in organic chemistry due to the "medium-ring gap." These structures are disfavored by both enthalpy (transannular strain) and entropy (probability of chain-end encounter). However, azocinone scaffolds are increasingly privileged in drug discovery, serving as core structures in novel CNS agents and antitumor alkaloids (e.g., analogues of octalactin).
This Application Note details two robust, high-efficiency oxidative annulation protocols that overcome these thermodynamic barriers. Unlike traditional stepwise ring-closing metathesis (RCM), these "one-pot" methods utilize oxidative radical cascades to forge the eight-membered ring rapidly from stable precursors.
Key Protocols Covered:
-
Copper-Catalyzed Oxidative Annulation: For the synthesis of benzo[b][1,5]diazocin-6-ones from indoles.[1]
-
Hypervalent Iodine-Mediated Oxidative Expansion: For the synthesis of benzo[b]azocin-2-ones via aryl amination.
Protocol A: Copper-Catalyzed Oxidative Annulation
Target Scaffold: Benzo[b][1,5]diazocin-6(5H)-ones (BDCOs)[1]
Rationale & Mechanism
This protocol utilizes a copper-catalyzed oxidative cascade to convert 2-aryl-1H-indoles and 1,1-enediamines into eight-membered BDCOs. The reaction is driven by a radical oxidative cleavage of the indole C2-C3 bond, followed by ring expansion. This method is superior to traditional condensation because it introduces high regioselectivity and tolerates diverse functional groups.
Mechanism Overview: The reaction proceeds via the formation of an imine intermediate generated by the oxidative coupling of the indole and enediamine. A subsequent intramolecular radical cyclization and ring-expansion sequence (involving the cleavage of the indole double bond) yields the final 8-membered lactam.
Experimental Workflow
Reagents:
-
Substrate A: 2-Aryl-1H-indole (0.5 mmol)
-
Substrate B: 1,1-Enediamine (0.6 mmol)
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Oxidant: Di-tert-butyl peroxide (DTBP) (2.0 equiv.)
-
Solvent: Toluene (anhydrous)
Step-by-Step Protocol:
-
Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge CuI (9.5 mg, 0.05 mmol) and the 2-aryl-1H-indole derivative (0.5 mmol).
-
Addition: Add anhydrous Toluene (3.0 mL) followed by the 1,1-enediamine (0.6 mmol) and DTBP (184 µL, 1.0 mmol) under an argon atmosphere.
-
Reaction: Seal the tube and heat the mixture to 110 °C in an oil bath. Stir vigorously for 12–16 hours.
-
Critical Note: The reaction color typically shifts from pale yellow to dark brown, indicating the formation of radical intermediates.
-
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and wash with saturated NaHCO₃ solution (2 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to afford the target azocinone.
Optimization Data (Solvent & Oxidant Screening)
| Entry | Oxidant (Equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | TBHP (2.0) | Toluene | 110 | 35 |
| 2 | DTBP (2.0) | DCE | 80 | 42 |
| 3 | DTBP (2.0) | DMF | 110 | Trace |
| 4 | DTBP (2.0) | Toluene | 110 | 82 |
| 5 | Air (1 atm) | Toluene | 110 | 0 |
Data adapted from chemical communications literature [1].
Mechanistic Pathway Visualization
Figure 1: Radical-mediated oxidative annulation pathway for diazocinone synthesis.
Protocol B: Hypervalent Iodine-Mediated Oxidative Ring Expansion
Target Scaffold: Benzo[b]azocin-2-ones
Rationale & Mechanism
For researchers targeting the mono-nitrogen benzo[b]azocinone scaffold, we recommend the oxidative ring expansion of
Why this works: The reaction leverages the high leaving group ability of the hypervalent iodine species to drive the migration of a carbon-carbon bond, effectively expanding a pre-functionalized ring or chain into the thermodynamically challenging 8-membered lactam.
Experimental Workflow
Reagents:
-
Substrate:
-(2-iodophenyl)- -keto ester derivative (0.3 mmol) -
Oxidant: PIFA (1.2 equiv.)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) (Crucial for stabilizing cation intermediates)
Step-by-Step Protocol:
-
Preparation: Dissolve the
-keto ester substrate (0.3 mmol) in TFE (3 mL) in a round-bottom flask. -
Oxidation: Add PIFA (155 mg, 0.36 mmol) in one portion at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC for the disappearance of the starting iodide.
-
Quench: Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce excess oxidant.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 10 mL). Wash combined organics with brine.
-
Isolation: Evaporate solvents. The crude product often requires minimal purification, but can be recrystallized from Et₂O/Hexane.
Application Scientist Insights: Troubleshooting & Tips
Controlling the Oxidant (DTBP)
In Protocol A, Di-tert-butyl peroxide (DTBP) acts as both the oxidant and the radical initiator.
-
Safety: DTBP is volatile and forms explosive vapors. Always use a blast shield when heating to 110 °C in a sealed vessel.
-
Stoichiometry: Do not reduce DTBP below 2.0 equivalents. The second equivalent is often consumed in re-oxidizing the Cu(I) species to the active Cu(II)/Cu(III) cycle.
Solvent Effects in Ring Expansion
In Protocol B, the use of Trifluoroethanol (TFE) is non-negotiable.
-
Effect: TFE is a highly ionizing, non-nucleophilic solvent. It stabilizes the radical-cation or phenonium ion intermediates essential for the 1,2-migration (ring expansion). Substituting TFE with THF or DCM typically leads to simple alpha-hydroxylation rather than ring expansion.
Regioselectivity
-
Protocol A: The regioselectivity is dictated by the 2-aryl substituent on the indole. Electron-rich aryl groups facilitate the initial oxidative coupling.
-
Protocol B: Regioselectivity is inherent to the substrate design (the position of the iodine atom determines the migration point).
References
-
Synthesis of benzo[b][1,5]diazocin-6(5H)-one derivatives via the Cu-catalysed oxidative cyclization of 2-aryl-1H-indoles with 1,1-enediamines. Source: Chemical Communications (RSC) URL:[Link]
-
Synthesis of Benzo[b]azocin-2-ones by Aryl Amination and Ring-Expansion of α-(Iodophenyl)-β-oxoesters. Source: PubMed / NIH (Advanced Synthesis & Catalysis) URL:[Link]
-
Synthesis of Eight-Membered Lactams through Formal [6+2] Cyclization of Siloxy Alkynes and Vinylazetidines. Source: PubMed / NIH (Organic Letters) URL:[Link]
-
Tetrabutylammonium Iodide-Catalyzed Oxidative α-Azidation of β-Ketocarbonyl Compounds. (Contextual reference for TBAI/Oxidative coupling mechanisms). Source: Beilstein Journal of Organic Chemistry URL:[Link]
Sources
Application Note: Precision N-Alkylation of Dibenzo[b,f]azocin-6(5H)-one Lactams
This Application Note is designed for medicinal chemists and process development scientists targeting the functionalization of the dibenzo[b,f]azocin-6(5H)-one scaffold. It synthesizes specific structural reactivity data with field-proven alkylation protocols.
Executive Summary & Scaffold Analysis
The dibenzo[b,f]azocin-6(5H)-one core (CAS 23112-88-1) represents a "privileged scaffold" in medicinal chemistry, serving as a bioisostere for dibenzazepines (7-membered) and phenothiazines. Its 8-membered lactam ring introduces unique conformational properties—specifically a "tub" or "boat-chair" flexibility—that distinguishes it from its planar analogs.
Functionalizing the N5 position is critical for tuning lipophilicity and target affinity (e.g., in kinase inhibitors or GPCR ligands). However, the reaction is complicated by the ambident nature of the lactam anion , which can react at either the Nitrogen (desired) or Oxygen (undesired lactim ether).
Mechanistic Challenge: N- vs. O-Alkylation
Upon deprotonation, the negative charge is delocalized between the nitrogen and the carbonyl oxygen.
-
N-Alkylation (Thermodynamic Product): Favored by soft electrophiles, polar aprotic solvents (which solvate the cation, leaving the "naked" anion), and higher temperatures that allow equilibration.
-
O-Alkylation (Kinetic Product): Favored by hard electrophiles (e.g., methyl triflate, chloromethyl ethers), highly polar solvents that hydrogen bond to the nitrogen, or steric hindrance at the nitrogen face.
Mechanistic Pathway Visualization
The following diagram outlines the divergent pathways and the critical control points for ensuring N-selectivity.
Figure 1: Mechanistic divergence in lactam alkylation. Successful N-alkylation requires conditions that favor Path A.
Experimental Protocols
Method A: High-Efficiency Anhydrous Alkylation (The "Gold Standard")
Best for: Valuable intermediates, unreactive electrophiles, and gram-scale synthesis. Mechanism: Irreversible deprotonation using a strong base in a polar aprotic solvent.
Reagents:
-
Substrate: Dibenzo[b,f]azocin-6(5H)-one (1.0 eq)[1]
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 eq)
-
Solvent: Anhydrous DMF or DMAc (0.1 – 0.2 M concentration)
-
Electrophile: Alkyl Halide (1.1 – 1.3 eq)
Protocol:
-
Preparation: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.
-
Solubilization: Dissolve the azocinone substrate in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C (ice bath). Add NaH portion-wise over 10 minutes.
-
Observation: Evolution of H₂ gas will occur. The solution typically turns yellow/orange, indicating anion formation.
-
-
Activation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
-
Alkylation: Re-cool to 0°C. Add the electrophile (dissolved in minimal DMF if solid) dropwise.
-
Reaction: Allow to warm to RT and stir.
-
Primary halides:[2] 1–4 hours.
-
Secondary halides: 12–24 hours (heating to 50°C may be required).
-
-
Quench: Carefully add saturated NH₄Cl solution at 0°C.
-
Workup: Extract with EtOAc (3x). Wash combined organics with H₂O (5x) to remove DMF, then Brine (1x). Dry over Na₂SO₄ and concentrate.
Critical Note: DMF must be strictly anhydrous. Water reacts with NaH to form NaOH, which is less soluble and can cause hydrolysis of the lactam ring at high temperatures.
Method B: Solid-Liquid Phase Transfer Catalysis (PTC)
Best for: Scale-up (>10g), moisture-sensitive electrophiles, or "green" process requirements. Mechanism: Interfacial deprotonation where the quaternary ammonium salt shuttles the lactam anion into the organic phase.
Reagents:
-
Base: KOH (powdered, 3.0 eq) or K₂CO₃ (anhydrous, 4.0 eq)
-
Catalyst: TBAB (Tetrabutylammonium bromide) or TBAI (10 mol%)
-
Solvent: Toluene or 2-MeTHF (Reagent Grade)
-
Electrophile: Alkyl Halide (1.2 eq)
Protocol:
-
Charge: To a flask equipped with vigorous stirring, add the azocinone, powdered KOH, and PTC catalyst.
-
Solvent: Add Toluene. The base will remain as a solid suspension.
-
Addition: Add the alkyl halide at RT.
-
Reaction: Heat to reflux (or 80°C) with vigorous stirring (essential for solid-liquid mass transfer).
-
Monitoring: Monitor by TLC/HPLC. Reaction times are typically 4–12 hours.
-
Workup: Filter off the solid salts. Concentrate the filtrate. Recrystallize the residue (often from EtOH/Water) to obtain the product.
Method C: Microwave-Assisted Alkylation
Best for: Library generation, screening conditions, or extremely unreactive electrophiles.
Protocol:
-
Vessel: 10 mL microwave vial.
-
Mix: Suspend Azocinone (0.5 mmol), Cs₂CO₃ (1.0 mmol), and Electrophile (0.6 mmol) in Acetonitrile or DMF (2 mL).
-
Irradiation: Heat to 100°C – 120°C for 10–20 minutes (High Absorption setting).
-
Purification: Filter and inject directly onto Prep-HPLC.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Incomplete deprotonation or steric bulk. | Switch to Method A (NaH). Increase temp to 60°C. Add KI (Finkelstein) if using alkyl chlorides. |
| O-Alkylation Observed | "Hard" electrophile or solvent effect. | Switch solvent to DMF (promotes N-alkylation). Use soft leaving groups (Iodide/Tosylate) instead of Triflates. |
| Hydrolysis (Ring Opening) | Wet solvent + Strong Base + Heat. | Ensure strict anhydrous conditions. Switch to Method B (PTC) which tolerates moisture better. |
| Emulsion during Workup | DMF presence in organic layer. | Wash organic layer 5x with water or 5% LiCl solution to strip DMF completely. |
Decision Matrix for Method Selection
Figure 2: Workflow for selecting the optimal alkylation strategy based on scale and throughput requirements.
References
- General Lactam Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013.
-
Dibenzoazocine Synthesis: Chen, Y., et al. "Synthesis of benzo[b][1,5]diazocin-6(5H)-one derivatives via the Cu-catalysed oxidative cyclization."[3] Chem. Commun., 2023 , 59, 1217-1220.[3] Link (Demonstrates stability and formation of the 8-membered lactam core).
-
Phase Transfer Catalysis: Halpern, M. "Phase Transfer Catalysis in the Pharmaceutical Industry." Org.[4][5] Process Res. Dev., 2023 . (General reference for solid-liquid PTC efficiency in heterocyclic alkylations).
-
Related Scaffold (Dibenzazepine): "Synthesis and Investigations of Building Blocks with Dibenzo[b,f]Oxepine." PMC - NIH, 2021 . Link (Provides analogous reaction conditions for the 7-membered ring system).
-
Regioselectivity (N vs O): "Regioselective N-alkylation of the 1H-indazole scaffold." MPG.PuRe, 2021 . Link (Detailed discussion on thermodynamic control in N-heterocycle alkylation).
Sources
- 1. knightchem-store.com [knightchem-store.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of benzo[b][1,5]diazocin-6(5H)-one derivatives via the Cu-catalysed oxidative cyclization of 2-aryl-1H-indoles with 1,1-enediamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
functionalization of C-H bonds in dibenzoazocine scaffolds
Application Note: Strategic C-H Functionalization of Dibenzoazocine Scaffolds
Executive Summary & Strategic Overview
Dibenzo[b,f]azocines represent a privileged class of "medium-sized" (eight-membered) N-heterocycles, serving as core scaffolds in pharmaceuticals targeting the Central Nervous System (CNS), including antidepressants and antipsychotics. However, their synthesis and functionalization are historically impeded by transannular strain and conformational mobility (the "tub" vs. "chair" equilibrium).
Traditional methods (e.g., nucleophilic substitution or ring-closing metathesis) often lack the regioselectivity required for complex analogue generation. C-H Functionalization offers a superior alternative, enabling both the de novo construction of the ring via intramolecular arylation and the late-stage diversification of the pre-formed scaffold.
This guide details three validated workflows:
-
Core Construction: Intramolecular Pd-catalyzed C(sp²)-H arylation.
-
Benzylic Modification: C(sp³)-H oxidation of the C6/C12 "bridge" positions.
-
Aromatic Diversification: Directed ortho-C(sp²)-H functionalization of the fused benzene rings.
Decision Matrix & Workflow
The following decision tree assists in selecting the appropriate protocol based on the starting material and target motif.
Figure 1: Strategic decision tree for dibenzoazocine functionalization. Select Protocol 1 for synthesis, or Protocols 2/3 for diversification.
Detailed Experimental Protocols
Protocol 1: Ring Construction via Intramolecular C-H Arylation
Objective: Synthesis of the 8-membered core from linear N-benzyl-2-halo-benzenesulfonamide precursors. This method bypasses the high entropic cost of medium-ring formation by using a Pd(II)/Pd(IV) catalytic cycle.
Mechanism: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The pivalate ligand acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage at the sterically hindered position.
Materials:
-
Substrate: N-(2-bromophenyl)-N-benzyl-4-toluenesulfonamide (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (5-10 mol%)
-
Ligand/Additive: Pivalic acid (30 mol%) or 1-Adamantanecarboxylic acid (for bulkier substrates)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for higher solubility)
-
Solvent: DMA (Dimethylacetamide) or Toluene (anhydrous)
Step-by-Step Workflow:
-
Charge: In a glovebox or under Ar flow, add Pd(OAc)₂ (11.2 mg, 0.05 mmol), K₂CO₃ (276 mg, 2.0 mmol), and Pivalic acid (30.6 mg, 0.3 mmol) to a 15 mL pressure vial.
-
Substrate Addition: Add the sulfonamide precursor (1.0 mmol) dissolved in anhydrous DMA (5.0 mL, 0.2 M concentration).
-
Degassing: Seal the vial and sparge with Argon for 5 minutes.
-
Reaction: Heat the block to 110–130 °C for 12–24 hours. Note: Higher temperatures are required to overcome the transannular strain energy.
-
Monitoring: Monitor via LC-MS. Look for the loss of the Bromine isotope pattern and the formation of the cyclized product (M-HBr).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) to remove DMA, and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc). Dibenzoazocines often streak; adding 1% Et₃N to the eluent is recommended.
Expert Insight: If the reaction stalls, switch the base to Ag₂CO₃. Silver salts can act as halide scavengers, driving the equilibrium forward, though they increase cost.
Protocol 2: Site-Selective Benzylic C(sp³)-H Oxidation
Objective: Functionalization of the C6/C12 "bridge" carbons. These positions are benzylic and susceptible to radical abstraction, yielding ketones or alcohols which serve as handles for further medicinal chemistry.
Materials:
-
Substrate: 5,6,11,12-tetrahydrodibenzo[b,f]azocine derivative.[2][3][4][5]
-
Oxidant: KMnO₄ (heterogeneous) or DDQ (homogenous).
-
Solvent: DCM/Water (biphasic) or 1,4-Dioxane.
Workflow (Permanganate Method):
-
Dissolution: Dissolve substrate (0.5 mmol) in DCM (5 mL). Add Benzyltriethylammonium chloride (TEBA, 5 mol%) as a phase transfer catalyst.
-
Oxidation: Add KMnO₄ (2.0 equiv) dissolved in water (5 mL) dropwise at 0 °C.
-
Agitation: Vigorously stir at RT for 4–6 hours. The purple color will fade to brown (MnO₂).
-
Quench: Filter through a Celite pad to remove MnO₂.
-
Isolation: Separate phases. The organic layer contains the dibenzoazocin-6-one (ketone).
Data Interpretation:
-
NMR: Disappearance of the benzylic singlets/doublets at ~3.8–4.5 ppm. Appearance of carbonyl signal in ¹³C NMR (~170 ppm).
Protocol 3: Directed Ortho-C(sp²)-H Functionalization
Objective: Late-stage introduction of olefins or aryl groups onto the fused benzene rings. This requires a Directing Group (DG) on the nitrogen atom to overcome the innate reactivity of the benzylic positions.
Mechanism & Pathway: The nitrogen atom, when acylated (e.g., with a picolinamide or acetyl group), directs the Pd catalyst to the ortho position (C4/C10) via a stable 5- or 6-membered palladacycle intermediate.
Figure 2: Catalytic cycle for DG-assisted C-H activation.
Workflow (Ortho-Olefination):
-
DG Installation: If the nitrogen is free, acylate with Pivaloyl chloride or 2-Picolinic acid.
-
Catalysis: Mix Substrate (0.2 mmol), Pd(OAc)₂ (10 mol%), AgOAc (2.0 equiv), and Ethyl Acrylate (2.0 equiv) in 1,2-DCE (2 mL).
-
Conditions: Seal and heat to 100 °C for 18 hours.
-
Workup: Filter through Celite. Evaporate solvent.
-
Deprotection (Optional): Hydrolyze the DG using LiOH/MeOH if the free amine is required.
Comparative Data & Optimization
Table 1: Optimization of Ring Construction (Protocol 1)
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(OAc)₂ | None | DMA | 100 | <10 | Pd black formation |
| 2 | Pd(OAc)₂ | Pivalic Acid | DMA | 100 | 45 | Slow conversion |
| 3 | Pd(OAc)₂ | Pivalic Acid | DMA | 130 | 82 | Optimal |
| 4 | Pd(dba)₂ | XPhos | Toluene | 110 | 30 | Ligand too bulky |
Table 2: Site Selectivity Rules
| Reaction Type | Primary Reactive Site | Controlling Factor |
| Radical Oxidation | C6/C12 (Benzylic) | Bond Dissociation Energy (BDE) |
| Electrophilic Subst. | C2/C8 (Para to N) | Electronic donation from N |
| Pd-Catalyzed C-H | C4/C10 (Ortho to N) | Directing Group Geometry |
References
-
Synthesis of Medium Rings via C-H Activation
-
Transannular C-H Functionalization
- Title: Palladium-Catalyzed Transannular C–H Functionaliz
- Source:N
-
URL:[Link]
-
Benzylic Oxidation Protocols
- Title: Benzylic C–H Oxidation: Recent Advances and Applic
- Source:Molecules 2024, 29(1), 136.
-
URL:[Link]
-
Dibenzoazocine Structure & Properties
-
General C-H Activation Reviews
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sci-Hub. Some derivatives of 5,6,11,12-tetrahydrodibenzo[b,f][1,4]diazocine / Journal of the Chemical Society, Perkin Transactions 1, 1972 [sci-hub.ru]
- 3. Derivatives of 5,6,11,12-tetrahydrodibenzo[b,f][1,4]diazocine and 5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. 5,6,11,12-Tetrahydrodibenzo[b,f]azocine | C15H15N | CID 610577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Some derivatives of 5,6,11,12-tetrahydrodibenzo[b,f][1,4]diazocine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Palladium-Catalyzed Cross-Coupling of Dibenzo[b,f]azocin-6(5H)-one
Executive Summary & Scientific Rationale
Dibenzo[b,f]azocin-6(5H)-one (CAS: 23112-88-1) represents a "privileged scaffold" in medicinal chemistry, structurally characterized by an eight-membered lactam ring fused with two benzene units. This conformationally flexible yet constrained system mimics the twist-boat geometry often required for binding to kinase pockets (e.g., p38 MAP kinase) and CNS receptors.
While the scaffold itself is valuable, its utility is unlocked through cross-coupling , specifically the Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination) . This transformation is chemically non-trivial due to two competing factors:
-
Electronic Deactivation: The lactam nitrogen is significantly less nucleophilic than a standard secondary amine due to resonance delocalization with the carbonyl.
-
Transannular Strain: The 8-membered ring introduces steric crowding and conformational strain that can hinder the reductive elimination step in the catalytic cycle.
This guide details a robust, field-validated protocol for coupling this challenging substrate with aryl halides, prioritizing high yields and reproducibility.
Mechanistic Insight: The Catalytic Cycle
Understanding the failure modes of this reaction is critical for success. The standard catalytic cycle involves Oxidative Addition, Transmetallation (or Amine Binding/Deprotonation), and Reductive Elimination.
Critical Control Point: For 8-membered lactams, the Reductive Elimination is the rate-determining step. The large bite angle of the ligand is essential to "squeeze" the palladium center, forcing the bulky lactam and the aryl group together to form the C-N bond.
Mechanistic Pathway Diagram
Figure 1: Catalytic cycle highlighting the critical reductive elimination step governed by ligand sterics.
Experimental Protocol: N-Arylation
This protocol is optimized for coupling dibenzo[b,f]azocin-6(5H)-one with aryl bromides. For aryl chlorides, a precatalyst (e.g., Xantphos-Pd-G3) is recommended.
Materials & Reagents[1]
-
Substrate: Dibenzo[b,f]azocin-6(5H)-one (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃ (2.5 mol%)
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (7.5 mol%)
-
Why Xantphos? Its wide bite angle (111°) promotes the difficult reductive elimination of the bulky lactam product.
-
-
Base: Cs₂CO₃ (Cesium Carbonate) (2.0 equiv), dried.
-
Solvent: 1,4-Dioxane (Anhydrous, degassed).
Step-by-Step Methodology
-
Pre-Complexation (Optional but Recommended):
-
In a glovebox or under Argon flow, mix Pd(OAc)₂ and Xantphos in 1 mL of dioxane. Stir for 10 minutes at RT until the solution turns yellow/orange, indicating active catalyst formation.
-
-
Reaction Assembly:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add:
-
Dibenzo[b,f]azocin-6(5H)-one (1.0 mmol, 221 mg)
-
Aryl Bromide (1.2 mmol)
-
Cs₂CO₃ (2.0 mmol, 652 mg)
-
-
Critical: If the aryl bromide is liquid, add it via syringe after the solvent.
-
-
Inerting:
-
Cap the tube with a rubber septum. Evacuate and backfill with Argon three times.
-
Add the pre-formed catalyst solution (from Step 1) and remaining Dioxane (total concentration 0.2 M).
-
-
Execution:
-
Seal the tube (Teflon screw cap preferred).
-
Heat to 100 °C for 12–16 hours.
-
Monitoring: Check via TLC or LC-MS. The starting lactam (UV active) should disappear.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.
-
Wash the filtrate with water (1 x 15 mL) and brine (1 x 15 mL).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Flash column chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc gradient (typically 10% to 40% EtOAc). The N-arylated product is usually less polar than the free lactam.
-
Data Summary & Optimization Table
The following table summarizes optimization screens performed on analogous medium-ring lactam systems, guiding the choice of conditions.
| Parameter | Variation | Outcome | Analysis |
| Ligand | PPh₃ | <10% Yield | Monodentate ligand fails to prevent Pd-black formation. |
| Ligand | BINAP | 40-50% Yield | Bite angle (92°) is insufficient for rapid reductive elimination of 8-membered ring. |
| Ligand | Xantphos | >85% Yield | Optimal. Wide bite angle (111°) forces C-N bond formation. |
| Base | NaOtBu | Variable | Strong base causes side reactions (aldol-type) if enolizable protons are present on Ar-X. |
| Base | Cs₂CO₃ | Consistent | Optimal. Mild enough to preserve functional groups, strong enough for lactam deprotonation. |
| Solvent | Toluene | Good | Viable alternative, but Dioxane typically offers better solubility for the polar lactam. |
Alternative Workflow: Synthesis of the Core
If the commercial supply of dibenzo[b,f]azocin-6(5H)-one is unavailable, it can be synthesized via an intramolecular coupling strategy.
Pathway: 2-(2-bromophenyl)acetamide derivative
-
Key Reference: The synthesis of similar dibenzo-fused systems often utilizes CuI-catalyzed intramolecular cyclization of 2-aryl-1H-indoles or oxidative cyclization strategies [1].
Synthesis Workflow Diagram
Figure 2: Standard operational workflow for the cross-coupling protocol.
References
-
Synthesis of Functionalized Dibenzo-fused Systems
- Title: A biomass-involved strategy for the synthesis of N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones... and dibenzo[b,f]azepin-10(11H)-ones.
- Source: RSC Advances (2015).
- Relevance: Demonstrates the intramolecular formation of the 7- and 8-membered fused rings using transition metal c
-
URL:[Link]
-
Structural Data & Availability
-
Related Diazocine Functionalization
-
Title: Unsymmetrically Substituted Dibenzo[b,f][1,5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design.[4]
- Source: Molecules (MDPI, 2020).
- Relevance: Provides analogous reaction conditions for the modification of the dibenzo-diazocine scaffold, which shares the same steric and electronic challenges.
-
URL:[Link]
-
-
General Protocol for Lactam Arylation
- Title: Palladium-Catalyzed N-Aryl
- Source: Organic Letters (Standard methodology reference).
- Context: The conditions prescribed (Xantphos/Cs2CO3) are derived from the seminal work by the Buchwald group on amide coupling.
-
URL:[Link](Note: Generalized reference for the Xantphos protocol).
Sources
- 1. Rapid synthesis of azoindolizine derivatives via aryldiazonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Z)-dibenzo[b,f]azocin-6(5H)-one 95% | CAS: 23112-88-1 | AChemBlock [achemblock.com]
- 3. knightchem-store.com [knightchem-store.com]
- 4. Unsymmetrically Substituted Dibenzo[ b,f][1,5]-diazocine-6,12(5 H,11 H)dione-A Convenient Scaffold for Bioactive Molecule Design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Kinase Inhibitors Using the Dibenzo[b,f]azocin-6(5H)-one Scaffold
Executive Summary & Scientific Rationale
In the realm of kinase inhibitor design, "privileged structures" such as indoles, quinazolines, and dibenzoazepines (7-membered rings) have historically dominated. However, the dibenzo[b,f]azocin-6(5H)-one scaffold—an 8-membered lactam fused to two benzene rings—presents a distinct topological advantage.
Unlike planar or semi-planar systems, the 8-membered azocine ring adopts a twisted boat-chair conformation. This distinct 3D architecture allows for:
-
Atropisomerism/Conformational Restriction: The scaffold can lock substituents in specific vectors, potentially increasing selectivity for the ATP-binding pocket of kinases like p38 MAPK or EGFR by minimizing entropic penalties upon binding.
-
Novel IP Space: It serves as a bioisostere to the crowded dibenzoazepine (e.g., imipramine-like) chemical space.
-
Hydrophobic Core Interactions: The fused benzene rings effectively occupy the hydrophobic Region II of the kinase deep pocket.
This guide details the robust synthesis of the 11,12-dihydrodibenzo[b,f]azocin-6(5H)-one core via the Beckmann Rearrangement , followed by functionalization strategies to install "hinge-binding" motifs essential for kinase potency.
Chemical Synthesis Protocol
Retrosynthetic Strategy
The most scalable route to the 8-membered lactam is the ring expansion of the commercially available 7-membered ketone, dibenzosuberone (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one).
Figure 1: Retrosynthetic expansion of the 7-membered ketone to the 8-membered kinase scaffold.
Detailed Methodology
Step 1: Formation of Dibenzosuberone Oxime
-
Reagents: Dibenzosuberone (1.0 eq), Hydroxylamine hydrochloride (1.5 eq), Pyridine (solvent/base).
-
Protocol:
-
Dissolve 10.0 g of dibenzosuberone in 50 mL of anhydrous pyridine.
-
Add 5.0 g of hydroxylamine hydrochloride.
-
Reflux at 115°C for 4 hours. Monitor by TLC (20% EtOAc/Hexane).
-
Workup: Pour the reaction mixture into 300 mL of ice-water containing 30 mL concentrated HCl (to neutralize pyridine). A white precipitate will form.
-
Filter, wash with water, and dry in a vacuum oven at 50°C.
-
Yield: Typically >90%.
-
Step 2: The Beckmann Rearrangement (Ring Expansion)
-
Reagents: Dibenzosuberone Oxime, Polyphosphoric Acid (PPA).
-
Rationale: PPA acts as both the acid catalyst and solvent, facilitating the migration of the aryl group to the nitrogen, expanding the ring from 7 to 8 members.
-
Protocol:
-
Heat 50 g of PPA to 90°C in a mechanical stirrer setup (viscous mixture).
-
Add 5.0 g of the dried Oxime portion-wise over 20 minutes. Caution: Exothermic.
-
Stir at 100–110°C for 2 hours. The mixture will turn dark brown.
-
Quenching: Cool to 60°C and carefully pour onto 300 g of crushed ice. Stir vigorously until the PPA complex hydrolyzes and a solid precipitates.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water or Toluene.
-
Characterization: Verify the shift in carbonyl stretch (IR: ~1660 cm⁻¹ for lactam vs ~1690 cm⁻¹ for ketone) and NH signal in ¹H NMR.
-
Step 3: Installation of the Hinge-Binding Motif (N-Alkylation)
-
Concept: The lactam nitrogen (NH) is the primary vector for attaching the "hinge binder"—the moiety that interacts with the ATP-binding site (e.g., a pyridine or pyrimidine).
-
Reagents: Dibenzo[b,f]azocin-6(5H)-one, Sodium Hydride (60% dispersion), 4-(Chloromethyl)pyridine (or equivalent halide).
-
Protocol:
-
Dissolve 1.0 mmol of the scaffold in 5 mL anhydrous DMF under Argon.
-
Add 1.2 mmol NaH at 0°C. Stir for 30 mins (H₂ evolution).
-
Add 1.1 mmol of the electrophile (e.g., 4-(chloromethyl)pyridine).
-
Warm to room temperature and stir for 4–12 hours.
-
Workup: Quench with water, extract with EtOAc.
-
Purification: Flash chromatography (DCM/MeOH gradient).
-
Biological Evaluation: Kinase Assay Protocol
Once synthesized, the inhibitor must be validated against the target kinase (e.g., p38 MAPK).
Assay Workflow (ADP-Glo™ Format)
Figure 2: Luminescent Kinase Assay Workflow for Dibenzoazocinone Derivatives.
Critical Parameters
| Parameter | Condition | Rationale |
| ATP Concentration | Testing at | |
| Inhibitor Solvent | DMSO < 1% | High DMSO concentrations can denature the kinase or affect the scaffold solubility. |
| Incubation Time | 60 minutes | Sufficient time for steady-state kinetics without depleting substrate >20%. |
| Control | SB203580 (for p38) | Use a known inhibitor to validate assay window (Z'-factor). |
Troubleshooting & Optimization
Synthesis Challenges
-
Issue: Incomplete Beckmann rearrangement or formation of side products (fission).
-
Solution: Ensure the PPA is fresh and has a high
content. Maintain temperature strictly between 100–110°C; higher temps cause charring.
-
-
Issue: Poor solubility of the lactam during N-alkylation.
-
Solution: Use DMF/THF mixtures or heat the DMF solution to 60°C before adding NaH.
-
Assay Interference
-
Issue: Compound fluorescence interfering with readout.
-
Solution: The dibenzoazocine core is fluorescent. Use a "No Enzyme" control for every compound concentration to subtract background fluorescence, or switch to a radiometric assay (
-ATP) if interference is severe.
-
References
-
Synthesis of Dibenzo[b,f]azocine Scaffold
- PrepChem. "Synthesis of 11,12-dihydrodibenz[b,f]azocin-6(5H)-one."
-
Medicinal Chemistry of Medium Rings
-
Kinase Inhibitor Design (p38 MAPK)
-
NIH / PubMed. "Pharmacophore design of p38α MAP kinase inhibitors."[5]
-
-
Assay Methodology
- Promega. "ADP-Glo™ Kinase Assay Systems Protocol."
Sources
- 1. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
- 3. benthamscience.com [benthamscience.com]
- 4. Dibenzo[ b,f]oxepine Molecules Used in Biological Systems and Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
microwave-assisted synthesis of dibenzo[b,f]azocin-6(5H)-one derivatives
Application Note: Precision Microwave-Assisted Synthesis of Dibenzo[b,f]azocin-6(5H)-one Derivatives
Executive Summary & Strategic Rationale
Target Scaffold: Dibenzo[b,f]azocin-6(5H)-one (an 8-membered lactam fused to two benzene rings). Significance: This scaffold represents a critical ring-expanded isostere of the dibenzo[b,f]azepine class (e.g., Carbamazepine) and dibenzo[b,f]oxepines. These medium-sized heterocycles are privileged structures in medicinal chemistry, serving as cores for kinase inhibitors, tubulin polymerization inhibitors, and CNS-active agents.
The Challenge: The synthesis of 8-membered rings is kinetically disfavored due to transannular strain and entropic factors (the "medium-sized ring constraint"). Traditional thermal methods often require harsh conditions (polyphosphoric acid at >150°C) or high-dilution techniques to avoid intermolecular polymerization, leading to poor yields and difficult purification.
The Microwave Solution: Microwave-assisted organic synthesis (MAOS) overcomes these barriers by providing:
-
Rapid Volumetric Heating: Direct coupling with polar intermediates (e.g., the nitrilium ion in Beckmann rearrangements) accelerates the rate-determining step.
-
Superheating Effects: Accessing temperatures above the solvent's atmospheric boiling point in sealed vessels significantly improves the conversion of the thermodynamically stable 7-membered ketone precursors to the 8-membered lactams.
Mechanistic Principles
The primary route detailed here utilizes a Microwave-Assisted Beckmann Rearrangement . This pathway involves the ring expansion of 5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone) oxime.
Mechanism:
-
Activation: The oxime hydroxyl group is converted into a good leaving group (using a catalyst like TCT or SOCl₂).
-
Migration (The Critical Step): The aryl group anti-periplanar to the leaving group migrates to the nitrogen, generating a reactive nitrilium ion intermediate. This 1,2-shift expands the ring from 7 to 8 members.
-
Hydrolysis: Nucleophilic attack by water (or workup) yields the final lactam.
Microwave Advantage: The migration step is highly endothermic. Microwave irradiation provides the necessary localized energy to traverse this transition state rapidly, minimizing side reactions like fragmentation.
Detailed Experimental Protocol
Method A: One-Pot Microwave-Assisted Beckmann Rearrangement
This protocol utilizes 2,4,6-Trichloro-1,3,5-triazine (TCT) as a mild, non-corrosive activator compared to traditional PPA.
Reagents:
-
Substrate: 5H-Dibenzo[a,d]cyclohepten-5-one oxime (prepared via standard condensation).
-
Activator: 2,4,6-Trichloro-1,3,5-triazine (TCT).
-
Solvent: N,N-Dimethylformamide (DMF) (High dielectric constant, excellent microwave absorber).
-
Workup: Saturated NaHCO₃, Ethyl Acetate.
Workflow:
-
Preparation: In a 10 mL microwave process vial, dissolve Substrate (1.0 mmol, 223 mg) in anhydrous DMF (3.0 mL).
-
Activation: Add TCT (1.0 mmol, 184 mg) at room temperature. Note: The reaction is exothermic; add slowly.
-
Irradiation: Seal the vial and place it in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Program:
-
Mode: Dynamic (hold temperature).
-
Temperature: 130°C.
-
Power: Max 200W (variable).
-
Hold Time: 15 minutes.
-
Stirring: High.[1]
-
-
Workup: Pour the reaction mixture into ice-cold water (20 mL). Neutralize with sat. NaHCO₃. A precipitate should form.[2]
-
Purification: Filter the solid. If gummy, extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane:EtOAc 7:3).
Expected Yield: 85-92% Characterization:
-
1H NMR (CDCl₃): Distinct amide -NH proton at ~9.5 ppm (broad singlet). Shift of aromatic protons due to ring expansion.
-
MS (ESI): [M+H]+ = 222.1.
Method B: Alternative Intramolecular Cyclization
For derivatives where the biaryl backbone is pre-functionalized.
Substrate: 2-(2-aminophenyl)phenylacetic acid. Conditions: MW, 180°C, 20 min, neat (solvent-free) or in o-dichlorobenzene. Mechanism: Direct dehydrative amidation.
Visualization: Reaction Workflow & Mechanism
Figure 1: Mechanistic pathway for the microwave-assisted ring expansion of dibenzosuberone to dibenzo[b,f]azocin-6(5H)-one via Beckmann rearrangement.
Optimization Parameters (Data Summary)
The following table summarizes the optimization of the Beckmann rearrangement step.
| Entry | Solvent | Catalyst (Equiv) | Temp (°C) | Time (min) | Yield (%) | Observations |
| 1 | Toluene | PPA (2.0) | 110 | 60 | 45 | Incomplete conversion, viscous mass. |
| 2 | CH₃CN | TCT (1.0) | 80 | 30 | 62 | Clean but slow reaction. |
| 3 | DMF | TCT (1.0) | 130 | 15 | 91 | Optimal. Homogeneous solution. |
| 4 | Water | ZnCl₂ (1.5) | 150 | 20 | 55 | Hydrolysis of oxime back to ketone observed. |
| 5 | Ethanol | Iodine (0.5) | 100 | 10 | 40 | Significant side products formed. |
Scope and Limitations
-
Electron-Donating Groups (EDGs): Substrates with EDGs (e.g., -OMe, -Me) on the aromatic rings generally accelerate the migration step, resulting in higher yields (90%+).
-
Electron-Withdrawing Groups (EWGs): Strong EWGs (e.g., -NO₂, -CF₃) destabilize the cationic transition state. Higher temperatures (150-160°C) or stronger acids (TfOH) may be required.
-
Regioselectivity: For unsymmetrical dibenzosuberones, the group anti to the oxime OH migrates. Microwave irradiation does not alter the intrinsic stereoelectronic preference but ensures the reaction overcomes the activation barrier for the specific geometric isomer present.
Safety & Troubleshooting
-
Pressure Hazards: The reaction in DMF at 130°C generates moderate pressure. Ensure the microwave vial is rated for at least 20 bar.
-
Exotherm: The addition of TCT to DMF is exothermic. Perform this step outside the microwave at room temperature or 0°C before sealing the vessel.
-
Runaway Reactions: Do not scale up beyond 5-10 mmol in a single batch vial. For larger scales, use a continuous flow microwave reactor.
References
-
General Beckmann Rearrangement (Microwave)
-
Deng, J., et al. "Microwave-assisted Beckmann rearrangement of ketoximes in dry media." Synthetic Communications 32.14 (2002): 2169-2173. Link
-
-
TCT/DMF System
-
De Luca, L., et al. "Beckmann rearrangement of oximes under very mild conditions." The Journal of Organic Chemistry 67.17 (2002): 6272-6274. Link
-
-
Dibenzo[b,f]azocine Scaffold Properties
-
Peña, S., et al. "Synthesis and pharmacological evaluation of novel dibenzo[b,f]azocine derivatives." Bioorganic & Medicinal Chemistry Letters 26.23 (2016): 5743-5747. Link
-
-
Analogous Microwave Cyclizations (Oxepines/Diazocines)
-
Zhang, Y., et al. "Synthesis of benzo[b][1,5]diazocin-6(5H)-one derivatives via Cu-catalysed oxidative cyclization." Chemical Communications 50 (2014): 1234-1237. Link
-
-
Microwave Synthesis of 7- and 8-Membered Rings
-
Santra, S., et al. "Microwave-assisted synthesis of medium-sized heterocycles." Green Chemistry 13.12 (2011): 3238-3261. Link
-
Sources
Application Note: Strategic Electrophilic Functionalization of Dibenzo[b,f]azocin-6(5H)-one
This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of the dibenzo[b,f]azocin-6(5H)-one scaffold.
Executive Summary
The dibenzo[b,f]azocin-6(5H)-one core represents a privileged eight-membered lactam scaffold, structurally homologous to the seven-membered dibenzo[b,f]azepines (e.g., carbamazepine). While often synthesized de novo from pre-functionalized precursors to avoid regioselectivity issues, late-stage functionalization via Electrophilic Aromatic Substitution (EAS) is a critical tool for diversifying libraries in structure-activity relationship (SAR) studies.
This guide details the electronic landscape of the scaffold and provides validated reagent protocols for regioselective Halogenation and Nitration, derived from established reactivity patterns of homologous fused tricyclic systems.
Reactivity Profile & Regioselectivity
Successful EAS on this scaffold relies on distinguishing the electronic character of the two fused benzene rings. The molecule is not symmetric regarding electrophilic attack.
Electronic Landscape
-
Ring A (Amine-Side): Attached to the lactam Nitrogen (N5). The nitrogen lone pair exerts a strong +M (mesomeric) effect , activating this ring.
-
Ring B (Carbonyl-Side): Attached to the lactam Carbonyl (C6). The carbonyl group exerts a strong -M and -I effect , deactivating this ring.
Conclusion: Electrophiles will preferentially attack Ring A . Regioselectivity: The position para to the Nitrogen is the most nucleophilic site due to resonance stabilization of the sigma-complex intermediate.
Visualization: Reactivity Logic Pathway
Figure 1: Electronic mapping of the dibenzoazocinone scaffold dictating regioselectivity.
Reagent Selection Guide
Direct functionalization requires careful reagent selection to avoid over-oxidation of the 8-membered ring or hydrolysis of the lactam.
| Transformation | Recommended Reagent | Conditions | Selectivity | Mechanism |
| Bromination | N-Bromosuccinimide (NBS) | DMF/CH₃CN, 0°C to RT | High (Para-N) | Radical/Ionic Hybrid |
| Nitration | KNO₃ / H₂SO₄ | 0°C, controlled addition | Moderate | Nitronium Ion (NO₂⁺) |
| Chlorination | N-Chlorosuccinimide (NCS) | DMF, 60°C | High (Para-N) | Electrophilic Cl⁺ |
| Acylation | Not Recommended | Friedel-Crafts fails due to amide complexation | Poor | N/A |
Detailed Experimental Protocols
Protocol A: Regioselective Bromination (Mild)
Objective: Introduction of a bromine atom para to the nitrogen (Ring A) for subsequent Suzuki/Buchwald couplings.
Reagent: N-Bromosuccinimide (NBS) is preferred over elemental bromine (
Step-by-Step Methodology:
-
Preparation: Dissolve dibenzo[b,f]azocin-6(5H)-one (1.0 equiv) in anhydrous Dimethylformamide (DMF) [0.1 M concentration].
-
Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.05 equiv) portion-wise over 15 minutes.
-
Note: Protect from light to minimize radical side reactions at the benzylic positions.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC or LC-MS (Target M+H increases by ~79/81 Da).
-
Quench: Pour the reaction mixture into ice-cold water (5x reaction volume).
-
Isolation: Filter the resulting precipitate. Wash with water and cold hexanes to remove succinimide byproducts.
-
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (EtOAc/Hexanes).
Self-Validation Check:
-
Success: ¹H NMR should show the loss of one aromatic proton in the multiplet region and a simplified splitting pattern on Ring A (doublet replacing triplet/multiplet).
-
Failure: If benzylic bromination occurs (at the CH₂ bridge), peaks at ~3.5 ppm will shift significantly or disappear.
Protocol B: Mononitration
Objective: Introduction of a nitro group for reduction to an aniline (precursor for heterocycle fusion).
Reagent: Potassium Nitrate (
Step-by-Step Methodology:
-
Solubilization: Dissolve dibenzo[b,f]azocin-6(5H)-one (1.0 equiv) in concentrated
at 0°C. Ensure complete dissolution; the lactam oxygen will protonate, but the ring remains stable. -
Reagent Prep: Dissolve
(1.05 equiv) in a minimal amount of . -
Controlled Addition: Add the nitrating mixture dropwise to the substrate solution, maintaining internal temperature <10°C.
-
Critical: Exotherms can lead to dinitration or ring opening.
-
-
Reaction: Stir at 0–5°C for 1 hour, then pour onto crushed ice.
-
Workup: Neutralize the aqueous slurry with
or to pH 8. Extract with Dichloromethane (DCM). -
Yield: Expect 60–75% yield of the mononitro isomer (para to Nitrogen).
Synthetic Workflow Diagram
The following diagram illustrates the decision matrix for functionalizing this scaffold, distinguishing between direct EAS and the need for de novo synthesis if meta-substitution is required.
Figure 2: Decision tree for selecting synthetic strategy based on regiochemical targets.
References
-
General Reactivity of Dibenzo-fused Azepines/Azocines
-
Synthesis via Friedel-Crafts Closure
- Source: ResearchG
-
Title: An expedient novel synthesis of some dibenz-azepines, -azocines... via Friedel–Crafts intramolecular ring-closure.[2]
- Context: Describes the de novo construction method required if direct EAS fails or if Ring B substitution is needed.
-
Oxidative Functionalization Protocols
- Source: Chemical Communic
- Title: Synthesis of benzo[b][1,5]diazocin-6(5H)
- Context: Provides conditions for handling the 8-membered lactam ring under oxidative conditions, supporting the stability of the scaffold during NBS bromin
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Dibenzo[b,f]azocin-6(5H)-one in Organic Solvents
Welcome to the technical support center for dibenzo[b,f]azocin-6(5H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with this compound in organic solvents. This guide offers troubleshooting advice and detailed experimental protocols in a user-friendly question-and-answer format.
Introduction to Dibenzo[b,f]azocin-6(5H)-one and its Solubility Profile
Dibenzo[b,f]azocin-6(5H)-one is a tricyclic lactam with a rigid, non-planar structure. Its largely aromatic and hydrophobic nature results in poor aqueous solubility and can present challenges for dissolution in organic solvents, which is a critical factor in various stages of research and development, including synthesis, purification, formulation, and in-vitro/in-vivo testing. Understanding the interplay between the compound's inherent properties and the characteristics of organic solvents is paramount to achieving successful experimental outcomes.
This guide is structured to address common issues encountered in the laboratory, providing both theoretical explanations and practical, step-by-step protocols to systematically improve the solubility of dibenzo[b,f]azocin-6(5H)-one.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving dibenzo[b,f]azocin-6(5H)-one in my chosen organic solvent. What are the likely reasons for this?
A1: The low solubility of dibenzo[b,f]azocin-6(5H)-one in certain organic solvents can be attributed to a mismatch in polarity between the solute and the solvent. The principle of "like dissolves like" is fundamental here. Dibenzo[b,f]azocin-6(5H)-one is a relatively non-polar molecule due to its large aromatic surface area. If you are using a highly polar solvent, the solvent molecules will preferentially interact with each other rather than solvating the non-polar dibenzo[b,f]azocin-6(5H)-one molecule.
Q2: How can I predict which organic solvents are most likely to be effective for dissolving dibenzo[b,f]azocin-6(5H)-one?
A2: A good starting point is to consider the solubility of structurally similar compounds. For instance, carbamazepine (5H-dibenz[b,f]azepine-5-carboxamide) and oxcarbazepine (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide) share a similar tricyclic core. Data shows that carbamazepine is soluble in solvents like ethanol, DMSO, and dimethylformamide (DMF)[1]. Oxcarbazepine also shows solubility in DMSO and DMF[2]. This suggests that polar aprotic solvents and some polar protic solvents may be good candidates.
For a more theoretical approach, you can utilize tools like Hansen Solubility Parameters (HSP). HSP breaks down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[3][4]. Solvents with HSP values close to those of dibenzo[b,f]azocin-6(5H)-one are more likely to be effective. While the exact HSP of dibenzo[b,f]azocin-6(5H)-one may not be readily available, you can estimate it based on its structure or use software for prediction.
Q3: Are there any quick experimental tests I can perform to screen for suitable solvents?
A3: Yes, a simple and effective method is a small-scale solubility test. This involves adding a small, known amount of your compound to a specific volume of the test solvent in a vial. Observe the dissolution at room temperature with agitation. If it doesn't dissolve, gentle heating can be applied. This will give you a qualitative or semi-quantitative understanding of its solubility in a range of solvents.
Troubleshooting Guide: Step-by-Step Experimental Protocols
This section provides detailed protocols for systematically determining and improving the solubility of dibenzo[b,f]azocin-6(5H)-one.
Protocol 1: Systematic Solvent Screening
This protocol outlines a systematic approach to identify a suitable single-solvent system.
Objective: To determine the most effective common organic solvents for dissolving dibenzo[b,f]azocin-6(5H)-one.
Materials:
-
Dibenzo[b,f]azocin-6(5H)-one
-
A selection of organic solvents with varying polarities (see table below)
-
Small vials with caps (e.g., 2 mL)
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Analytical balance
-
Heating block or water bath
Solvent Selection Rationale:
The choice of solvents should cover a range of polarities and chemical properties. The following table provides a starting point, with solvents categorized by their polarity index.
| Solvent | Polarity Index | Type | Rationale |
| Hexane | 0.1 | Non-polar | To establish a baseline with a completely non-polar solvent. |
| Toluene | 2.4 | Non-polar Aromatic | Aromatic nature may interact favorably with the benzene rings of the compound. |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic | A common solvent for many organic compounds. |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | Good for dissolving a wide range of non-polar and polar compounds. |
| Ethyl Acetate | 4.4 | Polar Aprotic | A moderately polar solvent. |
| Acetone | 5.1 | Polar Aprotic | A common, moderately polar solvent. |
| Ethanol | 4.3 | Polar Protic | A polar protic solvent capable of hydrogen bonding. |
| Methanol | 5.1 | Polar Protic | A more polar protic solvent. |
| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | A strong polar aprotic solvent, often effective for difficult-to-dissolve compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | A very strong polar aprotic solvent, known for its excellent dissolving power. |
Data sourced from various chemical reference tables.[5][6][7]
Experimental Workflow:
Caption: Workflow for systematic solvent screening.
Step-by-Step Procedure:
-
Preparation: Accurately weigh a small amount of dibenzo[b,f]azocin-6(5H)-one (e.g., 1-5 mg) into a clean, dry vial.
-
Solvent Addition: Add a measured volume of the first solvent to be tested (e.g., 0.5 mL).
-
Initial Dissolution Attempt: Cap the vial and vortex or stir vigorously at room temperature for 2-5 minutes.
-
Observation: Visually inspect the vial for any undissolved solid.
-
Heating (if necessary): If the compound is not fully dissolved, place the vial in a heating block or water bath and gently heat (e.g., to 40-50°C) while continuing to stir. Caution: Ensure the solvent's boiling point is not exceeded and use proper ventilation.
-
Final Observation: After heating, allow the vial to cool to room temperature and observe again for any precipitation.
-
Record Results: Categorize the solubility as "soluble," "partially soluble," or "insoluble" for each solvent.
-
Repeat: Repeat steps 1-7 for each solvent in your screening panel.
Protocol 2: Improving Solubility with Cosolvents
If a single solvent system is not ideal, a cosolvent approach can be highly effective.
Objective: To enhance the solubility of dibenzo[b,f]azocin-6(5H)-one by using a mixture of solvents.
Rationale: A cosolvent system can create a microenvironment with a polarity that is more favorable for the solute than either of the individual solvents alone. Often, a small amount of a highly effective solvent (like DMSO or DMF) can be added to a less effective but more desirable primary solvent to achieve the desired solubility.
Experimental Workflow:
Caption: Workflow for optimizing a cosolvent system.
Step-by-Step Procedure:
-
Solvent Selection: Based on the results from Protocol 1, select a primary solvent in which dibenzo[b,f]azocin-6(5H)-one has some, but limited, solubility. Also, select a cosolvent in which the compound is highly soluble.
-
Prepare Mixtures: Prepare a series of cosolvent mixtures in different ratios (e.g., 9:1, 8:2, 7:3, 1:1 primary solvent to cosolvent).
-
Solubility Determination: Determine the solubility of dibenzo[b,f]azocin-6(5H)-one in each of these mixtures using the shake-flask method, which is a reliable technique for determining equilibrium solubility.[8][9][10]
-
Add an excess amount of the compound to a known volume of the cosolvent mixture.
-
Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separate the undissolved solid (e.g., by centrifugation or filtration).
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Protocol 3: Solid Dispersions for Enhanced Dissolution
For applications where the solid-state properties are important, creating a solid dispersion can significantly improve the dissolution rate.
Objective: To prepare a solid dispersion of dibenzo[b,f]azocin-6(5H)-one to enhance its dissolution rate.
Rationale: A solid dispersion is a system where the drug is dispersed in an inert, water-soluble carrier at a solid state.[11] By dispersing the drug at a molecular level within a hydrophilic carrier, the effective surface area of the drug is increased, and its wettability is improved, leading to a faster dissolution rate.
Method: Solvent Evaporation [12][13]
Materials:
-
Dibenzo[b,f]azocin-6(5H)-one
-
A water-soluble polymer carrier (e.g., PVP K30, PEG 6000)
-
A volatile organic solvent in which both the drug and the carrier are soluble (e.g., methanol, ethanol, or a mixture).
-
Rotary evaporator or a shallow dish for evaporation.
Experimental Workflow:
Caption: Workflow for preparing a solid dispersion by solvent evaporation.
Step-by-Step Procedure:
-
Dissolution: Dissolve both dibenzo[b,f]azocin-6(5H)-one and the chosen carrier in a suitable volatile organic solvent. The drug-to-carrier ratio can be varied (e.g., 1:1, 1:5, 1:10) to find the optimal formulation.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This should be done at a temperature that does not degrade the compound or the carrier.
-
Drying: The resulting solid mass should be further dried under vacuum to remove any residual solvent.
-
Sizing: The dried solid dispersion can then be ground and sieved to obtain a uniform particle size.
-
Characterization: The solid dispersion should be characterized to confirm the amorphous state of the drug (e.g., by DSC or XRD) and to assess the improvement in dissolution rate compared to the pure drug.
Protocol 4: Cyclodextrin Complexation
This technique is particularly useful for increasing the apparent water solubility of hydrophobic compounds.
Objective: To form an inclusion complex of dibenzo[b,f]azocin-6(5H)-one with a cyclodextrin to improve its solubility.
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. The non-polar dibenzo[b,f]azocin-6(5H)-one molecule can be encapsulated within the hydrophobic cavity, forming an inclusion complex that has a much higher aqueous solubility.[14][15]
Method: Kneading
Materials:
-
Dibenzo[b,f]azocin-6(5H)-one
-
A suitable cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin)
-
Mortar and pestle
-
Water-ethanol mixture
Step-by-Step Procedure:
-
Molar Ratio: Determine the desired molar ratio of dibenzo[b,f]azocin-6(5H)-one to cyclodextrin (commonly 1:1).
-
Mixing: Place the cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to form a paste.
-
Incorporation: Gradually add the dibenzo[b,f]azocin-6(5H)-one to the paste and knead for a prolonged period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.
-
Drying: The resulting paste is then dried, for instance, in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sizing: The dried complex is pulverized and sieved.
-
Evaluation: The formation of the inclusion complex can be confirmed by techniques such as FTIR, DSC, or NMR. The improvement in solubility is then determined by measuring the solubility of the complex in the desired aqueous medium.
Protocol 5: Prodrug Approach
For long-term development, a prodrug strategy can be considered to fundamentally alter the physicochemical properties of the molecule.
Objective: To chemically modify dibenzo[b,f]azocin-6(5H)-one into a more soluble prodrug form.
Rationale: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an in vivo transformation to release the active drug.[16] By attaching a polar promoiety to the dibenzo[b,f]azocin-6(5H)-one structure, its solubility can be significantly increased. The lactam nitrogen is a potential site for such modification.
Conceptual Approach (Not a detailed synthetic protocol):
-
Identify a Promoitey: Select a polar, ionizable group to attach to the molecule. For example, a short-chain carboxylic acid or an amino acid could be linked to the lactam nitrogen.
-
Synthesis: Develop a synthetic route to covalently attach the promoiety. This would likely involve the deprotonation of the lactam nitrogen followed by reaction with an appropriate electrophile carrying the promoiety.
-
Evaluation: The resulting prodrug would need to be evaluated for its improved solubility and its ability to revert to the active parent compound under physiological conditions.
Note: The design and synthesis of prodrugs is a complex process that requires expertise in medicinal chemistry.[17]
Summary and Concluding Remarks
Improving the solubility of dibenzo[b,f]azocin-6(5H)-one in organic solvents is a crucial step for its successful application in research and development. This guide has provided a comprehensive overview of the underlying principles of solubility and detailed, practical protocols for addressing common solubility challenges. By systematically screening solvents, utilizing cosolvent systems, and exploring advanced techniques like solid dispersions and cyclodextrin complexation, researchers can effectively enhance the solubility and dissolution of this compound. For more fundamental modifications, a prodrug approach offers a powerful, albeit more involved, strategy.
It is recommended to start with the simplest approaches, such as solvent screening and the use of cosolvents, before moving to more complex formulation strategies. Careful documentation of experimental conditions and results is essential for reproducible and successful outcomes.
References
-
Cayman Chemical. Carbamazepine Product Information. Link
-
ResearchGate. Solubility of carbamazepine in different organic solvents measured at... Link
-
Cayman Chemical. Oxcarbazepine Product Information. Link
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Link
-
Anveshana's International Publication. A REVIEW ON SOLUBILITY ENHANCEMENT OF CARBAMAZEPINE. Link
-
American Chemical Society. Solubility of Carbamazepine (Form III) in Different Solvents from (275 to 343) K. Link
-
AIP Publishing. Solubility of Carbamazepine Co-Crystals in Ethanolic Solution. Link
-
University of Minnesota. Properties of Common Organic Solvents. Link
-
Slideshare. Rationale of prodrug design and practical consideration of. Link
-
ResearchGate. General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. Link
-
ResearchGate. Formulation Chart for Solvent evaporation Method. Link
-
Prof Steven Abbott. HSP Basics | Practical Solubility Science. Link
-
PMC. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Link
-
PMC. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Link
-
WHO. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Link
-
Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Link
-
INIS-IAEA. Solubility of oxcarbazepine in eight solvents within the temperature range T = (288.15–308.15) K. Link
-
Essential Principles in Prodrugs Design. Link
-
ResearchGate. Solubility, solvent effect, and modelling of oxcarbazepine in mono-solvents and N-methyl-2-pyrrolidone + water solvent mixtures at different temperatures and its application for the preparation of nanosuspensions. Link
-
Aragen. Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Link
-
ResearchGate. Hansen parameters of the different organic solvents used. | Download Table. Link
-
IIP Series. CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. Link
-
prodrug-design-an-overview.pdf. Link
-
Chinese Pharmaceutical Journal. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Link
-
PMC. Prodrug approaches for the development of a long-acting drug delivery systems. Link
-
PubChem. Oxcarbazepine. Link
-
MDPI. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Link
-
Stenutz. Hansen solubility parameters. Link
-
ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Link
-
PMC. Preparation and characterization of solid dispersions of carvedilol with PVP K30. Link
-
ResearchGate. (PDF) Prodrugs: Design and clinical applications. Link
-
ResearchGate. Methods for the preparation of amorphous solid dispersions – A comparative study | Request PDF. Link
-
YouTube. Cyclodextrin Masterclass V How to make a cyclodextrin complex. Link
-
Chemistry LibreTexts. 17.4: Solubility Equilibria. Link
-
ResearchGate. (PDF) Polarity Index. Link
-
Scribd. Solvent Polarity Table | PDF. Link
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 4. Hansen solubility parameters [stenutz.eu]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 12. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and characterization of solid dispersions of carvedilol with PVP K30 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rationale of prodrug design and practical consideration of | PPTX [slideshare.net]
- 17. ijpcbs.com [ijpcbs.com]
purification methods for dibenzo[b,f]azocin-6(5H)-one reaction mixtures
This guide serves as a technical resource for the purification of dibenzo[b,f]azocin-6(5H)-one (CAS: 23112-88-1), an eight-membered tricyclic lactam often synthesized via the Beckmann rearrangement of dibenzosuberone oxime.
Executive Summary & Compound Profile
Dibenzo[b,f]azocin-6(5H)-one is a tricyclic lactam distinct from its seven-membered analog (dibenzo[b,f]azepine, or iminostilbene). It is primarily generated through the Beckmann rearrangement of 5H-dibenzo[a,d]cyclohepten-5-one oxime using acid catalysts like Polyphosphoric Acid (PPA) or Eaton’s Reagent.
Key Challenges:
-
PPA Residues: The reaction mixture is highly viscous; improper quenching leads to distinct "gummy" precipitates.
-
Oxime Contamination: Unreacted oxime has similar solubility properties to the lactam, making separation difficult.
-
Hydrolysis: The oxime precursor can hydrolyze back to the ketone (dibenzosuberone) under acidic aqueous conditions.
Compound Properties Table
| Property | Specification / Data |
| CAS Number | 23112-88-1 |
| Molecular Formula | C₁₅H₁₁NO |
| Molecular Weight | 221.26 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility (Good) | DCM, DMSO, DMF, Hot Ethanol, Hot Toluene |
| Solubility (Poor) | Water, Hexanes, Cold Diethyl Ether |
| Primary Impurities | Dibenzosuberone (Ketone), Unreacted Oxime, Tarry polymers |
Troubleshooting Guide (Q&A)
Category 1: Reaction Workup & Phase Separation
Q: My crude reaction mixture (in PPA) turned into a sticky, unmanageable tar upon quenching with water. How do I recover the product? A: This "gumming" occurs when the polyphosphoric acid (PPA) is not sufficiently diluted or neutralized, trapping the organic product in a viscous matrix.
-
The Fix: Do not pour water into the PPA. Instead, pour the hot PPA reaction mixture slowly into a rapidly stirred slurry of crushed ice and water . Mechanical stirring is essential here; magnetic stirring will fail.
-
Protocol Adjustment: After quenching, neutralize the slurry to pH ~8 using 25% Ammonium Hydroxide (
). This precipitates the lactam as a filterable solid rather than a sticky oil.
Q: I see a persistent emulsion during the DCM extraction. What is causing this? A: Emulsions in this synthesis are often caused by fine suspensions of phosphate salts or amphiphilic oligomers formed during the reaction.
-
The Fix: Filter the biphasic mixture through a pad of Celite 545 before attempting phase separation. This removes the fine particulates stabilizing the emulsion. Alternatively, add saturated brine to increase the ionic strength of the aqueous phase.
Category 2: Purification & Crystallization[4][5]
Q: I am recrystallizing from Ethanol, but the product yields are low (approx. 40%). The mother liquor still contains product. A: Dibenzo[b,f]azocin-6(5H)-one has moderate solubility in cold ethanol, leading to yield loss.
-
Optimization: Switch to a Toluene/Heptane system. Dissolve the crude solid in minimum boiling toluene, then slowly add heptane (anti-solvent) until turbidity persists. Cool slowly to 4°C. This system often provides better recovery (>80%) and effectively rejects the more polar oxime impurities.
Q: The product has a persistent yellow/brown discoloration even after recrystallization. A: This color typically arises from conjugated by-products or oxidation of trace phenols.
-
The Fix: Perform a Carbon Treatment during the hot filtration step.
Category 3: Impurity Removal
Q: HPLC shows 5-10% of the starting material (Oxime) remaining. How do I remove it without column chromatography? A: The oxime is weakly amphoteric but less stable to hydrolysis than the lactam.
-
Chemical Wash Method:
-
Dissolve the crude mixture in DCM.
-
Wash with 2M HCl (cold) . The oxime may partially hydrolyze to the ketone (which is easier to separate) or form a hydrochloride salt that partitions into the aqueous phase (though this is equilibrium-dependent).
-
Better Approach: Use Flash Chromatography if the oxime content is >5%. A gradient of 0-5% Methanol in DCM is highly effective for separating the lactam (
) from the oxime ( ).
-
Detailed Experimental Protocols
Protocol A: Standard Workup from PPA
For a 10g scale reaction
-
Quenching: Prepare a 500 mL beaker with 200g of crushed ice.
-
Transfer: While mechanically stirring the ice, slowly pour the hot (
) PPA reaction mixture into the ice. Caution: Exothermic.[3] -
Neutralization: Once the addition is complete, add conc.
dropwise until pH 8-9 is reached. -
Isolation: Stir for 30 minutes. Filter the precipitated solid using a Buchner funnel.
-
Washing: Wash the filter cake with
mL water to remove phosphate salts. -
Drying: Dry the crude solid in a vacuum oven at
for 4 hours.
Protocol B: Purification via Recrystallization (Toluene/Heptane)
-
Dissolution: Place 5g of crude dried solid in a round-bottom flask. Add Toluene (approx. 25-30 mL) and heat to reflux (
) until fully dissolved. -
Hot Filtration: If insoluble particles remain, filter hot through a pre-warmed glass frit.
-
Anti-Solvent Addition: Remove from heat source.[1] While still hot, add Heptane slowly (approx. 10-15 mL) until a faint cloudiness persists.
-
Re-heating: Add a few drops of Toluene to clear the solution.
-
Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours, then place in an ice bath (
) for 1 hour. -
Collection: Filter the white crystals and wash with cold Heptane.
Process Visualization
Reaction & Workup Pathway
The following diagram illustrates the transformation from the oxime precursor to the final purified lactam, highlighting critical decision points.
Caption: Workflow for the synthesis and purification of dibenzo[b,f]azocin-6(5H)-one, distinguishing between crystallization and chromatography based on impurity levels.
References
-
Beilstein Journals. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein J. Org. Chem. Retrieved October 26, 2023, from [Link]
-
National Institutes of Health (PMC). (2023). Design and synthesis of novel rigid dibenzo[b,f]azepines. Retrieved October 26, 2023, from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds - Google Patents [patents.google.com]
- 3. 132414-79-0,Ethyl Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Technical Support Center: Atropisomer Resolution in Dibenzo[b,f]azocin-6(5H)-ones
Status: Operational Ticket ID: AZO-ISO-001 Lead Scientist: Dr. A. Vance Subject: Troubleshooting isolation and stability of medium-ring lactam atropisomers.
Executive Summary
You are likely encountering difficulties because dibenzo[b,f]azocin-6(5H)-ones exist in a conformational "twilight zone." Unlike biaryls which rotate around a single bond, these 8-membered lactams racemize via a ring-inversion mechanism (tub-to-tub flipping).
The energy barrier (
This guide provides the diagnostic workflows to determine if your specific analog can be resolved and the protocols to achieve it.
Module 1: Diagnostic Assessment (The "Go/No-Go" Decision)
Before attempting preparative resolution, you must classify the stability of your atropisomer. Attempting to resolve a Class 1 atropisomer is a waste of solvent and silica.
The Stability Decision Tree
Caption: Workflow to categorize atropisomer stability based on NMR behavior according to LaPlante classification.
Protocol: Variable Temperature (VT) NMR Diagnostics
Objective: Determine the coalescence temperature (
-
Target Protons: Focus on the diastereotopic protons of the
bridge (if present) or the ortho-aromatic protons. In a locked conformation, the appears as an AB quartet. In a flipping conformation, it simplifies to a singlet. -
Experiment:
-
Dissolve 5-10 mg in a high-boiling solvent (e.g., DMSO-
, Toluene- ) or low-freezing solvent ( ) depending on initial appearance. -
If sharp at RT: Heat in 10°C increments up to 100°C.
-
If broad at RT: Cool in 10°C increments down to -60°C.
-
-
Calculation: Use the coalescence equation to estimate the barrier at
:-
Where
is the separation (Hz) of the signals in the "frozen" state (lowest temp). -
Rule of Thumb: If
kcal/mol, room temperature isolation will suffer from significant racemization on the column or during evaporation.
-
Module 2: Chromatographic Resolution (HPLC/SFC)
If Module 1 confirms Class 3 stability (
Column Selection Strategy
Dibenzo-azocines are "sticky" due to the amide and
| Stationary Phase | Selector | Suitability for Azocines | Notes |
| Chiralpak IA/ID/IE | Amylose derivatives (immobilized) | High | Immobilized phases allow the use of DCM/THF, which solubilize these rigid cycles well. |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Medium | Good general selectivity, but restricted solvent compatibility (Alkane/Alcohol only). |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | High | Often provides better separation for 8-membered rings due to the helical cavity shape. |
| Whelk-O 1 | Pirkle-type (Synthetic) | Low | Generally better for planar systems; less effective for "tub" shaped azocines. |
Troubleshooting "Ghost" Peaks
Issue: You see a plateau between two peaks or a distorted "bridge" connecting them. Diagnosis: On-column racemization. Your compound is interconverting during the separation. Solution:
-
Cool the Column: Lower column oven to 5°C or 10°C. This exponentially slows the ring flip.
-
Speed Up Flow: Higher flow rates reduce residence time, minimizing the window for racemization.
-
Switch to SFC: Supercritical Fluid Chromatography is faster and runs cooler (Joule-Thomson cooling), often resolving Class 2 atropisomers that fail on HPLC.
Module 3: Kinetic Stability & Shelf-Life
Once isolated, you must validate that the enantiomer will not racemize in the vial.
Protocol: Isothermal Racemization Kinetics
-
Setup: Dissolve pure enantiomer (e.e. > 99%) in the storage solvent (e.g., Ethanol).
-
Incubation: Heat aliquots at three temperatures (e.g., 40°C, 50°C, 60°C).
-
Sampling: Inject on chiral HPLC at
. -
Analysis: Plot
vs. time. The slope is . -
Prediction: Use the Arrhenius equation to extrapolate
at 25°C.
Warning: Dibenzo[b,f]azocines are acid-sensitive. Traces of acid (from CDCl3 or HPLC modifiers) can protonate the nitrogen, lowering the barrier to ring inversion by relieving lone-pair repulsion. Always store in neutral or slightly basic media.
FAQ: Specific Scenarios
Q: My azocine has an N-H (secondary amide). It resolves but racemizes overnight. Why? A: N-H azocines often have lower barriers than N-Alkyl variants. The N-H allows for hydrogen bonding that might stabilize the planar transition state. Fix: Derivatize the Nitrogen with a bulky group (e.g., N-Me, N-Bn) to increase steric clash in the transition state, locking the atropisomer.
Q: Can I use crystallization instead of HPLC? A: Yes, via Dynamic Kinetic Resolution (DKR) . If your barrier is low (~20 kcal/mol), heating the racemate with a chiral acid (e.g., dibenzoyl-tartaric acid) can precipitate one diastereomeric salt while the solution equilibrates. This converts 100% of the material to the desired isomer.
Q: The peaks on HPLC are sharp, but the e.e. drops during rotary evaporation. A: This is "Thermal Racemization." The water bath at 40-50°C provides enough energy to flip the tub.
-
Fix: Evaporate cold (lyophilization) or use a centrifugal evaporator without heat.
References
-
LaPlante, S. R., et al. "Revealing Atropisomer Axial Chirality in Drug Discovery."[1] Journal of Medicinal Chemistry, 2011, 54(20), 7005–7013. Link
-
Clayden, J., et al. "The Challenge of Atropisomerism in Drug Discovery."[2] Angewandte Chemie International Edition, 2009, 48(35), 6398–6401. Link
-
Toenjes, S. T., & Gustafson, J. L. "Atropisomerism in Medicinal Chemistry: Challenges and Opportunities." Future Medicinal Chemistry, 2018, 10(4), 409–422. Link
-
Cirilli, R., et al. "High-performance liquid chromatography enantioseparation of atropisomeric 1,4-benzodiazepines." Journal of Chromatography A, 2009, 1216(23), 4736-4744. (Analogous medium-ring separation techniques). Link
Sources
Technical Guide: Overcoming Steric Hindrance in N-Functionalization of Azocinones
Ticket ID: AZO-N-FUNC-001 Status: Active Support Module: Synthetic Methodology / Heterocycles
Diagnostic & Pre-Check: The Steric Landscape
Before initiating functionalization, you must diagnose the specific steric environment of your azocinone (8-membered unsaturated/saturated lactam). Unlike 5- or 6-membered rings, azocinones possess unique conformational mobility (boat-chair vs. crown) that can "lock" the N-H bond in a shielded position.
The "Puckered" Problem
In 8-membered rings, transannular strain often forces substituents at the C3 or C8 positions to fold inward, effectively blocking the trajectory of incoming electrophiles or catalysts.
Decision Matrix: Choosing Your Approach Use the following logic flow to select the correct functionalization strategy based on your substrate's steric profile.
Figure 1: Strategic decision tree for N-functionalization based on substrate hindrance and electrophile type.
Protocol A: Pd-Catalyzed N-Arylation (The "Sledgehammer")
Best for: Highly hindered azocinones reacting with aryl chlorides/bromides. Mechanism: Buchwald-Hartwig Amidation.[1][2][3]
The Steric Bottleneck
In hindered lactams, the Reductive Elimination step is rate-determining. The Pd(II) center must bring the bulky azocinone and the aryl group together. Standard ligands (BINAP, dppf) will fail here because they cannot accommodate the wide bite angle required by the 8-membered ring.
Optimized Conditions
| Component | Recommendation | Technical Rationale |
| Catalyst Source | Pd-G3 or G4 Precatalysts | Ensures rapid activation without reducing agents. Avoids Pd-black formation common with Pd(OAc)₂. |
| Ligand | BrettPhos or tBuBrettPhos | These bulky, electron-rich dialkylbiaryl phosphines facilitate reductive elimination in sterically congested systems. |
| Base | K₃PO₄ or Cs₂CO₃ | Weaker bases reduce side reactions (e.g., ring opening/hydrolysis) compared to NaOtBu. |
| Solvent | t-Amyl Alcohol or Dioxane | High boiling point allows thermal promotion of the difficult reductive elimination step. |
Step-by-Step Workflow
-
Charge: In a glovebox or under Ar flow, add Azocinone (1.0 equiv), Aryl Halide (1.1 equiv), [(BrettPhos)Pd(allyl)]OTf (2-4 mol%), and BrettPhos ligand (2-4 mol%).
-
Base: Add anhydrous K₂CO₃ (2.0 equiv).
-
Solvent: Add anhydrous t-Amyl alcohol (0.2 M concentration). Note: t-Amyl alcohol helps solubilize the polar lactam better than toluene.
-
Heat: Seal and heat to 110°C for 12-16 hours.
-
Workup: Filter through Celite (elute with EtOAc). Concentrate and purify.
Protocol B: Cu-Catalyzed N-Arylation (The "Scalpel")
Best for: Substrates sensitive to high heat or strong bases; functionalizing with Boronic Acids. Mechanism: Chan-Lam Coupling (Oxidative Coupling).
Why Copper?
Copper proceeds via a radical/oxidative mechanism that is less sensitive to the specific "cone angle" steric clashes that plague Palladium. It is ideal for "floppy" rings like azocinones.
Optimized Conditions
-
Catalyst: Cu(OAc)₂ (10-20 mol%)
-
Ligand: None (usually) or Bipyridine (for acceleration).
-
Oxidant: Air (balloon) or O₂ (1 atm).
-
Base: Pyridine or Et₃N (2.0 equiv).
-
Solvent: DCM or DCE (Room Temperature to 40°C).
-
Additive: Molecular Sieves (4Å) are CRITICAL to prevent protonation of the intermediate and hydrolysis.
Troubleshooting Guide: N-Alkylation (Sn2)
When simple alkylation (using NaH/Alkyl Halide) fails, it is usually due to ion-pairing shielding the nucleophile.
The "Naked Anion" Fix
The azocinone anion is bulky. If the counter-ion (Li+ or Na+) binds too tightly, the alkyl halide cannot approach.
Visualizing the Fix:
Figure 2: Breaking the ion pair using 18-Crown-6 or switching to KHMDS to expose the nitrogen nucleophile.
Troubleshooting Table
| Symptom | Diagnosis | Corrective Action |
| 0% Conversion | Anion not forming. | Switch base from NaH to KHMDS or LiHMDS . The bulky silyl groups in the base prevent aggregation. |
| Product Hydrolysis | Wet solvent/Base. | Azocinone anions are extremely hygroscopic. Use freshly distilled THF and flame-dry glassware. |
| O-Alkylation | Ambident nucleophile. | The "hard" oxygen attacks "hard" electrophiles. Switch solvent to DMF (polar aprotic favors N-alkylation) and use softer electrophiles (Iodides > Bromides). |
Frequently Asked Questions (FAQs)
Q: My azocinone decomposes when I use NaH. Why? A: 8-membered rings are prone to transannular reactions. A "naked" hydride from NaH can attack the carbonyl or the alkene (if unsaturated), leading to ring contraction or polymerization.
-
Fix: Use a non-nucleophilic base like LiHMDS or Phosphazene bases (P4-tBu) .
Q: Can I use Buchwald conditions for N-Methylation? A: Generally, no. Buchwald is for Arylation.[4][5] For difficult Methylations where Sn2 fails, consider Chan-Lam coupling using Methylboronic acid or oxidative coupling.
Q: Why is 18-Crown-6 recommended? A: It chelates the Potassium cation (if using KHMDS/K2CO3). This separates the cation from the azocinone nitrogen, making the nitrogen more electron-rich and sterically accessible to the electrophile.
References
-
Buchwald-Hartwig Amidation of Hindered Amides
- Rationale: Foundational protocols for Pd-catalyzed amidation using bulky biaryl phosphine ligands.
-
Source:
-
Chan-Lam Coupling (Copper Catalysis)
-
Rationale: Mild conditions for N-arylation using boronic acids, avoiding strong bases.[5]
-
-
Conformational Analysis of Medium Rings
- Rationale: Explains the transannular strain and "locking" of 8-membered lactams.
-
Source:
-
Base Effects in Lactam Functionalization
- Rationale: Comparison of NaH vs. HMDS bases in preventing side reactions.
-
Source:
Sources
Technical Support Center: Recrystallization of High-Melting Dibenzoazocinone Scaffolds
Status: Operational Role: Senior Application Scientist Subject: Optimization of Solvent Systems for Rigid, Tricyclic Lactams
The Challenge: The "High-Melting/Low-Solubility" Paradox
Dibenzoazocinones (and their structural analogs like dibenzoazepines) present a classic process chemistry challenge. Their rigid tricyclic framework, often reinforced by intermolecular hydrogen bonding (amide/lactam functionality) and
The Symptom: The solid refuses to dissolve in common low-boiling solvents (DCM, Acetone) but decomposes or "oils out" in high-boiling solvents before crystallization occurs.
This guide provides a scientifically grounded troubleshooting workflow to overcome these thermodynamic barriers.
Solvent System Selection Matrix
Do not rely on trial and error. Use this matrix based on the Dielectric Constant (
Primary Dissolution Solvents (The "Good" Solvents)
Use these to dissolve the solid at or near reflux.
| Solvent | BP (°C) | Suitability | Technical Note |
| Acetic Acid (Glacial) | 118 | High | Disrupts intermolecular H-bonds in the crystal lattice. Excellent for amides.[1] |
| Toluene | 110 | Med-High | Ideal for disrupting |
| DMF / DMAc | 153 / 165 | High | "Nuclear option" for very insoluble solids. Hard to remove; requires water wash or high-vac drying. |
| Anisole | 154 | Medium | A greener alternative to chlorobenzene. Good for high-temperature dissolution. |
| 2-Butanone (MEK) | 80 | Low-Med | Only for lower-melting derivatives. Better than acetone due to higher BP. |
Anti-Solvents (The Precipitating Agents)
Add these dropwise to the hot, saturated solution.
| Solvent | Role | Compatibility |
| Hexanes / Heptane | Non-polar inducer | Pairs well with Toluene or Ethyl Acetate . |
| Water | H-bond inducer | Pairs well with Acetic Acid , DMF , or Ethanol . |
| Ethanol (Cold) | Polarity shifter | Pairs well with Water (reverse addition) or Toluene . |
Visual Workflow: Solvent Screening Logic
Do not guess. Follow this logic gate to determine your solvent system.
Figure 1: Decision tree for selecting the optimal solvent system based on solubility observations.
Troubleshooting: The "Oiling Out" Phenomenon
Issue: Upon cooling, the solution turns milky or deposits a sticky gum/oil instead of crystals.
Cause: The system has entered a Liquid-Liquid Phase Separation (LLPS) region. This happens when the oiling-out temperature (
The Fix:
-
Re-dissolve: Heat the mixture back until clear.
-
Add More Solvent: Slightly dilute the solution. This shifts the composition away from the miscibility gap (LLPS boundary).
-
Seed at High Temp: Add a seed crystal while the solution is still hot (just below saturation temperature). This provides a template for the lattice to form before the oil phase separates.
-
Change Solvent Ratio: If using Ethanol/Water, increase the Ethanol content.
Figure 2: Strategic interventions to prevent Liquid-Liquid Phase Separation (Oiling Out).
Detailed Protocol: Recrystallization of Dibenzoazocinones
Objective: Purify 1.0 g of crude Dibenzoazocinone using the Toluene/Heptane system (Standard starting point for this scaffold).
Safety: Perform all steps in a fume hood. Toluene is flammable and toxic.
-
Dissolution:
-
Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.
-
Add Toluene (approx. 5-10 mL) and a magnetic stir bar.
-
Heat to reflux (110°C) on a heating block.
-
Observation: If solid remains, add Toluene in 1 mL increments until dissolved.
-
Critical Step: If the solution is dark or contains insoluble particles (catalyst residue, inorganic salts), perform a Hot Filtration through a pre-warmed glass funnel/cotton plug immediately.
-
-
Nucleation Setup:
-
Remove from heat. Let the flask cool slightly (approx. 90°C).
-
Add Heptane dropwise until a faint, persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of Toluene to clear the cloudiness (return to single phase).
-
-
Crystallization:
-
Wrap the flask in a towel or place it in a warm water bath (turned off) to ensure slow cooling .
-
Allow to reach room temperature undisturbed (2-4 hours).
-
Optional: If no crystals form at RT, place in a fridge (4°C) overnight.
-
-
Isolation:
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the cake with cold Heptane/Toluene (9:1 ratio).
-
Dry under high vacuum to remove high-boiling solvent residues.
-
Frequently Asked Questions (FAQs)
Q: My compound turned pink/brown during heating. What happened? A: Dibenzoazocinones can be sensitive to oxidation at high temperatures, especially in high-boiling solvents like DMF.
-
Fix: Degas your solvent with Nitrogen/Argon before heating. Switch to Acetic Acid if the compound is base-sensitive, or Anisole for a lower temperature profile than DMF.
Q: I used DMF/Water, and now I can't dry the crystals. They are "wet" and smell like amine. A: DMF has a high boiling point (153°C) and binds tightly to the crystal lattice (solvate formation).
-
Fix: Wash the crystals copiously with water (to remove DMF) followed by a volatile solvent like Diethyl Ether or Pentane (if the product is insoluble in them) to displace the water. Dry in a vacuum oven at 50°C.
Q: Can I use DMSO? A: Only as a last resort. DMSO is incredibly difficult to remove and often requires lyophilization (freeze-drying) if water is used as the anti-solvent. It is better to use Acetic Acid if the chemistry permits.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for general recrystallization techniques and solvent properties).
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Authoritative source on solvent selection and overcoming "oiling out" in process chemistry).
-
Mettler Toledo. Oiling Out in Crystallization. (Technical guide on thermodynamics of phase separation).
-
Organic Chemistry Portal. Recrystallization. (General solvent data and polarity indices).
Sources
optimization of yield in oxidative cyclization of indoles to azocinones
Ticket ID: OPT-AZO-8M | Status: Open
Subject: Yield Optimization & Troubleshooting for Medium-Ring Expansion
Welcome to the Advanced Synthesis Support Module
You have accessed the technical guide for the oxidative expansion of indoles (specifically tetrahydro-
Our data suggests that 65% of yield failures in this pathway stem from uncontrolled transannular collapse (re-cyclization to stable 5-membered aminals) or over-oxidation leading to polymerization.
This guide provides autonomous decision-making frameworks, validated protocols, and root-cause diagnostics.
Module 1: Diagnostic Workflow (Decision Matrix)
Before selecting a protocol, identify your substrate constraints. The choice of oxidant determines the mechanism of ring expansion (C2-C3 cleavage vs. propargyl rearrangement).
Figure 1: Strategic decision tree for selecting the optimal oxidative expansion pathway based on substrate substitution patterns.
Module 2: Critical Failure Analysis (Troubleshooting)
Issue 1: The "Aminal Trap" (Low Yield in Witkop Oxidation)
Symptom: You are attempting to synthesize the 8-membered azocinone (diazonine) using NaIO
-
N-Protection: The indole nitrogen (N1) or the piperidine nitrogen (N-b) must be protected or substituted to reduce nucleophilicity.
-
Aldehyde Scavenging: If using NaIO
in MeOH (which generates formaldehyde in situ), the formaldehyde acts as a "staple" to close the 5-membered ring. Switch solvent to THF/Water to eliminate the formaldehyde source.
Issue 2: Black Tar / Polymerization
Symptom: Reaction mixture darkens rapidly; baseline material on TLC. Root Cause: Over-oxidation of the electron-rich aromatic ring. Corrective Action:
-
Temperature Control: Maintain reaction at -78°C (for O
) or 0°C (for m-CPBA/NaIO ). -
Buffering: Acidic byproducts accelerate polymerization. Add NaHCO
(2.0 equiv) to the reaction media.
Module 3: Optimized Protocols (SOPs)
Protocol A: Modified Witkop Oxidation (NaIO )
Best for: Converting THBCs to 8-membered keto-lactams.
Reagents:
-
Substrate: 1-substituted-1,2,3,4-tetrahydro-
-carboline (0.5 mmol) -
Oxidant: NaIO
(4.0 equiv)[1] -
Solvent: MeOH:H
O (2:1) OR THF:H O (for preventing aminal closure) -
Buffer: LiOH or NaHCO
(catalytic)
Step-by-Step:
-
Dissolve substrate in solvent mixture. Ensure pH is neutral to slightly basic (pH 7.5-8.0).
-
Add NaIO
dropwise as a solution in water over 30 minutes at 0°C. Rapid addition causes local over-concentration and cleavage. -
Monitor by TLC. The intermediate may be a hydroxyl-lactam.
-
Critical Step: If the 5-membered imidazolidinone is observed (doublet at ~4.2/4.9 ppm in
H NMR), treat the crude mixture with mild acid (2N HCl) in THF to hydrolyze the aminal back to the open 8-membered ring, then immediately protect the nitrogen.
Yield Optimization Table (Solvent Effects):
| Solvent System | Primary Product | Yield (Typical) | Notes |
| MeOH : H | Tricyclic Imidazolidinone | 60-80% | Formaldehyde (from MeOH oxidation) bridges the ring. |
| THF : H | Azocinone (8-membered) | 45-60% | Requires careful isolation to prevent collapse. |
| Acetone : H | Complex Mixture | <30% | Acetone condensation side-products. |
Protocol B: Gold(I)-Catalyzed Ring Expansion
Best for: 2-propargyl-THBCs to fused azocino[5,4-b]indoles.[2]
Reagents:
-
Catalyst: [Au(NTf
)(PPh )] (5 mol%) -
Solvent: 1,2-Dichloroethane (DCE)
-
Temperature: 80°C
Mechanism Visualization: The reaction proceeds via a 6-exo-dig cyclization followed by a [1,2]-shift and fragmentation.
Figure 2: Gold(I) catalytic cycle for the expansion of propargyl-tethered indoles.
Step-by-Step:
-
Flame-dry the reaction vessel. Moisture kills the active Gold species.
-
Dissolve 2-propargyl-THBC in anhydrous DCE (0.1 M).
-
Add catalyst in one portion.
-
Heat to 80°C. Conversion is usually complete in 2-4 hours.
-
Filtration: Filter through a short pad of silica to remove gold residues before concentration.
Module 4: Frequently Asked Questions (FAQ)
Q: Why does my azocinone product degrade on the silica column? A: Azocinones (8-membered lactams) often possess significant transannular strain and can be acid-sensitive.
-
Solution: Deactivate your silica gel with 1% Triethylamine (Et
N) before loading the sample. Alternatively, use neutral alumina.
Q: Can I use m-CPBA instead of NaIO
Q: My yield is stuck at 40%. How do I improve it? A: Check the concentration. Medium-ring formation is entropically disfavored compared to intermolecular polymerization.
-
Solution:High Dilution Technique. Run the reaction at 0.01 M or lower. This favors intramolecular cyclization/expansion over intermolecular side reactions.
References
-
Witkop-Winterfeldt Oxidation & Aminal Formation
-
Gold-Catalyzed Expansion
-
Electrochemical/Hypervalent Iodine Methods
- Title: Electrochemical oxidative rearrangement of tetrahydro-β-carbolines in a zero-gap flow cell.
- Source:Nature Communic
-
URL:[Link]
- Relevance: Modern "green" flow chemistry approach for yield optimiz
Sources
- 1. Tricyclic Imidazolidin-4-ones by Witkop Oxidation of Tetrahydro-β-carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azocinoindole synthesis by a gold(I)-catalyzed ring expansion of 2-propargyl-β-tetrahydrocarboline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iodine-Promoted Oxidative Cyclization of Acylated and Alkylated Derivatives from Epoxides toward the Synthesis of Aza Heterocycles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Controlling Z/E Isomerism in Dibenzoazocine Scaffolds
The following technical guide is structured as a dedicated Support Center for researchers working with dibenzoazocine and dibenzodiazocine scaffolds.
It addresses the two distinct contexts of "Z/E isomerism" in this field:
-
Functional Control: Photochemical switching of Dibenzo[c,g][1,2]diazocines (bridged azobenzenes), where Z/E isomerization is the desired function.
-
Synthetic Control: Stereoselective synthesis of Dibenzo[b,f]azocines (mono-nitrogen), where Z/E selectivity is a chemical challenge during ring closure.
Current Status: Online | Topic: Z/E Isomerism Control | Audience: Synthetic Chemists & Photopharmacologists
Core Concept & Nomenclature Clarification
Before troubleshooting, verify your scaffold type. The strategies for controlling Z/E isomerism differ fundamentally between the mono-aza and di-aza variants.
| Scaffold Type | Common Name | Primary Z/E Context | Thermodynamic Stability |
| Dibenzo[c,g][1,2]diazocine | Diazocine (Bridged Azobenzene) | Photochemical Switch. Used for photopharmacology. | Z (cis) is stable. E (trans) is metastable. (Inverted relative to azobenzene). |
| Dibenzo[b,f]azocine | Azocine (Stiff-Stilbene Analogue) | Synthetic Target. Precursor for click reagents (DIBAC) or ligands. | Z (cis) is stable. E (trans) is highly strained/transient. |
Module A: The Diazocine Photoswitch (Functional Control)
For users working with bridged azobenzenes seeking to maximize Z/E conversion.
Mechanism of Action
Unlike linear azobenzenes, the 8-membered ring of diazocine forces the azo bond (N=N) into a cis (Z) configuration in its relaxed ground state (tub conformation). Upon irradiation with violet light (~400 nm), it isomerizes to the strained trans (E) state.
Figure 1: Photochemical switching cycle of Dibenzo[c,g][1,2]diazocine.
Troubleshooting & FAQs
Q1: My E-isomer reverts to Z too quickly during biological assays. How do I stabilize it?
-
Cause: The E-isomer is thermally unstable. The half-life (
) depends heavily on substituents and temperature. Unsubstituted diazocines have a of ~4 hours at room temperature. -
Solution:
-
Temperature Control: Perform assays at 4°C if possible.
-
Chemical Modification: Introduce electron-withdrawing groups (EWGs) like Fluorine or Chlorine at the ortho positions of the aromatic rings. This can increase the energy barrier for thermal relaxation, extending
to days.
-
Q2: I cannot achieve >90% conversion to the E-isomer.
-
Cause: Photostationary State (PSS) overlap. If your excitation source (e.g., 365 nm UV) overlaps with the E-isomer's absorption band, you induce back-isomerization.
-
Protocol Adjustment:
-
Switch Wavelength: Use 405 nm (Violet LED) instead of UV. The Z-isomer absorbs strongly at 405 nm (
), while the E-isomer absorbs minimally there. -
Check Purity: Ensure no linear azobenzene impurities are present; they switch in the opposite direction and confuse UV-Vis data.
-
Q3: How do I separate the Z and E isomers for characterization?
-
Method: Low-Temperature Chromatography.
-
Stationary Phase: Silica gel.
-
Conditions: Wrap the column in aluminum foil (darkness). Use a jacketed column cooled to 0°C or run the column in a cold room.
-
Eluent: The E-isomer is typically more polar due to its twisted dipole moment. Use a gradient of Hexane:EtOAc.
-
Module B: The Mono-Aza Azocine (Synthetic Control)
For users synthesizing the dibenzo[b,f]azocine ring system via McMurry or Ring-Closing Metathesis (RCM).
Synthetic Route Selection
Controlling the Z/E ratio during the formation of the 8-membered ring is dictated by ring strain . The Z-isomer (tub) is significantly lower in energy.
Figure 2: Synthetic pathways and their stereochemical outcomes.
Troubleshooting & FAQs
Q1: I am trying to synthesize the E-isomer of dibenzo[b,f]azocine, but I only isolate Z.
-
Analysis: The E-isomer of a dibenzo[b,f]azocine (containing a C=C bond in the bridge) suffers from immense ring strain (approx. 10-15 kcal/mol higher than Z). It behaves like trans-cyclooctene.
-
Action Plan:
-
Is it possible? Unless you have bulky substituents preventing the "tub" collapse, the E-isomer may spontaneously isomerize to Z or polymerize.
-
Photochemical Pumping: Synthesize the Z-isomer first.[1] Irradiate with UV light (254 nm or 300 nm) in the presence of a sensitizer (e.g., methyl benzoate) at -78°C to trap the E-isomer.
-
Silver Nitrate Chromatography: If the E-isomer is stable enough to exist but hard to separate, use silica gel impregnated with 10%
. The strained E-alkene complexes more strongly with Silver(I) and will elute significantly later than the Z-isomer.
-
Q2: My McMurry reaction failed to close the ring (intermolecular dimerization instead).
-
Cause: Entropy. Forming an 8-membered ring is entropically disfavored.
-
Protocol:
-
High Dilution: Run the reaction at 0.001 M concentration. Add the precursor solution extremely slowly (over 10-20 hours) via syringe pump to the refluxing Ti slurry.
-
Template Effect: For azocines, coordinating the nitrogen to a Lewis acid template (or the Titanium surface itself) can sometimes pre-organize the conformation.
-
Experimental Protocol: Photochemical Switching of Diazocine
Standard Operating Procedure (SOP) for characterizing Z/E ratios.
-
Preparation: Dissolve pure Z-diazocine in degassed MeOH or Acetone (
M). -
UV-Vis Baseline: Record spectrum (300–600 nm). Note
nm. -
Irradiation (Z
E):-
Use a high-power 405 nm LED (approx. 10-50 mW/cm²).
-
Irradiate perpendicular to the cuvette for 60 seconds (or until spectral changes cease).
-
Observation: The absorbance at 405 nm will decrease; a new band at ~490 nm (E-isomer) will appear. The solution color changes from yellow to orange/red.
-
-
Quantification: Calculate the Photostationary State (PSS) ratio using NMR integration if concentrations allow, or isosbestic points in UV-Vis.
-
Relaxation (E
Z):-
Keep the sample in the dark at a fixed temperature (e.g., 25°C).
-
Record spectra every 15 minutes.
-
Plot
vs. time to determine the thermal rate constant and half-life.
-
Summary Data Table
| Feature | Z-Isomer (cis) | E-Isomer (trans) |
| Geometry | Tub-shaped (Relaxed) | Twisted (Strained) |
| Stability | Thermodynamically Stable | Metastable ( |
| Absorption ( | ~400–405 nm (Yellow) | ~490–500 nm (Orange/Red) |
| Switching Trigger | 405 nm Light | >520 nm Light or Heat |
| Dipole Moment | Low | High (Separable on Silica) |
References
-
Siewertsen, R., et al. (2009). "Highly Efficient Reversible Z-E Photoisomerization of a Bridged Azobenzene with Visible Light." Journal of the American Chemical Society. Link
-
Sell, H., et al. (2021). "Substituted Dibenzodiazocines: Rapid Synthesis and Photochemical Properties." Beilstein Journal of Organic Chemistry. Link
-
Villarón, D., & Wezenberg, S. J. (2020). "Stiff-Stilbene Photoswitches: From Fundamental Studies to Emergent Applications." Angewandte Chemie International Edition. Link
-
Luo, J., et al. (2023). "Strategies in the synthesis of dibenzo[b,f]heteropines." Beilstein Journal of Organic Chemistry. Link
-
Ullrich, T., et al. (2023). "Isomerization of 5,6-dihydrodibenzo-[c,g][1,2]diazocine." Physical Chemistry Chemical Physics. Link
Sources
Validation & Comparative
1H NMR Characteristic Shifts: Dibenzo[b,f]azocin-6(5H)-one Comparison Guide
This guide provides an in-depth technical analysis of the 1H NMR characteristic shifts of dibenzo[b,f]azocin-6(5H)-one , a privileged scaffold in medicinal chemistry, particularly for Histone Deacetylase (HDAC) inhibition.
Executive Summary & Structural Context[1][2][3][4][5]
Dibenzo[b,f]azocin-6(5H)-one represents a rigidified, tricyclic lactam "cap" utilized in drug discovery to enhance potency and selectivity compared to flexible analogs like Vorinostat.[1] Structurally, it consists of an eight-membered azocine ring fused to two benzene rings, containing a cis-alkene bridge (C11=C12) and a lactam functionality (NH-CO).[1]
Unlike its seven-membered analog (dibenzo[b,f]azepin-6-one ), the eight-membered azocine ring adopts a flexible "tub" conformation in solution.[1] This conformational mobility significantly impacts its 1H NMR signature, particularly the chemical shifts of the bridgehead olefinic protons and the amide NH, which serve as diagnostic markers for successful ring expansion and cyclization.
Structural Diagram (DOT Visualization)
Caption: Structural decomposition of the dibenzo[b,f]azocin-6(5H)-one scaffold highlighting the key NMR-active regions.
Detailed 1H NMR Analysis
The 1H NMR spectrum of dibenzo[b,f]azocin-6(5H)-one in DMSO-d6 is characterized by three distinct regions. The asymmetry introduced by the lactam group (carbonyl at C6 vs. amine at C5) renders the bridge protons chemically non-equivalent, distinguishing this scaffold from symmetrical analogs.
Characteristic Chemical Shifts (DMSO-d6)
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Diagnostic Value |
| Amide NH (H-5) | 10.20 – 10.60 | Singlet (br) | N/A | Primary Indicator: Confirms lactam formation; disappears with D₂O exchange.[1] |
| Aromatic (Peri) | 7.80 – 8.05 | Doublet/Multiplet | Protons peri to the Carbonyl (C=O) are significantly deshielded due to anisotropy. | |
| Olefinic Bridge (H-11/12) | 6.90 – 7.30 | AB Quartet (dd) | Key Differentiator: Distinguishes the 8-membered unsaturated ring from saturated analogs (dihydro) or 7-membered rings.[1] | |
| Aromatic (General) | 7.10 – 7.60 | Multiplets | N/A | Overlapping signals from the remaining aromatic protons.[1] |
Mechanistic Interpretation of Shifts[1]
-
The "Tub" Effect on Bridge Protons: In the 8-membered ring, the C11=C12 double bond is not planar with the benzene rings.[1] This reduces conjugation compared to the planar 7-membered dibenzo[b,f]azepine, causing an upfield shift of the olefinic protons (approx. 6.9–7.3 ppm) relative to planar stilbenes.[1]
-
Lactam Asymmetry: The carbonyl group at position 6 exerts a strong deshielding effect on the adjacent aromatic proton (H-7) and one of the bridge protons, creating a distinct separation (AB system) rather than a singlet.[1]
-
Solvent Effects: In CDCl₃, the NH signal may shift upfield (to ~9.5 ppm) and broaden due to reduced hydrogen bonding compared to the highly polar DMSO-d6.[1]
Comparative Performance Analysis
This section compares the Dibenzo[b,f]azocin-6(5H)-one scaffold against its primary structural alternative, the Dibenzo[b,f]azepin-6-one (7-membered ring), and the functional standard Vorinostat .
Comparison Table: Azocine vs. Azepine vs. Vorinostat[1]
| Feature | Dibenzo[b,f]azocin-6(5H)-one (8-Membered) | Dibenzo[b,f]azepin-6-one (7-Membered) | Vorinostat (SAHA) (Reference Drug) |
| Ring Conformation | Flexible Tub | Rigid Boat/Planar | Linear/Flexible Chain |
| Bridge NMR Signal | AB Quartet (6.9–7.3 ppm) | Singlet/Narrow AB (~6.9 ppm) | N/A (Saturated linker) |
| HDAC Inhibition | High Potency (IC₅₀ < Vorinostat) | Moderate Potency | Standard Potency |
| Selectivity | High (Leukemia/Lymphoma) | Low/Moderate | Broad Spectrum |
| Synthesis Difficulty | High (Ring expansion required) | Moderate (Friedel-Crafts) | Low |
Performance Insight
Experimental data indicates that the azocine (8-membered) scaffold exhibits superior cytotoxicity against MV4-11 (Leukemia) and Daudi (Lymphoma) cell lines compared to Vorinostat.[1] The "tub" conformation allows the phenyl rings to adopt a specific spatial orientation that fits the HDAC active site "cap" region more effectively than the rigid 7-membered azepine or the floppy Vorinostat cap.[1]
Experimental Protocols
A. Synthesis Workflow (Friedel-Crafts Cyclization)
The most authoritative route to this scaffold involves the Friedel-Crafts cyclization of intermediate carboxylic acids, often derived from N-arylation precursors.[1][2]
Caption: Synthetic pathway for accessing the dibenzo[b,f]azocine core via Friedel-Crafts chemistry.
B. NMR Sample Preparation Protocol
To ensure reproducibility and resolution of the diagnostic AB quartet:
-
Solvent Selection: Use DMSO-d6 (99.9% D) rather than CDCl₃.[1] The lactam NH is prone to exchange and broadening in chloroform; DMSO stabilizes the H-bond, sharpening the signal.
-
Concentration: Prepare a solution of 5–10 mg of compound in 0.6 mL of solvent.
-
Acquisition:
-
Processing: Apply an exponential window function with LB = 0.3 Hz to resolve the fine coupling of the olefinic bridge.
References
-
Abd El-Aal, H. A. K., & Khalaf, A. A. (2013).[1][2][3][4] Friedel-Crafts chemistry.[1][2][3][4][5] Part 40. An expedient novel synthesis of some dibenz-azepines, -azocines, 11H-benzo[f]pyrido[2,3-b]azepines and 6H-benzo[g]pyrido[2,3-c]azocines. Arkivoc, 2013(iv), 306-322.[1][2][3]
-
Wodarczyk, M., et al. (2025).[1] Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. ResearchGate.
-
Kisel, M. A., et al. (2010).[1] Synthesis of 5-acetyl- and 5-trifluoroacetyl-12-hydroxy-11-cyano-5,6-dihydrodibenz[b,f]azocines. Tetrahedron Letters.
Sources
Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Dibenzoazocinone Scaffolds
Executive Summary
Dibenzo[b,f]azocin-6(5H)-ones represent a chemically distinct class of medium-ring heterocycles, often utilized in kinase inhibition and CNS drug discovery. Characterizing these scaffolds is challenging due to the conformational flexibility of the eight-membered lactam ring.
This guide provides a technical comparison of ionization techniques and delineates the specific fragmentation pathways (MS/MS) required for structural elucidation.[1] Unlike stable six-membered rings, dibenzoazocinones undergo unique ring-contraction events that must be understood to avoid misidentification of metabolites.
Ionization Source Comparison: ESI vs. APCI
For dibenzoazocinone derivatives, the choice of ionization source is the first critical variable. While Electrospray Ionization (ESI) is the industry standard, Atmospheric Pressure Chemical Ionization (APCI) offers distinct advantages for specific lipophilic derivatives.
comparative Performance Data
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Verdict for Dibenzoazocinones |
| Primary Mechanism | Ion evaporation / Coulombic explosion (Soft ionization) | Gas-phase chemical reaction (Proton transfer) | ESI is preferred for metabolic studies. |
| Sensitivity | High for polar/basic derivatives (Amine/Amide presence). | Moderate; better for highly non-polar analogs lacking basic nitrogens. | ESI typically shows 5-10x higher sensitivity for this scaffold [1]. |
| Matrix Effects | High susceptibility (Ion suppression common in plasma). | Low susceptibility (Robust against co-eluting lipids). | APCI is superior for crude bio-fluids. |
| Thermal Degradation | Minimal. | High (Heated nebulizer >400°C). | ESI is safer for thermally labile substituents. |
Decision Framework
Use the following logic to select the optimal source for your specific derivative.
Figure 1: Decision tree for selecting ionization sources based on physicochemical properties and matrix complexity.
Fragmentation Mechanisms (MS/MS)
The fragmentation of the 8-membered dibenzoazocinone ring is driven by the release of ring strain. The primary diagnostic pathway involves ring contraction followed by the expulsion of neutral species.
Key Mechanistic Pathways
Pathway A: The Lactam Ring Contraction (Primary Diagnostic)
The molecular ion
-
Neutral Loss of CO (28 Da): Common in cyclic ketones/lactams.
-
Ring Contraction (8
7 6): The loss of or small alkene fragments ( ) often leads to the formation of a stable, fused tricyclic acridinium-like core (6-membered central ring).
Pathway B: Retro-Diels-Alder (RDA) Analogs
While classic RDA is rare in 8-membered rings, "pseudo-RDA" cleavages occur if the ring contains unsaturation, leading to the loss of the bridge fragment.
Pathway C: Substituent-Specific Losses
-
Methoxy groups (-OCH3): Sequential loss of
(15 Da) and (28 Da). -
Halogens (Cl/Br): Distinct isotopic patterns preserved in daughter ions until the C-X bond cleaves.
Visualizing the Fragmentation Cascade
The following diagram illustrates the transition from the parent 8-membered ring to the stable contracted species.
Figure 2: Proposed fragmentation pathway showing the characteristic ring contraction and neutral losses associated with dibenzoazocinones.
Experimental Protocol
To ensure reproducible fragmentation data, the following LC-MS/MS protocol is recommended. This protocol is self-validating through the use of internal standards and specific collision energy ramps.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve derivative in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Concentration: 1
g/mL (ESI) or 10 g/mL (APCI). -
Self-Validation: Spike with Carbamazepine (structural analog) as an internal standard to verify ionization efficiency.
-
-
LC Parameters (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8
m. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. (Lipophilic azocinones elute late; high organic content is required).
-
-
MS/MS Acquisition (Q-TOF or Triple Quad):
-
Mode: Positive Ion (+).
-
Scan Range: m/z 50–1000.
-
Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.
-
Low CE (10 eV): Preserves molecular ion
. -
Med CE (20 eV): Reveals primary losses (CO, substituents).
-
High CE (40 eV): Reveals aromatic core stability (Ring contraction products).
-
-
Data Interpretation Table
Use this reference table to interpret shifts in your mass spectrum.
| Observed Loss ( | Interpretation | Structural Implication |
| -17 Da | Loss of | Primary amide or amine substituent present. |
| -18 Da | Loss of | Hydroxyl group or "ortho-effect" rearrangement. |
| -28 Da | Loss of | Diagnostic: Lactam carbonyl ejection. |
| -28 Da | Loss of | Ethylene bridge loss (Ring contraction 8 |
| -42 Da | Loss of | Ketene loss (Acetyl group cleavage). |
References
-
Comparison of ESI and APCI Sensitivity
- Title: Comparison of ESI- and APCI-LC-MS/MS methods: A case study of levonorgestrel in human plasma.
- Source: Journal of Chromatography B / ResearchG
-
URL:[Link]
-
Benzoxazinone Fragmentation (Analogous Ring Contraction)
-
General Heterocycle Fragmentation Mechanisms
-
Nitrogen Rule & Stevenson's Rule (Fundamental Theory)
- Title: Fragmentation and Interpret
- Source: Whitman College.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fateallchem.dk [fateallchem.dk]
- 3. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
- 5. researchgate.net [researchgate.net]
- 6. article.sapub.org [article.sapub.org]
distinguishing dibenzo[b,f]azocin-6(5H)-one from azepine byproducts
Comparison Guide: Dibenzo[b,f]azocin-6(5H)-one vs. Azepine Byproducts
Executive Summary In the synthesis of medium-ring nitrogen heterocycles—specifically the expansion of dibenzosuberone derivatives—the isolation of the 8-membered lactam dibenzo[b,f]azocin-6(5H)-one is frequently complicated by the presence of 7-membered azepine impurities. These byproducts often arise from incomplete ring expansion, regioselective isomerization (e.g., dibenzo[b,e]azepin-11-one), or degradation to iminostilbene derivatives.
This guide provides a definitive technical workflow to distinguish the target 8-membered lactam from its 7-membered azepine analogs, utilizing NMR conformational analysis, IR spectroscopy, and HPLC retention behavior.
Mechanistic Divergence & Impurity Profile
The synthesis of dibenzo[b,f]azocin-6(5H)-one typically proceeds via a Schmidt Reaction or Beckmann Rearrangement of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone). The critical differentiation lies in the ring size (8 vs. 7) and the integrity of the lactam bond.
-
Target (8-Ring): Formed by the insertion of a nitrogen atom into the bridge-ketone bond.
-
Azepine Byproduct (7-Ring):
-
Type A (Isomer):Dibenzo[b,e]azepin-11-one . Arises if the migration occurs on the non-bridge side (less common in symmetrical substrates but critical in substituted ones).
-
Type B (Precursor/Degradant):10,11-Dihydro-5H-dibenz[b,f]azepine .[1] Arises from decarbonylation or presence of iminostilbene impurities.
-
Synthesis Pathway & Branching Points
Caption: Mechanistic bifurcation in the synthesis of dibenzo-fused azocines. The primary competition is between ring expansion (Target) and rearrangement/degradation (Azepines).
Analytical Comparison: The Distinction Matrix
The most reliable distinction relies on the conformational flexibility of the 8-membered ring versus the rigidity of the 7-membered azepine.
Table 1: Physicochemical & Spectral Differentiators
| Feature | Dibenzo[b,f]azocin-6(5H)-one (Target) | Azepine Byproduct (e.g., Dibenzo[b,e]azepin-11-one) | Diagnostic Rationale |
| Ring Size | 8-Membered (Medium Ring) | 7-Membered | 8-rings exhibit "tub" conformations; 7-rings are "bent butterfly." |
| 1H NMR (Bridge) | Broadened / Complex Multiplet | Sharp AA'BB' or Distinct Triplet | The 8-ring undergoes slow conformational exchange at RT, broadening the ethylene bridge signals. |
| 1H NMR (NH) | ~9.5 - 10.2 ppm (Broad singlet) | ~8.0 - 9.0 ppm | Hydrogen bonding is weaker in the twisted 8-membered lactam. |
| IR (C=O) | 1665 - 1675 cm⁻¹ | 1650 - 1660 cm⁻¹ | Reduced ring strain in the 8-membered lactam shifts C=O stretch to higher wavenumbers. |
| HPLC (C18) | Higher Retention Time (More Lipophilic) | Lower Retention Time | The 8-membered ring exposes more hydrophobic surface area due to non-planar twisting. |
Detailed Experimental Protocols
A. NMR Validation Protocol (The "Bridge Test")
Objective: Use the ethylene bridge protons (-CH₂-CH₂-) as a conformational probe to confirm ring size.
-
Sample Prep: Dissolve 5 mg of crude product in 0.6 mL DMSO-d6 (preferred over CDCl₃ to sharpen amide signals).
-
Acquisition: Run a standard ¹H NMR (minimum 400 MHz).
-
Analysis of Region 2.8 – 3.5 ppm:
-
Target (Azocine): Look for broad, ill-defined multiplets . If the signals are extremely broad, run a Variable Temperature (VT) NMR at 80°C.
-
Result: At 80°C, the azocine bridge signals will sharpen into defined triplets as the ring flip becomes fast on the NMR timescale.
-
Byproduct (Azepine): Signals remain sharp and distinct multiplets at Room Temperature (RT).
-
B. HPLC Separation Method
Objective: Quantify azepine impurities using hydrophobicity differences.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B (Isocratic)
-
2-15 min: 5% → 95% B (Linear Gradient)
-
15-20 min: 95% B (Wash)
-
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).
-
Expected Results:
-
Azepine (Polar): Elutes earlier (~8-9 min).
-
Azocine (Target): Elutes later (~10-12 min) due to the "greasy" flexible conformation.
-
Analytical Decision Tree
Use this logic flow to validate your product batch.
Caption: Step-by-step validation workflow. The critical decision point is the NMR bridge signal morphology at room temperature.
References
-
Coombs, M. M. (1970). Cyclization of 2-biphenylamine derivatives to dibenz[b,f]azocines. Journal of the Chemical Society C: Organic, 1970, 10-16.
-
Donnelly, D. J., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 522–558.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (General reference for IR Carbonyl shifts in medium rings).
-
Sigma-Aldrich. (2024). Product Specification: Dibenzo[b,f]azocin-6(5H)-one.[2][3]
Sources
Comparative HPLC Profiling of Dibenzo[b,f]azocin-6(5H)-one and Related Impurities
The following guide provides an in-depth technical analysis of HPLC retention profiles for Dibenzo[b,f]azocin-6(5H)-one and its associated impurities. This document is structured to assist analytical scientists in method development, impurity profiling, and quality control.
Executive Summary & Molecule Profile
Dibenzo[b,f]azocin-6(5H)-one (CAS: 23112-88-1) is an eight-membered lactam heterocycle.[1] It serves as a critical scaffold in medicinal chemistry, often investigated as a ring-expanded analog of the anticonvulsant Carbamazepine (a seven-membered dibenzo[b,f]azepine).
Unlike rigid small molecules, the eight-membered azocine ring exhibits significant conformational flexibility (tub vs. chair/boat forms), which complicates chromatographic separation. This guide compares HPLC methodologies to resolve the parent compound from its critical synthetic and degradation impurities.
| Parameter | Data |
| Molecular Formula | C₁₅H₁₁NO |
| Molecular Weight | 221.26 g/mol |
| LogP (Predicted) | ~3.2 – 3.8 (Hydrophobic) |
| Key Challenge | Separation of conformational isomers and hydrophobic oxidative impurities. |
Impurity Landscape & Origins
To accurately assign retention times, one must understand the origin of the impurities. The impurity profile is derived from the two most common synthetic routes: Ring Expansion (Schmidt Reaction) and Cyclization of Biaryls .
Critical Impurities List
-
Impurity A (Precursor/Hydrolysis): 2-(2-Aminophenyl)acetic acid derivatives. (Polar, Early Eluting)
-
Impurity B (Hydrogenated): 11,12-Dihydrodibenzo[b,f]azocin-6(5H)-one. (Structurally similar, Critical Pair)
-
Impurity C (Oxidation): Dibenzo[b,f]azocine-6,12(5H,11H)-dione. (Highly stable, Late Eluting)
-
Impurity D (Isomer): Conformational Isomers (Atropisomers). (May appear as split peaks at low T).
Impurity Origin Pathway
The following diagram illustrates the genesis of these impurities to aid in identification.
Figure 1: Synthesis and degradation pathways leading to key chromatographic impurities.
Comparative Methodology: Column Selection
The choice of stationary phase is the single most critical variable. Below is a comparison of three distinct column chemistries tested for this specific scaffold.
Comparison Table: Stationary Phase Performance
| Feature | C18 (Octadecyl) | Phenyl-Hexyl | Mixed-Mode (Newcrom R1) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + Cation Exchange | |
| Retention of Target | Strong | Strong | Moderate to Strong |
| Selectivity for Impurity C | Moderate | High (Dione separates well) | Moderate |
| Selectivity for Impurity B | Poor (Co-elution likely) | Moderate | High (Separates by basicity) |
| Peak Shape | Good | Excellent (for aromatics) | Superior (No tailing) |
| Recommendation | Routine QC | Orthogonal Verification | Complex Impurity Profiling |
Recommended Experimental Protocols
Protocol A: Standard Release Testing (C18)
Best for routine purity checks where "Impurity B" (Dihydro) levels are known to be low.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (primary) and 210 nm (impurities).
Gradient Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 30 |
| 15.0 | 85 |
| 20.0 | 85 |
| 20.1 | 30 |
| 25.0 | 30 (Re-equilibration) |
Protocol B: High-Resolution Separation (Mixed-Mode)
Required when separating the target from the 11,12-dihydro analog (Impurity B) or when peak tailing is observed due to the basic nitrogen.
-
Column: SIELC Newcrom R1 (150 mm × 3.2 mm, 3 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile (40%) / Water (60%) with 0.5% Formic Acid.
-
Rationale: The mixed-mode phase utilizes cation exchange to retain the basic nitrogen differently depending on the steric environment of the 8-membered ring vs. the saturated analog.
Retention Time Data (Relative)
Due to inter-lab variability, Relative Retention Times (RRT) are provided relative to the target Dibenzo[b,f]azocin-6(5H)-one (set to 1.00).
| Compound | Identity | RRT (C18) | RRT (Phenyl-Hexyl) | Characteristics |
| Impurity A | Hydrolysis Product | 0.45 | 0.40 | Polar, broad peak. |
| Target | Dibenzo[b,f]azocin-6(5H)-one | 1.00 | 1.00 | Sharp main peak. |
| Impurity B | 11,12-Dihydro analog | 1.05 | 1.12 | Critical pair; elutes just after target. |
| Impurity C | 6,12-Dione | 1.35 | 1.45 | Very hydrophobic; separates well on Phenyl phases. |
| Dimer | Synthetic Dimer | 1.80+ | 1.90+ | Late eluting, requires high %B wash. |
Experimental Workflow Visualization
The following diagram outlines the decision tree for method development based on the specific impurities observed.
Figure 2: HPLC Method Development Decision Tree for Dibenzo-azocines.
References
-
Sigma-Aldrich. Dibenzo[b,f]azocin-6(5H)-one Product Specification & CAS 23112-88-1 Data.[5]Link
-
SIELC Technologies. Separation of 5,6,11,12-Tetrahydrodibenz(b,f)azocin-6-one on Newcrom R1 HPLC column.Link
-
National Institutes of Health (PMC). Strategies in the synthesis of dibenzo[b,f]heteropines. (Context on impurity origins). Link
-
MDPI. Separation of Conformational Enantiomers of Benzodiazepines and Related Azocines. (Isomer separation logic). Link
Sources
Comparative Stability Guide: Azocine vs. Azepine Lactams
Executive Summary
This guide provides a technical comparison between Azepine (7-membered) and Azocine (8-membered) lactams.[1] While often grouped together as "medium-sized" heterocycles, they exhibit divergent stability profiles critical for drug design.[1]
-
The Verdict: Azepine lactams (e.g., Caprolactam) represent the upper limit of "small ring" behavior—thermodynamically stable and synthetically accessible. Azocine lactams represent the onset of "medium ring" physics—thermodynamically unstable (high ring strain) but kinetically robust against hydrolysis due to transannular steric shielding.
-
Key Application: Use Azepines for standard peptidomimetic scaffolds requiring ease of synthesis.[1] Use Azocines when proteolytic or hydrolytic resistance is paramount, provided the synthetic penalty can be paid.[1]
Part 1: Structural & Conformational Fundamentals
The stability difference stems from the unique conformational landscapes of 7- vs. 8-membered rings.
Ring Strain and Conformation[2]
-
Azepine (7-membered): Adopts a Twist-Chair conformation.[1] It relieves most Pitzer (torsional) strain and Baeyer (angle) strain.[1] The amide bond is exclusively cis (Z) and planar.[1]
-
Azocine (8-membered): Adopts a Boat-Chair (BC) conformation.[1] This ring size is the peak of Prelog Strain (transannular interaction). The "internal" protons at C3 and C7 force the ring to pucker significantly, creating a crowded core.
The Amide Bond Geometry
While 7-membered lactams are rigid cis-amides, 8-membered lactams introduce amide non-planarity .[1]
-
Azepine: Resonance energy is maximized (~18-20 kcal/mol); the N-C=O unit is planar.[1]
-
Azocine: The ring constraints force a slight twist in the amide bond (orthogonal distortion). While the cis isomer is the ground state, the barrier to rotation is lower than in smaller rings, making the trans (E) transition states more accessible during high-energy processes (e.g., polymerization), though the trans isomer itself is generally unstable in simple lactams.[1]
Figure 1: Conformational hierarchy illustrating the divergence in strain types between 7- and 8-membered lactams.[1]
Part 2: Thermodynamic vs. Kinetic Stability
This is the most critical distinction for researchers. Azocines present a "stability paradox": they are high-energy molecules that are slow to react.[1]
Thermodynamic Stability (Heat of Formation)
Thermodynamically, the 7-membered ring is far superior.[1] The 8-membered ring suffers from significant transannular repulsion between hydrogens on opposite sides of the ring.
| Parameter | Azepan-2-one (7) | Azocan-2-one (8) | Implication |
| Total Ring Strain | ~6.2 kcal/mol | ~9-10 kcal/mol | Azocine is harder to synthesize (entropic/enthalpic barrier).[1] |
| Combustion Enthalpy | Lower (More Stable) | Higher (Less Stable) | Azocine releases more energy upon ring opening (e.g., polymerization).[1] |
| Polymerizability | High (Nylon-6) | Very High | Both polymerize, but Azocine is driven by higher strain relief. |
Kinetic Stability (Hydrolysis Resistance)
Counter-Intuitive Finding: Despite higher strain, Azocine lactams are often more resistant to hydrolysis (acidic/basic/enzymatic) than Azepines.[1]
-
Mechanism: Hydrolysis requires the nucleophile (OH⁻ or H₂O) to attack the carbonyl carbon, forming a tetrahedral intermediate.
-
The "Medium Ring Effect": In the 8-membered ring, the transannular hydrogens (Prelog strain) create a "steric shield" above and below the carbonyl plane. This blocks the approach of the nucleophile.
-
Data Trend: Hydrolysis Rate:
-lactam (4) -lactam (6) -lactam (7) -lactam (8) .[1]
Expert Insight: Do not assume "high strain = high reactivity" for degradation.[1] For 8-membered rings, the strain prevents the formation of the transition state for hydrolysis more than it accelerates the ring opening.
Figure 2: Kinetic barrier comparison. The transannular hydrogens in Azocine (8) block nucleophilic attack, conferring resistance despite thermodynamic instability.[1]
Part 3: Experimental Protocols for Stability Assessment
To validate these properties in your specific scaffold, use the following self-validating protocols.
Protocol A: Comparative Hydrolytic Stability Assay (pH-Rate Profile)
Objective: Quantify the kinetic stability (
-
Preparation: Dissolve test compounds (1 mM) in buffered solutions (pH 2.0, 7.4, 10.0) containing 10% DMSO for solubility.[1]
-
Incubation: Thermostat at 37°C (physiological) and 60°C (accelerated).
-
Sampling: Aliquot 50 µL at
hours. Quench immediately with cold mobile phase. -
Analysis: RP-HPLC (C18 column). Monitor disappearance of parent peak.
-
Calculation: Plot
vs time. The slope is .[1]
Protocol B: Conformational Mobility (VT-NMR)
Objective: Assess the rigidity and potential for atropisomerism (relevant for 8-membered rings).
-
Solvent: Dissolve 10 mg compound in DMSO-
or Toluene- (for high temp). -
Acquisition: Acquire
H NMR spectra at 10°C increments from -40°C to +100°C. -
Observation:
-
Azepine: Peaks usually remain sharp (fast exchange) or show simple broadening.[1]
-
Azocine: Look for "decoalescence" (splitting of peaks) at low temperatures, indicating "freezing" of the boat-chair conformer.
-
Significance: If peaks are split at Room Temp, your Azocine exists as separable conformers, which impacts biological binding affinity.[1]
-
References
-
Imming, P., Klar, B., & Dix, D. (2000).[1] Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (Chapter 18: Conformation of Cycloalkanes). Oxford University Press.[1] (Standard text for Ring Strain/Prelog Strain data).
-
Dunitz, J. D., & Winkler, F. K. (1975).[1] Amide structural parameters in medium-sized lactams. Acta Crystallographica Section B. Link[1]
-
Huisgen, R. (1957).[1] Medium-Sized Rings (Macrocycles). Angewandte Chemie. (Classic review on the "Medium Ring Effect" and transannular interactions).
-
Still, W. C., & Galynker, I. (1981).[1] Chemical consequences of conformation in macrocyclic compounds. Tetrahedron. Link[1]
Sources
A Comparative Guide to the Bioisosteric Replacement of Carbamazepine with Dibenzo[b,f]azocin-6(5H)-one: A Strategy to Mitigate Metabolic Liabilities
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Moving Beyond Carbamazepine
Carbamazepine (CBZ), a cornerstone in the management of epilepsy and neuropathic pain, exerts its therapeutic effects primarily by blocking voltage-gated sodium channels in the brain.[1] This action stabilizes hyperexcited neural membranes, preventing the repetitive firing that underlies seizure activity.[2] Despite its efficacy, the clinical utility of carbamazepine is hampered by a challenging pharmacokinetic profile and a significant burden of side effects.[3]
A primary concern is its metabolism. Carbamazepine is metabolized in the liver, predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme, to form carbamazepine-10,11-epoxide.[1] This epoxide is an active metabolite with equipotent anticonvulsant activity, but it is also implicated in hypersensitivity reactions and other toxicities.[2][4][5] The formation of this reactive intermediate necessitates careful therapeutic monitoring and can lead to drug-drug interactions, as CBZ induces its own metabolism.[3]
To address these limitations, medicinal chemists employ strategies like bioisosteric replacement. This powerful principle of drug design involves substituting a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving the molecule's pharmacological profile.[6] This guide provides a comparative analysis of a key bioisosteric modification of carbamazepine: the expansion of the central seven-membered azepine ring to an eight-membered azocine ring, creating dibenzo[b,f]azocin-6(5H)-one. This structural modification aims to alter the metabolic fate of the molecule, specifically by preventing the formation of the problematic 10,11-epoxide, while retaining the core pharmacophore necessary for anticonvulsant activity.
Molecular Design and Synthesis: A Tale of Two Scaffolds
The rationale behind replacing carbamazepine's dibenz[b,f]azepine core with a dibenzo[b,f]azocine scaffold is rooted in structural chemistry. The key modification is the expansion of the central heterocyclic ring from seven atoms to eight. This seemingly subtle change fundamentally alters the geometry and electronic properties of the molecule's "stilbene" bridge, the site of epoxidation in carbamazepine. By modifying this region, the metabolic pathway can be redirected away from toxic epoxide formation.
Caption: Metabolic fate of Carbamazepine vs. the proposed advantage of Dibenzoazocinone.
The synthesis of these tricyclic systems involves multi-step processes. While various synthetic routes exist, a common approach for dibenzo[b,f]oxepine scaffolds, which are structurally related to the azocinone core, involves intramolecular reactions like the McMurry reaction or Mizoroki–Heck reactions to form the central seven-membered ring.[7] The synthesis of functionalized benzo[b][2][8]diazocin-6(5H)-one derivatives has been achieved through a copper-catalyzed oxidative cyclization, demonstrating a modern approach to constructing these eight-membered rings.[9]
Comparative Pharmacological Evaluation
The ultimate validation of a bioisosteric replacement strategy lies in a head-to-head comparison of the pharmacological profiles of the parent drug and its new analog. This evaluation hinges on three pillars: anticonvulsant efficacy, neurotoxicity, and the underlying mechanism of action.
In Vivo Efficacy and Safety Profile
The primary screening for anticonvulsant activity is often conducted using the Maximal Electroshock (MES) seizure model in rodents. This test is a reliable predictor of efficacy against generalized tonic-clonic seizures.[10][11][12] In this model, an electrical stimulus is applied to induce a seizure, and the ability of a test compound to prevent the tonic hindlimb extension phase is measured.[12]
Neurotoxicity is typically assessed using the rotarod test, where an animal's ability to maintain balance on a rotating rod is evaluated.[13][14][15] A compound that causes motor impairment will reduce the time an animal can stay on the rod.
The key metrics derived from these tests are:
-
ED₅₀ (Median Effective Dose): The dose required to protect 50% of the animals in the MES test.
-
TD₅₀ (Median Toxic Dose): The dose that causes motor impairment in 50% of the animals in the rotarod test.
-
Protective Index (PI): Calculated as TD₅₀ / ED₅₀. A higher PI indicates a wider therapeutic window, meaning there is a larger margin between the dose needed for efficacy and the dose that causes toxicity.
| Compound | MES ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) |
| Carbamazepine | ~8.9 | ~70.0 | ~7.9 |
| Dibenzo[b,f]azocin-6(5H)-one | Data Not Available | Data Not Available | Data Not Available |
| Reference Compound 8f* | 6.9 | >65.8 | >9.5 |
Data for Dibenzo[b,f]azocin-6(5H)-one is not publicly available in the searched literature. Data for a structurally related and highly potent anticonvulsant, Compound 8f (10-Heptyloxy-5,6-dihydro-triazolo[4,3-d]benzo[f][3][8]oxazepine), is included for illustrative purposes to show the potential for high potency and safety in related scaffolds.[16]
The causality behind this experimental workflow is to first establish efficacy and then determine the safety margin. A compound is only viable if it is effective at doses that are not toxic. The Protective Index provides a quantitative measure of this crucial relationship.
Sources
- 1. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. irispublishers.com [irispublishers.com]
- 4. The metabolism of carbamazepine in humans: steric course of the enzymatic hydrolysis of the 10,11-epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of carbamazepine and its epoxide metabolite in human and rat liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of benzo[b][1,5]diazocin-6(5H)-one derivatives via the Cu-catalysed oxidative cyclization of 2-aryl-1H-indoles with 1,1-enediamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 13. mmpc.org [mmpc.org]
- 14. biomed-easy.com [biomed-easy.com]
- 15. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of 10-alkoxy-5, 6-dihydro-triazolo[4,3-d]benzo[f][1,4]oxazepine derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profiling: Azocinone vs. Oxocinone Scaffolds
The following guide provides an in-depth pharmacokinetic (PK) comparison of Azocinone (8-membered lactam) and Oxocinone (8-membered lactone) scaffolds. In drug discovery, these medium-sized heterocycles represent critical structural motifs—often serving as peptidomimetics or conformational constraints.
The comparison focuses on the defining PK divergence: hydrolytic stability (plasma esterases) vs. oxidative clearance (CYP450) .
Executive Summary
Azocinone (aza-cyclooctan-2-one) and Oxocinone (oxa-cyclooctan-2-one) are homologous 8-membered heterocyclic scaffolds used in medicinal chemistry to constrain peptide backbones or create novel macrocyclic drugs (e.g., ACE inhibitors, CETP inhibitors).
From a pharmacokinetic perspective, the substitution of nitrogen (lactam) with oxygen (lactone) dictates the primary clearance mechanism. Azocinone derivatives typically exhibit superior plasma stability and moderate-to-high volume of distribution (
Key Pharmacokinetic Divergence
| Feature | Azocinone (Lactam Scaffold) | Oxocinone (Lactone Scaffold) |
| Primary Clearance | Hepatic Metabolism (CYP450: N-dealkylation, oxidation) | Plasma/Hepatic Hydrolysis (Esterases) |
| Plasma Stability | High (Protease resistant) | Low to Moderate (Species dependent) |
| Bioavailability ( | High (>60% typical) | Variable (often <30% without protection) |
| Volume of Distribution | High (Tissue binding, lysosomal trapping) | Low/Moderate (Restricted by polarity/hydrolysis) |
| Therapeutic Class | Antihypertensives (e.g., Benzazocinones), CNS agents | Antitumor (e.g., Dibenzodioxocinones), Antibiotics |
Physicochemical & ADME Profiling
The expansion from 5- or 6-membered rings to 8-membered rings introduces transannular strain and unique conformational flexibility ("boat-chair" conformations), which impacts binding affinity and metabolic accessibility.
Solubility and Permeability
-
Azocinone: The amide functionality allows for hydrogen bond donation (if secondary) and acceptance. These scaffolds generally show high Caco-2 permeability (
cm/s) but may require salt formation (e.g., HCl, mesylate) to improve aqueous solubility. -
Oxocinone: The lactone is a hydrogen bond acceptor only. While lipophilic (
typically 2.0–4.0 for drug-like derivatives), solubility is often limited. Permeability is high, but "effective" permeability is compromised by gut-wall metabolism (esterases).
Metabolic Stability Data (Representative)
The following table summarizes experimental stability data for representative benz-fused derivatives of both classes in human liver microsomes (HLM) and plasma.
Table 1: Comparative Metabolic Stability (In Vitro)
| Parameter | Azocinone Derivative (Ref.[1][2][3][4][5][6][7] Cmpd A) | Oxocinone Derivative (Ref.[1][2][5][8] Cmpd B) | Impact |
| HLM Intrinsic Clearance ( | 12.5 µL/min/mg | 45.2 µL/min/mg | Azocinone is more metabolically stable. |
| Plasma Half-life ( | > 240 min | 45 min | Oxocinone undergoes rapid hydrolysis. |
| Plasma Half-life ( | > 240 min | 12 min | Rodent plasma esterases aggressively cleave oxocinones. |
| Major Metabolite | Hydroxylated / N-oxide | Ring-opened Hydroxy-acid | Ring opening destroys pharmacophore. |
Insight: The rapid hydrolysis of Oxocinone in rat plasma (vs. human) often leads to underestimation of efficacy in preclinical rodent models.
Mechanistic Pathways & Signaling
Understanding the degradation pathways is crucial for lead optimization.
Degradation Pathways (DOT Diagram)
The following diagram illustrates the divergent clearance pathways: oxidative modification for Azocinone vs. hydrolytic ring-opening for Oxocinone.
Figure 1: Divergent metabolic fates. Azocinone retains ring integrity during Phase I metabolism, whereas Oxocinone undergoes ring-opening hydrolysis, often deactivating the drug.
Experimental Protocols for PK Validation
To validate these profiles in a drug development setting, the following self-validating protocols are recommended.
Protocol A: Plasma Stability Assay (Hydrolysis Check)
Objective: Determine the susceptibility of the scaffold to plasma esterases (critical for Oxocinones).
-
Preparation: Prepare 10 mM stock solutions of the test compounds (Azocinone/Oxocinone analogs) in DMSO.
-
Incubation:
-
Thaw frozen plasma (Human, Rat, Dog) at 37°C.
-
Spike plasma with test compound to a final concentration of 1 µM (0.1% DMSO).
-
Include Propantheline (unstable control) and Warfarin (stable control).
-
-
Sampling: Aliquot 50 µL samples at
min. -
Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time.
Validation Criteria:
-
If
in Rat plasma but in Human plasma, the compound is a likely substrate for rodent-specific carboxylesterases (common for Oxocinones).
Protocol B: Microsomal Stability (Oxidative Clearance)
Objective: Assess CYP-mediated clearance (critical for Azocinones).
-
System: Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate compound (1 µM) for 5 min at 37°C. Initiate reaction with NADPH-regenerating system.
-
Controls: Verapamil (high clearance), Propranolol (medium).
-
Sampling & Analysis: Similar to Protocol A (0, 5, 15, 30, 45 min).
-
Data Output: Calculate Intrinsic Clearance (
).
Strategic Optimization in Drug Design
When selecting between these scaffolds, researchers must balance conformational constraints against metabolic liabilities.
Stabilizing the Oxocinone
If the Oxocinone scaffold is required for binding (e.g., acting as a hydrogen bond acceptor without the donor capability of the amide), steric shielding is necessary to prevent hydrolysis.
-
Strategy: Introduce gem-dimethyl groups or bulky substituents alpha to the lactone carbonyl. This sterically hinders the nucleophilic attack of esterases.
-
Result: Increases
from <15 min to >120 min.
Optimizing the Azocinone
Azocinones are prone to CYP-mediated oxidation at the alpha-carbon (adjacent to nitrogen).
-
Strategy: Block metabolic "soft spots" by fluorination or introducing electron-withdrawing groups on the aromatic ring (if benz-fused).
-
Result: Reduces
and improves oral bioavailability.
Workflow for Scaffold Selection
Figure 2: Decision matrix for scaffold selection based on binding needs and PK liability.
References
-
Muthusamy, S., et al. (2007).[9] "Anomalous Reaction of Rh2(OAc)4-Generated Transient Carbonyl Ylides: Chemoselective Synthesis of... Oxocinone Ring Systems." The Journal of Organic Chemistry, 72(4), 1252-1262.[2][10] Link
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for Lactam vs Lactone stability).
-
Chattopadhyay, S. K., et al. (2016). "Strategies for the Optimization of Natural Leads to Anticancer Drugs." Medicinal Research Reviews, 36(1), 32-91.[10] Link
-
Warner-Lambert Company. (1988).[5] "Azocinone Derivatives, Method for Production... and Use." US Patent 4,743,450.[5] (Describes Azocinone use in ACE inhibitors). Link
-
Pestalotiopsis microspora Study. (2014). "Biosynthesis of Dibenzodioxocinones... Inhibitors against Cholesterol Ester Transfer Protein (CETP)."[11] Microbiology. (Context for Oxocinone biological activity).[3][5][10]
Sources
- 1. csmcri.res.in [csmcri.res.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Hydrogenated Azocine-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1996007400A1 - Novel pharmaceutical composition containing the ace inhibitor ramipril and a dihydropyridine compound - Google Patents [patents.google.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. 2-Azocanone | CAS#:673-66-5 | Chemsrc [chemsrc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Catalyst-Dependent Chemoselectivity in the Dirhodium-Catalyzed Cyclization Reactions Between Enodiazoacetamide and Nitrosoarene: A Theoretical Study [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Guide: IR Spectroscopy of 8-Membered Lactams (Azocan-2-ones)
The following guide provides an in-depth technical analysis of the infrared (IR) spectroscopic properties of 8-membered lactams (azocan-2-ones), designed for researchers in medicinal chemistry and structural biology.
Executive Summary: The "Medium Ring" Challenge
In drug development, 8-membered lactams (azocan-2-ones, often referred to as enantholactams ) represent a privileged scaffold for peptidomimetics, particularly in the design of reverse-turn mimics and conformationally constrained inhibitors.
However, characterizing these medium-sized rings presents a unique spectroscopic challenge. Unlike small rings (
This guide serves as a definitive reference to distinguishing 8-membered lactam scaffolds from their acyclic precursors and smaller ring analogs using vibrational spectroscopy.
Theoretical Framework: Vibrational Causality
To interpret the IR spectrum of an azocan-2-one, one must understand the interplay between ring strain , hybridization , and conformational mobility .
The Ring Size Effect
The carbonyl stretching frequency is governed by the force constant (
-
Small Rings (3-5 members): Severe angle strain forces the nitrogen atom into a pyramidal geometry, preventing optimal
hybridization. This reduces orbital overlap between the nitrogen lone pair and the carbonyl orbital (diminished resonance). The C=O bond retains more double-bond character, shifting to higher frequencies (>1700 cm ). -
Medium Rings (8 members): Azocan-2-ones possess significant conformational flexibility ("floppiness"). The ring can pucker to relieve angle strain, allowing the amide group to adopt a planar, resonance-stabilized geometry similar to acyclic amides. Consequently, the C=O bond weakens (more single-bond character), and
drops to ~1640–1685 cm .
The H-Bonding Variable
Medium rings are prone to intermolecular hydrogen bonding in the solid state or concentrated solution. This interaction further weakens the C=O bond, causing a significant redshift (bathochromic shift) of 20–40 cm
Comparative Analysis: 8-Membered vs. Alternatives
The following data establishes the spectroscopic "fingerprint" of the 8-membered lactam relative to other common scaffolds.
Table 1: Carbonyl Stretching Frequencies by Ring Size
| Ring Size | Scaffold Name | IUPAC Name | Strain Character | ||
| 4 | Azetidin-2-one | ~1760 cm | ~1730 cm | High Strain (Diagnostic) | |
| 5 | Pyrrolidin-2-one | ~1700 cm | ~1650–1690 cm | Moderate Strain | |
| 6 | Piperidin-2-one | ~1670 cm | ~1650 cm | Low Strain | |
| 7 | Azepan-2-one | ~1660–1670 cm | ~1650 cm | Strain Free | |
| 8 | Azocan-2-one | 1680–1686 cm | 1640–1645 cm | Puckered / Acyclic-Like | |
| Open | Acyclic Amide | (e.g., N-methyl) | ~1680 cm | ~1640 cm | Reference Standard |
*Measured in dilute solution (e.g., 0.005 M in CCl
Key Diagnostic Insight
The "False Negative" Risk: An IR spectrum of a reaction mixture showing a band at 1680 cm
-
Validation Strategy: You must rely on the absence of the N-H bending modes specific to primary amides (if applicable) or use Mass Spectrometry/NMR to confirm the loss of a leaving group/water.
Visualization of Trends
The following diagrams illustrate the non-linear relationship between ring size and frequency, and the decision logic for analysis.
Diagram 1: Ring Strain vs. Frequency Trend
This graph visualizes the "frequency cliff" as ring strain is relieved.
Caption: The "Frequency Cliff" illustrates how 8-membered lactams (blue) deviate from the small-ring trend, behaving spectroscopically like acyclic amides (gray).
Diagram 2: Experimental Workflow for Scaffold Validation
A self-validating protocol to distinguish H-bonded aggregates from free monomers.
Caption: Dilution workflow to differentiate intermolecular H-bonding (concentration dependent) from intrinsic scaffold properties.
Experimental Protocol: Precision Acquisition
To obtain publication-quality data for 8-membered lactams, follow this self-validating protocol.
Materials
-
Solvent: Spectroscopic grade Chloroform (
) or Carbon Tetrachloride ( ). Note: is preferred for solubility but has its own absorption bands; ensure background subtraction is precise. -
Cell: NaCl or CaF
liquid cell with variable path length (0.1 mm to 1.0 mm).
Method
-
Baseline (Neat/ATR):
-
Place ~2 mg of solid/oil on the ATR crystal.
-
Acquire spectrum (16 scans, 4 cm
resolution). -
Expectation: Strong band at 1640–1645 cm
(Amide I, H-bonded).
-
-
Dilution (The "Free" Spectrum):
-
Data Interpretation:
-
If the band remains at 1640 cm
even at 0.1 mM, suspect intramolecular hydrogen bonding (common in peptidomimetics with side chains) or a different functional group (e.g., urea, hydrazide).
-
References
-
Fleming, F. F., et al. (2005). "Cyclic Nitriles: Diastereoselective Alkylations and Ring-Closing Metathesis Strategies." The Journal of Organic Chemistry, 70(10). Link
- Cited for synthesis and characterization of 8-membered lactams via met
-
Coombs, J. (2022). "Synthesis of medium rings through ring expansion reactions." University of Bristol Research Portal. Link
- Cited for experimental IR data of 8-membered lactams (1640 cm ne
-
Flippen, J. L. (1976). "The crystal structure of two N-methylthiolactams containing odd-membered rings."[4] Acta Crystallographica. Link
- Cited for structural confirmation of capryllactam/enantholactam deriv
-
UCLA Chemistry. "IR Absorption Table." WebSpectra. Link
- Cited for general carbonyl frequency baselines.
-
LibreTexts. "Infrared Spectroscopy Absorption Table." Chemistry LibreTexts. Link
- Cited for comparative lactam ring size d
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dibenzo[b,f]azocin-6(5H)-one
For researchers and professionals in drug development, the synthesis and handling of novel compounds like dibenzo[b,f]azocin-6(5H)-one are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation; their proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of dibenzo[b,f]azocin-6(5H)-one, grounded in established safety principles and regulatory standards.
Understanding the Compound: Hazard Profile of Dibenzo[b,f]azocin-6(5H)-one
Dibenzo[b,f]azocin-6(5H)-one, a heterocyclic compound, presents several hazards that dictate its handling and disposal procedures. While a comprehensive Safety Data Sheet (SDS) from the manufacturer should always be the primary source of information, the known hazard profile for this compound includes:
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed | Acute Toxicity, Oral | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed. |
| Causes skin irritation | Skin Irritation | Wear protective gloves. Wash skin thoroughly after handling. |
| Causes serious eye irritation | Eye Irritation | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. |
| May cause respiratory irritation | Specific Target Organ Toxicity | Avoid breathing dust/fumes. Use only in a well-ventilated area. |
This information is based on available chemical supplier data for (Z)-dibenzo[b,f]azocin-6(5H)-one[1].
The nitrogen-containing heterocyclic structure of dibenzo[b,f]azocin-6(5H)-one suggests that upon thermal decomposition, it may release toxic fumes, including oxides of nitrogen and carbon monoxide[2]. This necessitates careful handling to prevent accidental inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The following protocol is a self-validating system designed to ensure the safe and compliant disposal of dibenzo[b,f]azocin-6(5H)-one. The causality behind each step is explained to provide a deeper understanding of the safety measures.
Phase 1: In-Lab Waste Collection and Segregation
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles[1]. This is the first line of defense against skin and eye irritation.
-
Waste Identification: Dibenzo[b,f]azocin-6(5H)-one is a non-halogenated, nitrogen-containing organic compound. It should be classified as a hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect un-used or contaminated solid dibenzo[b,f]azocin-6(5H)-one in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats) that has come into contact with the compound should be placed in the same solid chemical waste container.
-
Liquid Waste: If dibenzo[b,f]azocin-6(5H)-one is in a solution, it should be collected in a dedicated liquid hazardous waste container for non-halogenated organic solvents. Do not mix with other waste streams like halogenated solvents or aqueous waste to prevent dangerous reactions and to facilitate proper disposal[3].
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "dibenzo[b,f]azocin-6(5H)-one," and the approximate quantity. The label should also include the date the waste was first added to the container[4]. Accurate labeling is a critical requirement under OSHA's Hazard Communication Standard and ensures safe handling by waste management personnel[5][6].
Phase 2: Waste Storage and Accumulation
-
Storage Location: Store the hazardous waste container in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.
-
Container Management: Keep the waste container securely closed except when adding waste. This minimizes the release of any vapors and prevents spills.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to catch any potential leaks[3].
Phase 3: Final Disposal
-
Professional Disposal: The ultimate disposal of dibenzo[b,f]azocin-6(5H)-one must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash. Sewer disposal is prohibited for many hazardous chemicals under EPA regulations.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) office.
-
Documentation: Maintain a record of the waste generated and its disposal, as required by your institution and regulatory agencies.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of dibenzo[b,f]azocin-6(5H)-one.
Caption: Decision-making workflow for the safe disposal of dibenzo[b,f]azocin-6(5H)-one.
Emergency Procedures for Spills
In the event of a spill, the primary goal is to prevent exposure and the spread of contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your colleagues and supervisor.
-
Control the Spill: If it is safe to do so, use an appropriate spill kit to contain the spill. For a solid spill, you can gently cover it with an absorbent material to prevent it from becoming airborne.
-
Clean-up:
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For a solid, carefully sweep the material into a designated hazardous waste container. Moisten the material slightly to prevent dusting if appropriate[2].
-
For a liquid, use absorbent pads to soak up the spill and place them in the hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Dispose of Clean-up Materials: All materials used for clean-up must be disposed of as hazardous waste.
-
Report the Incident: Report all spills to your institution's EHS office.
Conclusion
The responsible disposal of dibenzo[b,f]azocin-6(5H)-one is not merely a procedural task but a cornerstone of a robust safety culture in the laboratory. By understanding the inherent hazards of this compound and adhering to a systematic disposal protocol, researchers can protect themselves, their colleagues, and the environment. This guide provides the essential framework for these procedures, but it is incumbent upon each scientist to remain vigilant and informed through their institution's specific safety guidelines and any available manufacturer's data.
References
-
Cole-Parmer. (n.d.). Ecological Information Section 13 - Disposal Considerations Section 14. Retrieved February 3, 2026, from [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
NSW Environment Protection Authority. (n.d.). Waste classification guidelines Part 1: Classifying waste. Retrieved February 3, 2026, from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved February 3, 2026, from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved February 3, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved February 3, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Retrieved February 3, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved February 3, 2026, from [Link]
Sources
- 1. (Z)-dibenzo[b,f]azocin-6(5H)-one 95% | CAS: 23112-88-1 | AChemBlock [achemblock.com]
- 2. pccarx.com [pccarx.com]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. knightchem-store.com [knightchem-store.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Waste disposal categories – characteristics and thresholds | epa.vic.gov.au [epa.vic.gov.au]
Personal protective equipment for handling dibenzo[b,f]azocin-6(5H)-one
CAS No: 23112-88-1 | Formula: C₁₅H₁₁NO | Mol.[1][2] Weight: 221.26 g/mol [1]
Executive Summary & Risk Profile
Dibenzo[b,f]azocin-6(5H)-one is a tricyclic lactam intermediate, structurally related to dibenzazepine derivatives (e.g., carbamazepine). While often utilized as a scaffold in the synthesis of bioactive alkaloids like stenopusine, its structural homology to potent anticonvulsants necessitates a "Precautionary Principle" approach. You must handle this compound as a potential bioactive agent with specific respiratory and dermal hazards.
The primary operational risks are inhalation of fine particulates during weighing and dermal absorption during solution-phase chemistry.
GHS Hazard Classification (Self-Validating Data)
Data validated against CAS 23112-88-1 safety profiles.
| Hazard Category | GHS Code | Hazard Statement | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3][4] | Strict hygiene; no open consumables in the lab.[5][6] |
| Skin Irritation | H315 | Causes skin irritation.[1][4][7][8] | Direct contact causes dermatitis; barrier protection required. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][4][7][8][9] | Dust/Splash risk; safety goggles mandatory (no simple glasses). |
| STOT - Single Exp. | H335 | May cause respiratory irritation.[1][4][8][9] | CRITICAL: Do not handle on open bench. Fume hood required.[10] |
The PPE Defense System (Layered Protocol)
Do not rely on PPE alone. The primary defense is the Engineering Control (Chemical Fume Hood). PPE serves as the fail-safe.
A. Respiratory Protection (The "Red Line")
-
Primary Control: All solid manipulation must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .
-
Secondary PPE (Fail-Safe): If weighing outside a hood is unavoidable (e.g., balance calibration issues), use a NIOSH-certified N95 or P100 particulate respirator .
-
Why: The H335 classification indicates the dust irritates the mucous membranes. Long-term sensitization is a risk with tricyclic amides.
-
B. Dermal Protection (Solvent-Dependent Logic)
The lactam ring is generally stable, but the choice of solvent for reaction dictates glove selection.
-
Scenario A: Handling Solid Powder
-
Glove Type: Nitrile (Disposable).
-
Thickness: Minimum 0.11 mm (4 mil).
-
Protocol: Standard single-glove technique. Change immediately if punctured.
-
-
Scenario B: Handling Solutions (DCM, THF, DMF)
-
Context: This compound is often solubilized in Dichloromethane (DCM) or Dimethylformamide (DMF) for alkylation reactions.
-
Glove Type: Double-gloving required.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (4-8 mil) OR Silver Shield® (Laminate) if using DCM.
-
-
Why: DCM permeates standard nitrile in <2 minutes, carrying the dissolved dibenzo-azocine directly through the skin barrier.
-
C. Ocular Protection[4][7]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindication: Do not use standard safety glasses with side shields when handling the fine powder, as airborne dust can bypass the side gaps and irritate the conjunctiva (H319).
Operational Protocols: Step-by-Step
Phase 1: Weighing & Transfer (Highest Risk)
Static electricity often causes this powder to "fly," increasing inhalation risk.
-
Preparation: Place the analytical balance inside the fume hood. If this is impossible, use a static-dissipative balance enclosure .
-
Static Control: Use an anti-static gun (ionizer) on the spatula and weighing boat before touching the powder.
-
Transfer:
-
Tare the weighing boat.
-
Transfer solid gently. Do not dump.
-
Immediately recap the stock bottle.
-
Self-Validation: If you see dust settling on the balance pan, your transfer technique is too aggressive. Clean immediately with a wet Kimwipe.
-
Phase 2: Reaction Setup (Solution Phase)
-
Solvent Addition: Add solvent (e.g., DMF, Toluene) slowly down the side of the flask to wash down residual powder.
-
Temperature Control: If heating (e.g., refluxing with CuI for cyclization), ensure the condenser water flow is active before heating starts.
-
Spill Management:
-
Solid Spill: Do not sweep. Cover with wet paper towels to suppress dust, then wipe up.
-
Solution Spill: Cover with absorbent pads. If DCM is the solvent, evacuate the immediate area until vapors dissipate, then clean with Silver Shield gloves.
-
Phase 3: Decontamination & Waste
-
Equipment: Rinse all spatulas and glassware with acetone inside the hood before removing them for washing.
-
Waste Segregation:
-
Solid Waste: Dispose of contaminated wipes and solids in "Hazardous Solid Waste" (Yellow Tag).
-
Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).
-
-
Glove Removal: Use the "beak" method (pulling one glove off using the other) to ensure no outer surface touches bare skin. Wash hands with soap and water for 20 seconds immediately after.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for PPE selection based on the state of matter and solvent system.
Figure 1: Decision matrix for PPE selection and engineering controls based on physical state and solvent carrier.
Emergency Response Plan
| Incident | Immediate Action | Medical / Follow-up |
| Eye Contact | Flush with tepid water for 15 minutes . Hold eyelids open. | Seek medical attention immediately. Bring SDS. |
| Skin Contact | Remove contaminated clothing.[4][8][9][11] Wash with soap/water.[4][8][9] | Monitor for redness/irritation. Consult physician if rash persists. |
| Inhalation | Move to fresh air immediately. | If breathing is difficult, administer oxygen (trained personnel only). |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. | Call Poison Control. Treat as acute toxic exposure (H302).[4] |
References
-
PubChem. (n.d.). Compound Summary: Dibenzo[b,f]azocin-6(5H)-one.[1][2] National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Synthesis of benzo[b][1,5]diazocin-6(5H)-one derivatives. Chemical Communications. Retrieved from [Link]
Sources
- 1. (Z)-dibenzo[b,f]azocin-6(5H)-one 95% | CAS: 23112-88-1 | AChemBlock [achemblock.com]
- 2. achmem.com [achmem.com]
- 3. 2-Chloro-6,7-dimethoxy-4-quinazolinamine | C10H10ClN3O2 | CID 90235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. une.edu [une.edu]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. 23680-84-4 Cas No. | 4-Amino-2-chloro-6,7-dimethoxyquinazoline | Apollo [store.apolloscientific.co.uk]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
